Product packaging for Iowh-032(Cat. No.:CAS No. 1191252-49-9)

Iowh-032

Cat. No.: B612224
CAS No.: 1191252-49-9
M. Wt: 545.2 g/mol
InChI Key: DSFNLJXHXBIKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iowh032 has been investigated for the treatment of Cholera, Diarrhea, and Secretory Diarrhea.
IOWH-032 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
synthetic small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator chloride channel

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15Br2N3O4 B612224 Iowh-032 CAS No. 1191252-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNLJXHXBIKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026095
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191252-49-9
Record name IOWH-032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOWH-032
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOWH-032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Iowh-032 mechanism of action on CFTR

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Iowh-032 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated anion channel crucial for ion and fluid homeostasis across epithelial surfaces.[1] Dysfunctional CFTR protein, caused by mutations in the CFTR gene, leads to the genetic disease cystic fibrosis (CF). However, CFTR is also a key player in other conditions, such as secretory diarrheas, where overstimulation of the channel by toxins, like cholera toxin, leads to massive fluid loss.[1][2] Small molecules that modulate CFTR function are therefore of significant therapeutic interest.

This compound is a synthetic, small-molecule CFTR modulator that was initially developed as a host-directed, anti-secretory therapeutic for cholera and other secretory diarrheas.[2][3][4] It is structurally similar to the CFTR inhibitor GlyH-101.[5] While primarily characterized as a potent, extracellular CFTR inhibitor, subsequent research has revealed a more complex, dual mechanism of action on human CFTR, involving both inhibition and potentiation.[1][5] This guide provides a detailed technical overview of the mechanism of action of this compound on CFTR, summarizing key quantitative data, experimental methodologies, and the compound's unique pharmacological profile.

Core Mechanism of Action: A Dual-Function Modulator

This compound exhibits a complex, dualistic interaction with the human CFTR (hCFTR) protein. Its primary and most well-documented action is the inhibition of the CFTR chloride channel.[6] This inhibitory effect is exerted from the extracellular side of the plasma membrane, resulting in a rapid block of chloride ion flow.[1][5]

Paradoxically, this compound has also been shown to potentiate hCFTR activity.[1][5] Potentiators are a class of CFTR modulators that increase the channel's open probability, thereby enhancing chloride transport.[7][8] This potentiation effect by this compound is observed in a concentration-dependent manner but is thought to occur via a different binding site than the inhibitory one, possibly accessible from the intracellular side.[5]

This dual action is highly dependent on the species from which the CFTR protein originates (ortholog-specific). While this compound both blocks and potentiates human CFTR, it only blocks murine CFTR (mCFTR) and has no effect on Xenopus CFTR (xCFTR).[5] This specificity suggests that the binding sites for both inhibition and potentiation are located in regions of the CFTR protein that have diverged evolutionarily.

cluster_membrane Plasma Membrane cftr_top block Channel Block (Inhibition) cftr_top->block cftr_mid CFTR Channel cftr_bottom poten Increased Open Probability (Potentiation) cftr_bottom->poten iowh_ext This compound (Extracellular) iowh_ext->cftr_top Binds to Extracellular Site iowh_int This compound (Intracellular?) iowh_int->cftr_bottom Hypothesized to Bind to Separate Site label_ext Extracellular Space label_int Intracellular Space

Caption: Dual mechanism of this compound on human CFTR.

Quantitative Data Summary

The activity of this compound has been quantified across various in vitro and in vivo models. The tables below summarize the key findings.

Table 1: In Vitro Inhibitory and Potentiating Activity
ParameterSpecies/Cell LineValueReference(s)
Inhibition
IC₅₀CHO-CFTR cells1.01 µM[1][6]
IC₅₀T84-CFTR cells6.87 µM[1][6]
IC₅₀General~8 µM[3]
IC₅₀CHO-hCFTR & T84 cells~5 µM[4]
Apparent Kd (Block)Human CFTR (hCFTR)6.1 nM[1][5]
Apparent Kd (Block)Murine CFTR (mCFTR)42.9 µM[1][5]
Potentiation
Apparent Kd (Potentiation)Human CFTR (hCFTR)0.64 nM[1][5]
Antiviral Activity
IC₅₀ (SARS-CoV-2)CFBE41o- WT cells4.52 µM[9]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterModel / PopulationDosageResultReference(s)
Efficacy
Secretion InhibitionMouse closed-loop (CTX)Not specified>90% inhibition[4]
Fecal OutputCecetomized Rat (CTX)~5 mg/kg (p.o.)~70% reduction[6]
Diarrheal OutputHuman (Phase 2a)500 mg (q8h)23% reduction (not statistically significant)[4]
Pharmacokinetics
CₘₐₓHealthy US Volunteers300 mg (single)1,380 ± 539 ng/mL[10][11]
CₘₐₓHealthy Bangladeshi Volunteers300 mg (single)1,280 ± 491 ng/mL[10][11]
CₘₐₓBangladeshi Cholera Patients300 mg (single)482 ± 388 ng/mL[10][11]
TₘₐₓHealthy Volunteers300 mg (single)~4.8 hours[10][11]
T₁/₂Healthy US Volunteers300 mg (single)11.5 ± 3.1 hours[10]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies common in drug development for channel proteins.

Cell-Based CFTR Activity Assays (e.g., YFP-Halide Quenching)

This high-throughput screening method is used to determine the IC₅₀ of CFTR inhibitors.

  • Principle: Cells stably expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. The fluorescence of YFP is quenched by halide ions (like iodide). CFTR activation allows iodide influx, quenching the fluorescence. An inhibitor will prevent this influx, thus preventing quenching.

  • Protocol Outline:

    • Cell Plating: CHO or T84 cells co-expressing CFTR and YFP are plated in 96- or 384-well microplates.

    • Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control (DMSO).

    • CFTR Activation: A cocktail containing a CFTR agonist (e.g., 10 µM Forskolin and 100 µM IBMX) is added to activate the CFTR channels.

    • Fluorescence Reading: The plate is transferred to a fluorescence plate reader. A baseline fluorescence is recorded.

    • Halide Addition: An iodide-containing solution is injected, and the rate of fluorescence quenching is measured over time.

    • Data Analysis: The rate of quenching is proportional to CFTR activity. The rates are normalized to controls, and the IC₅₀ is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to directly measure ion flow through the CFTR channel and is ideal for studying ortholog-specific effects and the kinetics of block/potentiation.

  • Principle: Oocytes are injected with cRNA encoding the CFTR ortholog of interest (human, murine, etc.). This leads to the expression of functional CFTR channels in the oocyte membrane. Two microelectrodes are inserted into the oocyte: one to measure membrane potential and one to inject current, "clamping" the voltage at a set level. The current required to maintain this voltage is a direct measure of ion flow across the membrane.

  • Protocol Outline:

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA for the desired CFTR ortholog. They are incubated for 2-4 days to allow for protein expression.

    • Electrophysiology Setup: An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96). The two electrodes are inserted.

    • CFTR Activation: The channels are activated by perfusing the oocyte with a solution containing a cAMP-agonist like Forskolin.

    • Compound Application: Once a stable baseline current is achieved, a solution containing a specific concentration of this compound is perfused into the chamber.

    • Data Recording: The current is recorded continuously before, during, and after compound application to measure both the rapid block (inhibition) and any slower changes in current (potentiation).

    • Analysis: The change in current is used to calculate the percent inhibition or potentiation. Apparent Kd values are determined from concentration-response curves.

In Vivo Secretory Diarrhea Models

These animal models are used to assess the in vivo efficacy of anti-secretory agents.

  • Mouse Intestinal Closed-Loop Model:

    • Animal Preparation: Mice are anesthetized, and the small intestine is exposed via a midline incision.

    • Loop Creation: A small, sealed loop of the intestine (typically jejunum) is created by ligating both ends with surgical thread, preserving blood supply.

    • Injection: Cholera toxin (CTX) is injected into the sealed loop, with or without co-administration of this compound.

    • Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is allowed to recover for a set period (e.g., 6 hours).

    • Measurement: The animal is euthanized, the loop is excised, and its length and weight are measured. The fluid accumulation is determined by the weight-to-length ratio (mg/cm). A reduction in this ratio in the this compound group compared to the CTX-only group indicates efficacy.

cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development ht_screen High-Throughput Screen (YFP-Halide Assay) electro Electrophysiology (TEVC in Oocytes) ht_screen->electro Confirm hit, characterize kinetics ussing Ussing Chamber (Epithelial Tissues) electro->ussing Validate in polarized cells pk Pharmacokinetics (Healthy Animals) ussing->pk Candidate Selection efficacy Efficacy Models (Mouse Closed-Loop) pk->efficacy Determine dose and exposure phase1 Phase 1 Trial (Safety & PK in Humans) efficacy->phase1 Preclinical Proof-of-Concept phase2 Phase 2 Trial (Proof-of-Concept) phase1->phase2 Establish safety

Caption: General experimental workflow for a CFTR modulator.

Conclusion

This compound is a CFTR-targeting molecule with a multifaceted mechanism of action. Initially designed and validated as an extracellular inhibitor for treating secretory diarrhea, it also possesses a distinct potentiating effect on human CFTR. This dual activity, combined with its ortholog-specific profile, makes it a valuable pharmacological tool for probing the structure and function of the CFTR channel. While its clinical development for cholera did not demonstrate significant efficacy, the unique properties of this compound may hold potential for other indications, such as its observed antiviral activity against SARS-CoV-2, and continue to provide insights into the complex pharmacology of CFTR modulation.[4][9]

References

An In-depth Technical Guide to Iowh-032: A Novel CFTR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iowh-032 is a potent, synthetic small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It has been investigated primarily for its anti-secretory properties, with potential therapeutic applications in treating secretory diarrheas, such as cholera.[1][3][4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the chemical formula C22H15Br2N3O4, is a 1,2,4-oxadiazole derivative.[5] Its systematic IUPAC name is 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide.[5] The molecule is characterized by a central 1,2,4-oxadiazole ring, substituted with a dibromohydroxyphenyl group and a carboxamide linker to a phenoxybenzyl moiety.[5]

PropertyValueReference
Molecular Formula C22H15Br2N3O4[5]
Molecular Weight 545.18 g/mol [1]
CAS Number 1191252-49-9[1][5]
IUPAC Name 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide[5]
Solubility DMSO: 93 mg/mL (170.59 mM)[1]
Ethanol: < 1 mg/mL (insoluble or slightly soluble)[1]
Water: < 1 mg/mL (insoluble or slightly soluble)[1]

Mechanism of Action

This compound functions as an inhibitor of the CFTR chloride channel, a key protein involved in ion and fluid transport across epithelial surfaces.[3] In pathological conditions like cholera, bacterial toxins lead to an overactivation of CFTR, resulting in excessive chloride secretion into the intestinal lumen. This is followed by a massive efflux of water, leading to severe diarrhea.[6] By blocking the CFTR channel, this compound reduces this chloride and subsequent water secretion, thereby exhibiting its anti-diarrheal effect.[3][7]

Iowh-032_Mechanism_of_Action cluster_enterocyte Intestinal Epithelial Cell cluster_lumen Intestinal Lumen Cholera_Toxin Cholera Toxin AC Adenylate Cyclase Cholera_Toxin->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel (Activated) PKA->CFTR Phosphorylates & Activates Cl_ion Cl- CFTR->Cl_ion Efflux This compound This compound This compound->CFTR Inhibits H2O H2O Cl_ion->H2O Osmotic Pull Diarrhea Secretory Diarrhea

Figure 1: Signaling pathway of cholera toxin-induced diarrhea and the inhibitory action of this compound.

Biological Activity and Efficacy

The inhibitory effect of this compound on CFTR has been quantified in various in vitro and in vivo models.

In Vitro Activity
Cell LineAssay TypeIC50Reference
CHO-CFTRCell-based1.01 μM[8]
T84-CFTRCell-based6.87 μM[8]
T84Cell-based8 μM[4]
In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of secretory diarrhea.

Animal ModelTreatmentEffectReference
Mouse closed-loop modelThis compound>90% inhibition of cholera toxin-induced intestinal secretion
Cecetomized rat model5 mg/kg this compound~70% reduction in fecal output index[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the 1,2,4-oxadiazole ring and subsequent amide coupling. A plausible synthetic route is outlined below, based on general methods for 1,2,4-oxadiazole synthesis.[3][8][9]

Iowh-032_Synthesis cluster_1 Part 1: Oxadiazole Formation cluster_2 Part 2: Amine Acylation cluster_3 Part 3: Cyclization and Coupling Start1 3,5-Dibromo-4-hydroxybenzaldehyde Step1 -> Hydroxylamine -> Chlorination Intermediate1 3,5-Dibromo-4-hydroxy-N-hydroxybenzenecarboximidoyl chloride Step3 -> Base (e.g., Triethylamine) Start2 (4-Phenoxyphenyl)methanamine Step2 -> Oxalyl chloride -> Methanol Intermediate2 Methyl 2-(((4-phenoxyphenyl)methyl)amino)-2-oxoacetate Intermediate3 3-(3,5-Dibromo-4-hydroxyphenyl)-5-(methoxycarbonyl)-1,2,4-oxadiazole Step4 -> Hydrolysis (e.g., LiOH) Intermediate4 3-(3,5-Dibromo-4-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid Step5 -> Amide coupling (e.g., HATU, DIPEA) with (4-Phenoxyphenyl)methanamine Final_Product This compound

Figure 2: Plausible synthetic workflow for this compound.

Detailed Protocol (Illustrative):

  • Preparation of 3,5-dibromo-4-hydroxybenzaldehyde oxime: 3,5-dibromo-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is refluxed, and the product is isolated by crystallization.

  • Formation of 3,5-dibromo-4-hydroxy-N-hydroxybenzenecarboximidoyl chloride: The oxime from the previous step is chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).

  • Cyclization to form the 1,2,4-oxadiazole ring: The resulting imidoyl chloride is reacted with an appropriate acylating agent in the presence of a base. For the synthesis of this compound, this would involve a reaction with a derivative of (4-phenoxyphenyl)methanamine.

  • Amide bond formation: The final step involves the coupling of the 1,2,4-oxadiazole carboxylic acid intermediate with (4-phenoxyphenyl)methanamine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent with a non-nucleophilic base (e.g., DIPEA).

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro CFTR Inhibition Assay in T84 Cells

This assay measures the inhibition of CFTR-mediated chloride currents in a human colon carcinoma cell line (T84) that endogenously expresses CFTR.

Materials:

  • T84 cells

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin

  • Ussing chamber system

  • Forskolin (to stimulate cAMP and activate CFTR)

  • Genistein (a potentiator to enhance CFTR activity)

  • This compound

  • Ringer's solution

Protocol:

  • Cell Culture: T84 cells are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: The cell-seeded permeable supports are mounted in an Ussing chamber. The apical and basolateral chambers are filled with Ringer's solution and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the short-circuit current, which reflects net ion transport, is continuously recorded.

  • CFTR Activation: Forskolin and genistein are added to the basolateral side to activate CFTR, leading to an increase in Isc due to chloride secretion.

  • Inhibition with this compound: Once a stable activated Isc is achieved, varying concentrations of this compound are added to the apical chamber.

  • Data Analysis: The decrease in Isc following the addition of this compound is measured, and the concentration-response curve is plotted to determine the IC50 value.

Mouse Closed-Loop Model of Cholera

This in vivo model assesses the ability of a compound to inhibit cholera toxin-induced intestinal fluid secretion.[1][10]

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Cholera toxin (CTX)

  • This compound formulation

  • Surgical tools

Protocol:

  • Animal Preparation: Mice are fasted overnight with free access to water.

  • Anesthesia and Surgery: The mouse is anesthetized, and a midline abdominal incision is made to expose the small intestine. A loop of the distal ileum is ligated at both ends without obstructing the mesenteric blood supply.[11]

  • Injection: The ligated loop is injected with a solution of cholera toxin. A separate group of animals receives CTX along with this compound. A control group receives only the vehicle.[1]

  • Closure and Recovery: The intestine is returned to the abdominal cavity, and the incision is sutured. The animal is allowed to recover.

  • Evaluation: After a set period (e.g., 6 hours), the mouse is euthanized. The ligated loop is excised, and its length and weight are measured.

  • Data Analysis: The fluid accumulation is determined by the weight-to-length ratio of the loop. The percentage inhibition by this compound is calculated by comparing the fluid accumulation in the treated group to the CTX-only group.[1]

Cecetomized Rat Model of Secretory Diarrhea

This model is used to evaluate the effect of anti-diarrheal agents in conscious animals by surgically removing the cecum, which acts as a fluid reservoir.[2][4]

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Anesthesia

  • Secretagogue (e.g., cholera toxin or prostaglandin E2)

  • This compound formulation

  • Metabolic cages

Protocol:

  • Cecetomy: Rats undergo surgery to resect the cecum without compromising the ileocecal junction. The animals are allowed to recover for several days.[4]

  • Induction of Diarrhea: Diarrhea is induced by oral administration of a secretagogue.[4]

  • Treatment: this compound or vehicle is administered orally before or after the induction of diarrhea.

  • Observation: The animals are placed in metabolic cages, and fecal output is collected and weighed at regular intervals.

  • Data Analysis: The fecal output index (total weight of feces) is calculated for each group. The efficacy of this compound is determined by the reduction in fecal output compared to the vehicle-treated group.[8]

Clinical Development

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of oral this compound against cholera diarrhea in a controlled human infection model.[10] While the drug was found to be safe and well-tolerated, it did not demonstrate a statistically significant reduction in diarrheal output at the tested dose.[10]

Conclusion

This compound is a well-characterized inhibitor of the CFTR chloride channel with demonstrated efficacy in preclinical models of secretory diarrhea. Its chemical structure and mechanism of action are well-defined. While a Phase 2a clinical trial did not meet its primary efficacy endpoint for cholera, the compound remains a valuable tool for studying CFTR function and may have potential in other indications involving CFTR-mediated ion transport. The detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and related compounds.

References

Iowh-032: A Technical Whitepaper on a Novel Antisecretory Candidate for Cholera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Iowh-032, a synthetic small molecule investigated as a novel antisecretory agent for the treatment of cholera. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides insights into the experimental protocols employed in its evaluation. While this compound showed initial promise, this paper will also address the outcomes of clinical trials that ultimately led to the cessation of its development for this indication.

Introduction: The Rationale for an Antisecretory Approach to Cholera

Cholera, caused by the bacterium Vibrio cholerae, remains a significant global health threat, particularly in regions with inadequate sanitation and limited access to clean water. The primary driver of cholera's life-threatening dehydration is the action of cholera toxin (CT), which leads to a massive efflux of water and electrolytes into the intestinal lumen.[1][2] While oral rehydration therapy (ORT) is the cornerstone of treatment, an effective adjunctive antisecretory therapy could reduce the volume of fluid loss, shorten the duration of diarrhea, and ease the logistical burden of managing outbreaks.[3] this compound was developed to meet this need by targeting the host's cellular machinery hijacked by cholera toxin.[1][2]

Mechanism of Action: Targeting the CFTR Chloride Channel

This compound is a synthetic, low-molecular-weight compound designed to act as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][4][5] The CFTR channel is the primary conduit for chloride ion secretion in intestinal epithelial cells.[5] In cholera, the A1 subunit of cholera toxin ADP-ribosylates the Gs alpha subunit of a heterotrimeric G protein, leading to constitutive activation of adenylyl cyclase. This results in an accumulation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the CFTR channel, leading to the massive chloride and water secretion characteristic of cholera.[1] this compound was designed to directly block this channel, thereby reducing the secretory diarrhea.[1][4]

Signaling Pathway of Cholera Toxin and this compound Inhibition

Cholera_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Vibrio cholerae Vibrio cholerae Cholera Toxin Cholera Toxin Vibrio cholerae->Cholera Toxin secretes GM1 Ganglioside GM1 Ganglioside Cholera Toxin->GM1 Ganglioside binds to Adenylyl Cyclase Adenylyl Cyclase GM1 Ganglioside->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates CFTR Channel (Inactive) CFTR Channel (Inactive) PKA->CFTR Channel (Inactive) phosphorylates CFTR Channel (Active) CFTR Channel (Active) CFTR Channel (Inactive)->CFTR Channel (Active) activates Cl- Secretion Cl- Secretion (Water Follows) CFTR Channel (Active)->Cl- Secretion mediates This compound This compound This compound->CFTR Channel (Active) inhibits

Caption: Cholera toxin pathway and the inhibitory action of this compound on the CFTR channel.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Preclinical Efficacy
Assay/ModelCell Line/Animal ModelEndpointResultReference
CFTR InhibitionChinese Hamster Ovary (CHO) cells expressing human CFTRIC50~5 µM[1]
CFTR InhibitionT84 colon carcinoma cellsIC506.87 µM[6]
Intestinal SecretionMouse closed-loop model (cholera toxin-induced)Inhibition of fluid accumulation>90%[1]
Fecal OutputCecectomized rat model (cholera toxin-induced)Reduction in fecal output~70%[1]
Table 2: Phase 1 Pharmacokinetic Parameters (Single 300 mg dose)
PopulationCmax (ng/mL)AUC∞ (ng*h/mL)Tmax (hours)Half-life (hours)Reference
Healthy US Volunteers1,380 ± 53928,200 ± 12,2003.8 - 4.8 (avg)11.5 ± 3.1[7]
Healthy Bangladeshi Volunteers1,280 ± 49122,700 ± 10,4003.8 - 4.8 (avg)8.5 ± 1.5[7]
Bangladeshi Cholera Patients482 ± 3886,250 ± 4,9103.8 ± 1.68.2 ± 1.4[7]
Table 3: Phase 2a Clinical Efficacy in a Controlled Human Infection Model
ParameterThis compound Group (500 mg every 8h)Placebo GroupOutcomeReference
Mean Plasma Level (after 3 days)4,270 ± 2,170 ng/mLN/A-[1]
Median Diarrheal Stool Output Rate25.4 mL/hour (95% CI: 8.9, 58.3)32.6 mL/hour (95% CI: 15.8, 48.2)23% reduction (not statistically significant)[1][2]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro CFTR Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CFTR channel activity.

Methodology:

  • Cell Culture: T84 human colon carcinoma cells, which endogenously express CFTR, are cultured to confluence on permeable supports.

  • Short-Circuit Current Measurement: The cell monolayers are mounted in Ussing chambers, and the short-circuit current (Isc), a measure of net ion transport, is continuously recorded.

  • CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral side of the monolayer.

  • Inhibitor Addition: this compound is added in increasing concentrations to the apical side of the monolayer.

  • Data Analysis: The reduction in the forskolin-stimulated Isc is measured at each concentration of this compound. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Mouse Closed-Loop Intestinal Model

Objective: To assess the in vivo efficacy of this compound in reducing cholera toxin-induced intestinal fluid secretion.

Methodology:

  • Animal Preparation: Mice are anesthetized, and the small intestine is externalized through a midline abdominal incision.

  • Loop Creation: A segment of the distal small intestine is ligated at both ends to create a closed loop, taking care not to obstruct major blood vessels.

  • Injection: A solution containing cholera toxin and either this compound or a vehicle control is injected into the lumen of the ligated loop.

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover for a defined period (e.g., 6 hours).

  • Outcome Measurement: After the incubation period, the animals are euthanized, and the ligated loop is resected. The loop is weighed, and its length is measured. The fluid accumulation is determined by the ratio of loop weight to length (mg/cm).

Phase 2a Controlled Human Infection Model

Objective: To evaluate the safety and preliminary efficacy of oral this compound in treating cholera diarrhea.

Methodology:

  • Subject Recruitment and Screening: Healthy adult volunteers are screened for eligibility and provide informed consent.

  • Inpatient Admission and Challenge: Subjects are admitted to an inpatient facility. They are challenged with a standardized dose of live Vibrio cholerae O1 El Tor Inaba strain N16961.

  • Treatment Initiation: Upon the onset of moderate to severe diarrhea, subjects are randomized in a double-blind manner to receive either 500 mg of this compound or a matching placebo orally every 8 hours for 3 days.

  • Supportive Care: All subjects receive standard of care, including intravenous fluids and oral rehydration solution, to maintain hydration.

  • Data Collection: Stool output is meticulously collected and weighed throughout the study. Blood samples are collected for pharmacokinetic analysis. Safety is monitored through clinical observation and laboratory tests.

  • Primary Endpoint: The primary efficacy endpoint is the rate of diarrheal stool output.

  • Statistical Analysis: The difference in the median diarrheal stool output rate between the this compound and placebo groups is analyzed for statistical significance.

Experimental Workflow for the Phase 2a Clinical Trial

Clinical_Trial_Workflow Screening Screening Inpatient Admission Inpatient Admission Screening->Inpatient Admission V. cholerae Challenge V. cholerae Challenge Inpatient Admission->V. cholerae Challenge Onset of Diarrhea Onset of Diarrhea V. cholerae Challenge->Onset of Diarrhea Randomization Randomization Onset of Diarrhea->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Treatment (3 days) Treatment (3 days) This compound Group->Treatment (3 days) Placebo Group->Treatment (3 days) Data Collection Data Collection Treatment (3 days)->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Workflow of the Phase 2a controlled human infection trial for this compound.

Discussion and Conclusion

This compound demonstrated a clear mechanism of action and significant efficacy in preclinical models of cholera.[1] However, these promising early results did not translate into a statistically significant clinical benefit in a Phase 2a controlled human infection model.[1][2] While a 23% reduction in diarrheal output was observed in the treatment group, this effect was not statistically significant, and the study concluded that this compound does not merit further development for the treatment of cholera.[1][2]

Several factors may have contributed to this outcome. The pharmacokinetic data revealed significantly lower plasma concentrations of this compound in cholera patients compared to healthy volunteers, which may have been insufficient to achieve a therapeutic effect at the site of action.[7] The complex pathophysiology of cholera, which involves more than just CFTR-mediated secretion, may also play a role.

The development of this compound highlights the challenges in translating preclinical findings into clinical efficacy for antisecretory drugs. However, the rigorous evaluation of this compound has provided valuable insights for the field. The use of a controlled human infection model was instrumental in providing a clear, albeit negative, efficacy signal, thereby preventing further investment in a non-viable candidate.[1] Future efforts in the development of antisecretory agents for cholera will benefit from the lessons learned during the this compound program.

References

An In-depth Technical Guide on the Discovery and Development of Iowh-032

Author: BenchChem Technical Support Team. Date: November 2025

A Novel, Albeit Unsuccessful, Candidate for the Treatment of Secretory Diarrhea

Foreword: This document provides a comprehensive technical overview of the discovery and development of Iowh-032, a synthetic small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). The information compiled herein is based on publicly available scientific literature, including preclinical studies and clinical trial data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting CFTR for the treatment of secretory diarrheas.

Introduction

Secretory diarrheas, such as that caused by Vibrio cholerae, represent a significant global health burden, leading to rapid dehydration and mortality if left untreated. The primary mechanism underlying the massive fluid loss in cholera is the action of cholera toxin (CT), which leads to the overactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located in the apical membrane of intestinal epithelial cells. This overactivation results in a massive efflux of chloride ions into the intestinal lumen, followed by the osmotic movement of water, leading to profuse, watery diarrhea.

This compound was developed as a host-directed therapeutic agent aimed at inhibiting the CFTR chloride channel to reduce intestinal fluid secretion.[1] This approach offers a potential advantage over antibiotics by directly targeting the mechanism of fluid loss, irrespective of the causative pathogen's antibiotic resistance profile. This guide details the scientific journey of this compound, from its mechanism of action and preclinical evaluation to its ultimate assessment in a human clinical trial.

Chemical Properties

This compound is a synthetic small molecule characterized by an oxadiazole-carboxamide core with a dibromo-hydroxyphenyl pharmacophore.[1]

PropertyValue
Chemical Name 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Molecular Formula C22H15Br2N3O4
Molecular Weight 545.18 g/mol
CAS Number 1191252-49-9

Mechanism of Action and Signaling Pathway

This compound is a direct inhibitor of the CFTR chloride channel.[1] In cholera, the A1 subunit of cholera toxin enters the intestinal epithelial cell and ADP-ribosylates the Gsα subunit of the heterotrimeric G protein. This locks Gsα in its active, GTP-bound state, leading to the constitutive activation of adenylyl cyclase. The resulting increase in intracellular cyclic AMP (cAMP) activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CFTR channel. This compound is designed to bind to the CFTR protein and block the channel's pore, thereby preventing the efflux of chloride ions and subsequent water loss.

Cholera_Toxin_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_secretion Chloride and Water Secretion Cholera Toxin Cholera Toxin GM1 GM1 Ganglioside Receptor Cholera Toxin->GM1 Binds Gs Gs Protein GM1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel (Inactive) PKA->CFTR Phosphorylates CFTR_active CFTR Channel (Active) CFTR->CFTR_active Activates Cl_ion CFTR_active->Cl_ion Efflux This compound This compound This compound->CFTR_active Inhibits Secretion Diarrhea Cl_ion->Secretion

Figure 1: Cholera Toxin Signaling Pathway and this compound Inhibition.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, efficacy, and safety.

In Vitro Efficacy

This compound demonstrated potent inhibition of the CFTR channel in various cell-based assays.

Assay SystemIC50 / KdReference
CHO cells expressing human CFTR1.01 µM (IC50)[2]
T84 human colon carcinoma cells6.87 µM (IC50)[2]
T84 human colon cells8 µM (IC50)[3]
Human CFTR (inhibition)6.1 nM (Kd)[4]
Human CFTR (potentiation)0.64 nM (Kd)[4]
Mouse CFTR (inhibition)42.9 µM (Kd)[4]
In Vivo Efficacy

Preclinical efficacy was evaluated in established animal models of secretory diarrhea.

Animal ModelTreatmentEfficacyReference
Mouse closed-loop modelCholera toxin-induced secretion>90% reduction in intestinal secretion[1]
Cecectomized rat model-~70% reduction in fecal output[2]
Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available. However, the general methodologies for the key preclinical models are described below.

Mouse Closed-Loop Model: This model is used to directly measure intestinal fluid secretion.

  • Mice are anesthetized, and a midline laparotomy is performed to expose the small intestine.

  • A segment of the ileum is ligated at both ends to create a "closed loop," taking care not to obstruct major blood vessels.

  • Cholera toxin, with or without the test compound (this compound), is injected into the lumen of the ligated loop.

  • The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 6 hours).

  • Following euthanasia, the ligated loop is excised, and the fluid accumulation is measured by weighing the loop and subtracting its empty weight. The length of the loop is also measured, and the results are expressed as a weight-to-length ratio (g/cm).

Cecectomized Rat Model: This surgical modification is used to create a more reliable model of diarrhea in rats, as their cecum can act as a fluid reservoir, masking the diarrheal phenotype.

  • Rats undergo a surgical procedure to remove the cecum.

  • After a recovery period, the animals are administered a secretagogue, such as cholera toxin or prostaglandin E2, to induce diarrhea.

  • The test compound (this compound) is administered, typically orally, before or after the secretagogue.

  • The animals are placed in metabolic cages, and the total fecal output is collected and weighed over a specific time period to determine the anti-diarrheal efficacy of the compound.

Clinical Development

The clinical development of this compound progressed to a Phase 2a clinical trial.

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy volunteers and cholera patients.

PopulationDoseCmax (ng/mL)AUC∞ (ng*h/mL)Tmax (hours)Half-life (hours)Reference
Healthy US Volunteers300 mg (single dose)1,380 ± 53928,200 ± 12,2003.8 - 4.8 (avg)~8.5N/A
Healthy Bangladeshi Volunteers300 mg (single dose)1,280 ± 49122,700 ± 10,4003.8 - 4.8 (avg)~8.5N/A
Bangladeshi Cholera Patients300 mg (single dose)482 ± 3886,250 ± 4,9103.8 ± 1.68.2 ± 1.4N/A
Cholera Challenge Subjects500 mg (q8h for 3 days)4,270 ± 2,170 (mean plasma level after 3 days)N/AN/AN/A[1]

Note: The specific references for the single-dose pharmacokinetic data were not found in the provided search results, though the data is presented in what appears to be a conference abstract summary.

Phase 2a Clinical Trial (NCT04150250)

A randomized, single-center, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of oral this compound in a cholera controlled human infection model.[1]

Study Design:

  • Participants: 47 healthy adult volunteers.

  • Intervention: Experimental infection with V. cholerae El Tor Inaba strain N16961.

  • Treatment: Randomized to receive either 500 mg of this compound or a matching placebo orally every 8 hours for 3 days.

  • Primary Endpoints: Safety and efficacy, with efficacy measured by diarrheal stool output.

Results:

  • Safety: this compound was generally safe and well-tolerated. The most frequently reported adverse events were headache, nausea, diarrhea, and pyrexia, with similar incidence between the this compound and placebo groups.[1]

  • Efficacy: Treatment with this compound did not result in a statistically significant reduction in diarrheal stool output compared to placebo. The median diarrheal stool output rate was 25.4 mL/hour for the this compound group and 32.6 mL/hour for the placebo group, a non-significant 23% reduction.[1] There was also no significant difference in diarrhea severity or the number and frequency of stools.[1]

Development Workflow

The development of this compound followed a conventional preclinical to clinical pathway for a novel therapeutic agent.

Development_Workflow Target_ID Target Identification (CFTR Channel) HTS High-Throughput Screening & Lead Optimization Target_ID->HTS In_Vitro In Vitro Efficacy (Cell-based Assays) HTS->In_Vitro In_Vivo_Preclinical In Vivo Preclinical Efficacy (Mouse & Rat Models) In_Vitro->In_Vivo_Preclinical Tox Toxicology Studies (Rat & Dog) In_Vivo_Preclinical->Tox Phase1 Phase 1 Clinical Trials (Healthy Volunteers) Tox->Phase1 Phase2a Phase 2a Clinical Trial (Cholera Challenge Model) Phase1->Phase2a Discontinuation Discontinuation of Development for Cholera Phase2a->Discontinuation

Figure 2: this compound Development and Discontinuation Workflow.

Discussion and Conclusion

The development of this compound represents a rational, mechanism-based approach to treating secretory diarrhea. The compound demonstrated potent preclinical efficacy, effectively inhibiting CFTR in vitro and reducing fluid secretion in animal models. However, the translation of this promising preclinical data into clinical efficacy was not successful.

The Phase 2a clinical trial in a human cholera challenge model, while demonstrating the safety of this compound, failed to show a significant reduction in diarrheal output.[1] This disconnect between preclinical and clinical results highlights the challenges in developing host-directed therapies for infectious diseases and underscores the importance of human challenge models in providing early proof-of-concept data.

Several factors could have contributed to the lack of clinical efficacy, including suboptimal dosing or formulation, differences in CFTR regulation between animal models and humans, or the complexity of the pathophysiology of cholera in humans that may not be fully recapitulated in animal models. The pharmacokinetic data also revealed significantly lower drug exposure in cholera patients compared to healthy volunteers, which may have impacted the therapeutic effect in a real-world setting.

References

Iowh-032's role in inhibiting intestinal fluid secretion

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Iowh-032 and its Role in Inhibiting Intestinal Fluid Secretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secretory diarrheas, most notably cholera, represent a significant global health burden. The primary driver of fluid and electrolyte loss in these diseases is the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel in intestinal epithelial cells. This compound is a synthetic, small-molecule inhibitor of the CFTR channel developed as a host-directed, antisecretory therapeutic.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: CFTR Inhibition

This compound is a potent CFTR chloride channel inhibitor featuring an oxadiazole-carboxamide core with a dibromo-hydroxyphenyl pharmacophore.[1] Its therapeutic rationale is based on directly blocking the final common pathway of enterotoxin-induced fluid secretion.

In diseases like cholera, the cholera toxin (CTX) secreted by Vibrio cholerae leads to the constitutive activation of adenylyl cyclase in enterocytes. This enzymatic activity dramatically increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates the regulatory domain of the CFTR channel.[2][4] This phosphorylation opens the channel, leading to a massive efflux of chloride ions into the intestinal lumen. The resulting electrochemical gradient drives the parallel secretion of sodium ions and water, causing voluminous, life-threatening diarrhea.[2][5]

This compound exerts its therapeutic effect by directly binding to and inhibiting the CFTR channel, thereby blocking the chloride efflux and subsequent water loss, independent of the upstream signaling cascade.[1][6]

Signaling Pathway Diagram

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_lumen2 Intestinal Lumen CTX Cholera Toxin (CTX) CTX_in CTX A1 Subunit CTX->CTX_in Enters Cell Gs Gs Protein CTX_in->Gs ADP-ribosylates (Activates) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Inactive) PKA->CFTR Phosphorylates CFTR_A CFTR Channel (Active) CFTR->CFTR_A ions Cl-, Na+, H2O (Secretion) CFTR_A->ions Efflux Iowh This compound Iowh->CFTR_A Inhibits

Caption: Cholera toxin signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified across in vitro cell-based assays and in vivo animal models of secretory diarrhea.

Table 1: In Vitro CFTR Inhibition by this compound
Cell LineAssay TypeIC50 (μM)Equivalent (ng/mL)Reference
CHO (expressing human CFTR)Not Specified~52,725[1]
T84 Colon CarcinomaNot Specified~52,725[1]
T84-CFTR cellsNot Specified6.87-[7]
Wild Type-CFTR Bronchial CellsSARS-CoV-2 Replication4.52-[8]

Note: Minor variations in IC50 values are expected due to different experimental conditions and assay endpoints.

Table 2: Preclinical In Vivo Efficacy of this compound
Animal ModelInduced SecretionThis compound EfficacyReference
Mouse Closed-LoopCholera Toxin>90% inhibition of intestinal secretion[1]
Cecectomized RatCholera Toxin~70% reduction in fecal output[1]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro: Ussing Chamber Electrophysiology for CFTR Inhibition

This protocol measures ion transport across a polarized epithelial cell monolayer (e.g., T84 or CFBE41o- cells) to directly quantify CFTR channel activity.

Objective: To determine the effect of this compound on cAMP-stimulated chloride secretion.

Methodology:

  • Cell Culture: Culture T84 cells on permeable filter supports (e.g., Transwell®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the filter support containing the cell monolayer into an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with symmetric Krebs Ringer's buffer, maintain at 37°C, and gas with 95% O₂ / 5% CO₂.[9]

  • Electrophysiology:

    • Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier.

    • Continuously measure and record the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Pharmacological Manipulation:

    • Basal Measurement: Record the stable baseline Isc.

    • ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor, such as Amiloride (100 µM), to the apical chamber to inhibit sodium absorption and isolate anion secretion currents.[10][11]

    • CFTR Activation: Add a CFTR activator, such as Forskolin (10 µM, to increase cAMP), to the basolateral chamber to stimulate chloride secretion. This results in a sharp increase in Isc.[11]

    • CFTR Inhibition: Once the stimulated Isc has stabilized, add this compound at various concentrations to the apical chamber. The degree of reduction in the Forskolin-stimulated Isc indicates the inhibitory activity of the compound.[8]

  • Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each this compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture T84 cells on permeable support c2 Mount support in Ussing Chamber c1->c2 c3 Add buffer, gas, and heat to 37°C c2->c3 e1 Measure Baseline Isc c3->e1 e2 Add Amiloride (Apical) e1->e2 e3 Add Forskolin (Basolateral) e2->e3 e4 Add this compound (Apical) e3->e4 e5 Record final Isc e4->e5 a1 Calculate % Inhibition of stimulated current e5->a1 a2 Determine IC50 a1->a2

Caption: Experimental workflow for the Ussing Chamber CFTR inhibition assay.

In Vivo: Mouse Ligated Ileal Loop Model

This model directly measures fluid accumulation within a sealed segment of the small intestine in response to a secretagogue.

Objective: To quantify the inhibition of cholera toxin-induced intestinal fluid secretion by this compound in vivo.

Methodology:

  • Animal Preparation: Fast adult mice (e.g., CD1 strain) overnight with access to dextrose-containing water.[12]

  • Anesthesia and Surgery:

    • Anesthetize the mouse using a suitable agent (e.g., isoflurane). Maintain body temperature with a heating pad.

    • Make a small midline abdominal incision to expose the small intestine.

    • Identify the jejunum and ligate a 2-3 cm segment using silk sutures at both ends, ensuring the vascular supply remains intact.[12][13]

  • Treatment Administration:

    • Inject the test compound (this compound) or vehicle control into the ligated loop.

    • Shortly after, inject cholera toxin (e.g., 1 µg in 100 µL PBS) into the same loop.[12]

  • Incubation: Close the abdominal incision with sutures and allow the mouse to recover from anesthesia. The incubation period is typically 6-12 hours.[13]

  • Measurement:

    • After the incubation period, euthanize the mouse and carefully excise the ligated intestinal loop.

    • Measure the length (cm) and weight (g) of the loop.

  • Data Analysis: Calculate the fluid accumulation ratio (Weight/Length; g/cm). A higher ratio indicates greater fluid secretion. Compare the ratios between vehicle-treated and this compound-treated groups to determine the percentage of inhibition.[13][14]

G p1 Fast mouse overnight p2 Anesthetize mouse p1->p2 s1 Make abdominal incision p2->s1 s2 Isolate 2-3 cm jejunal segment s1->s2 s3 Ligate both ends with sutures s2->s3 t1 Inject this compound into loop s3->t1 t2 Inject Cholera Toxin into loop t1->t2 t3 Close incision t2->t3 t4 Incubate for 6-12 hours t3->t4 m1 Euthanize mouse t4->m1 m2 Excise ligated loop m1->m2 m3 Measure loop weight and length m2->m3 m4 Calculate W/L ratio (g/cm) m3->m4

Caption: Workflow for the mouse ligated intestinal loop model.

In Vivo: Cecectomized Rat Model

This model is designed to assess the effect of antisecretory agents on diarrhea (fecal output) in a conscious animal, where the fluid-resorbing capacity of the cecum has been removed.

Objective: To evaluate the efficacy of this compound in reducing total fecal output during secretory diarrhea.

Methodology:

  • Surgical Preparation:

    • Surgically resect the cecum from rats, ensuring the patency of the ileocecal junction is maintained.[15]

    • Allow animals to recover fully. Post-operative recovery typically allows for normal growth and physiological parameters.

  • Induction of Diarrhea:

    • After a recovery and acclimatization period (e.g., 48 hours on standard chow), administer an oral dose of a potent secretagogue, such as cholera toxin, to induce diarrhea.[15]

  • Treatment and Observation:

    • Administer this compound or a vehicle control orally at a predetermined time relative to the secretagogue challenge.

    • House the rats in individual cages designed for fecal collection.

    • Observe and collect all fecal output over a specified period (e.g., 4-6 hours).

  • Data Analysis:

    • Quantify the total weight of fecal output for each animal.

    • Compare the mean fecal output between the this compound and vehicle-treated groups to calculate the percentage reduction in diarrhea.[15]

Conclusion

This compound is a well-characterized inhibitor of the CFTR chloride channel. Preclinical data from robust in vitro and in vivo models demonstrated significant efficacy in blocking cholera toxin-induced intestinal fluid secretion.[1] While a Phase 2a clinical study in a human challenge model did not show a statistically significant reduction in stool output, the compound was found to be safe and well-tolerated.[1] The data and protocols presented herein provide a comprehensive foundation for understanding the scientific basis of this compound as a potential antisecretory agent and serve as a guide for the evaluation of similar compounds targeting intestinal ion channels.

References

Unraveling the Pharmacophore of Iowh-032: A Technical Guide for CFTR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore of Iowh-032, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This compound has emerged as a significant research tool and a potential therapeutic agent for secretory diarrheas, such as cholera.[1] Understanding its pharmacophore is critical for the development of novel and improved CFTR inhibitors.

Core Pharmacophoric Features of this compound

This compound is a synthetic small molecule characterized by two key structural components that are essential for its inhibitory activity. These components, an oxadiazole-carboxamide core and a dibromo-hydroxyphenyl moiety, constitute the primary pharmacophore of the molecule.[1]

The dibromo-hydroxyphenyl group is a critical feature, likely involved in key interactions within the CFTR protein binding site. The bromine atoms and the hydroxyl group are expected to participate in specific hydrogen bonding and/or halogen bonding interactions, anchoring the molecule to its target. The precise nature of these interactions warrants further investigation through co-crystallization studies or advanced computational modeling.

The oxadiazole-carboxamide core serves as a rigid scaffold, appropriately positioning the dibromo-hydroxyphenyl group for optimal interaction with the CFTR channel. The amide linkage within this core is also a potential site for hydrogen bonding with amino acid residues in the binding pocket.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various cellular and in vivo models. The following tables summarize the key quantitative data available.

Parameter Cell Line Value Reference
IC50CHO-CFTR1.01 µM[2]
IC50T84-CFTR6.87 µM[2]
IC50T84 and CHO-CFTR1.01 µM[3][4]
IC50T84-CFTR6.87 µM[3][5]
Parameter Species Value Reference
Apparent Kd (Block)Human CFTR6.1 nM[3]
Apparent Kd (Potentiation)Human CFTR0.64 nM[3]
Apparent Kd (Block)Murine CFTR42.9 µM[3]
Model Dose Effect Reference
Mouse closed-loop model (Cholera toxin-induced secretion)Not specifiedStatistically significant inhibition[2]
Cecetomized rat model5 mg/kg (p.o.)~70% reduction in fecal output index[2]

Mechanism of Action: CFTR Inhibition

This compound exerts its anti-secretory effect by directly inhibiting the CFTR chloride channel. In the intestinal epithelium, the activation of CFTR by secretagogues like cholera toxin leads to an efflux of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in voluminous watery diarrhea. By blocking the CFTR channel, this compound prevents this chloride secretion, thereby reducing fluid loss.

CFTR_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell H2O_Na_Lumen Water and Sodium Efflux Cl_Lumen Chloride Efflux Cl_Lumen->H2O_Na_Lumen Drives Toxin Cholera Toxin AC Adenylyl Cyclase Toxin->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel (Activated) PKA->CFTR Phosphorylates & Activates CFTR->Cl_Lumen Iowh032 This compound Iowh032->CFTR Inhibits

Figure 1. Signaling pathway of cholera toxin-induced secretion and its inhibition by this compound.

Experimental Protocols

Short-Circuit Current (Isc) Measurement for CFTR Inhibition

A key method to assess the activity of CFTR inhibitors is the measurement of short-circuit current in epithelial cell monolayers.

Experimental_Workflow Start Start: Epithelial Cell Monolayer (e.g., T84 or FRT cells) Mount Mount cells in Ussing Chamber Start->Mount Equilibrate Equilibrate and measure baseline Isc Mount->Equilibrate Stimulate Add CFTR agonist (e.g., Forskolin/IBMX) to stimulate CFTR activity Equilibrate->Stimulate Measure_Stim Measure stimulated Isc Stimulate->Measure_Stim Add_Inhibitor Add this compound at various concentrations Measure_Stim->Add_Inhibitor Measure_Inhib Measure inhibited Isc Add_Inhibitor->Measure_Inhib Analyze Analyze data to determine IC50 Measure_Inhib->Analyze End End Analyze->End

Figure 2. Experimental workflow for assessing CFTR inhibition using short-circuit current measurements.

Methodology:

  • Cell Culture: Grow epithelial cells (e.g., T84, Fischer Rat Thyroid (FRT) cells stably expressing human CFTR) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with appropriate physiological saline solutions, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Short-Circuit Current Measurement: Clamp the voltage across the monolayer to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.

  • CFTR Activation: After a stable baseline Isc is achieved, add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical or basolateral bath to activate CFTR and induce an increase in Isc.

  • Inhibitor Addition: Once the stimulated Isc reaches a plateau, add this compound in a cumulative, dose-dependent manner to the apical side.

  • Data Analysis: Record the inhibition of the stimulated Isc at each concentration of this compound. Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Logical Relationship of this compound's Properties

The development and application of this compound are based on a logical progression from its chemical structure to its potential therapeutic use.

Logical_Relationship Structure Chemical Structure (Dibromo-hydroxyphenyl & Oxadiazole-carboxamide) Pharmacophore Core Pharmacophore Structure->Pharmacophore MOA Mechanism of Action (CFTR Inhibition) Pharmacophore->MOA InVitro In Vitro Activity (IC50 in cell lines) MOA->InVitro InVivo In Vivo Efficacy (Animal models of diarrhea) InVitro->InVivo Therapeutic Potential Therapeutic Use (Anti-diarrheal agent) InVivo->Therapeutic

Figure 3. Logical flow from the chemical structure of this compound to its therapeutic potential.

Conclusion

The pharmacophore of this compound is defined by its characteristic dibromo-hydroxyphenyl and oxadiazole-carboxamide moieties, which are crucial for its potent and selective inhibition of the CFTR chloride channel. The quantitative data from both in vitro and in vivo studies support its mechanism of action and highlight its potential as a therapeutic agent for secretory diarrheas. Further elucidation of the precise molecular interactions through structural biology and computational studies will be invaluable for the design of next-generation CFTR inhibitors with improved efficacy and safety profiles.

References

Iowh-032: A Technical Guide to its Effects on Electrolyte Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iowh-032 is a synthetic, small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1] Developed as a potential host-directed therapeutic for secretory diarrheas, particularly cholera, this compound acts by blocking the primary driver of intestinal fluid and electrolyte secretion.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, quantitative effects on electrolyte transport from in vitro and in vivo studies, and detailed experimental protocols utilized in its evaluation.

Introduction

Secretory diarrheas, such as that caused by Vibrio cholerae, are characterized by massive fluid and electrolyte loss from the intestine, leading to severe dehydration. This hypersecretion is primarily mediated by the overactivation of the CFTR chloride channel in intestinal epithelial cells. This compound, a compound with an oxadiazole-carboxamide core and a dibromo-hydroxyphenyl pharmacophore, was designed to directly inhibit this channel, thereby reducing fluid loss.[1] It has been investigated as an oral therapeutic to be used in conjunction with oral rehydration solution.[2]

Mechanism of Action

The primary molecular target of this compound is the CFTR chloride channel. In cholera, the cholera toxin (CTX) produced by Vibrio cholerae leads to a cascade of events that ultimately result in the persistent activation of CFTR. This leads to an excessive efflux of chloride ions into the intestinal lumen, followed by sodium and water, resulting in voluminous watery diarrhea. This compound directly blocks the pore of the CFTR channel, thus inhibiting this chloride secretion and, consequently, reducing the associated fluid loss.

Cholera_Toxin_Pathway CTX Cholera Toxin (CTX) AC Adenylate Cyclase CTX->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Cl_ion Cl- CFTR->Cl_ion Efflux of Lumen Intestinal Lumen Cl_ion->Lumen Iowh032 This compound Iowh032->CFTR Inhibits

Figure 1: Signaling pathway of cholera toxin and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on CFTR-mediated electrolyte transport have been quantified in a series of in vitro, in vivo, and clinical studies.

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointThis compound IC₅₀Reference
CHO-CFTRCell-based assayCFTR Inhibition1.01 µM[3]
T84-CFTRCell-based assayCFTR Inhibition6.87 µM[3]
CFBE WTAntiviral AssaySARS-CoV-2 Inhibition4.52 µM[3]
Table 2: In Vivo and Clinical Efficacy of this compound
Study TypeModelDosageKey FindingsReference
In VivoCecetomized Rat Model5 mg/kg (oral)~70% reduction in fecal output index.[3]
Clinical Trial (Phase 2a)Human (Cholera Challenge)500 mg every 8 hours for 3 days23% reduction in diarrheal stool output rate (not statistically significant).[1]
Clinical Trial (Phase 2a)Human (Cholera Challenge)500 mg every 8 hours for 3 daysMean plasma level of 4,270 ng/mL (±2,170).[1]
PharmacokineticsHuman Volunteers & Cholera Patients300 mg (single dose)Reduced and more variable exposure in cholera patients compared to healthy volunteers.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CFTR Inhibition Assay (Representative Protocol)

A common method for assessing CFTR inhibition is the halide-sensitive yellow fluorescent protein (YFP) quenching assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on CFTR channel activity.

Cell Lines:

  • Chinese Hamster Ovary (CHO) cells stably expressing wild-type human CFTR and a halide-sensitive YFP (H148Q/I152L).

  • T84 human colon carcinoma cells (endogenously express CFTR) transiently transfected with the halide-sensitive YFP.

Protocol:

  • Cell Culture: Cells are seeded in 96-well black-walled, clear-bottom plates and cultured to confluence.

  • YFP Quenching Assay:

    • Cells are washed with a chloride-containing buffer (e.g., PBS).

    • The baseline YFP fluorescence is measured using a fluorescence plate reader.

    • Cells are stimulated with a CFTR agonist (e.g., 10 µM forskolin) to activate the CFTR channels.

    • This compound is added at varying concentrations and incubated for a specified time.

    • The chloride-containing buffer is rapidly replaced with an iodide-containing buffer.

    • The rate of YFP fluorescence quenching due to iodide influx through the CFTR channels is monitored over time.

  • Data Analysis: The initial rate of fluorescence decrease is calculated for each concentration of this compound. The IC₅₀ value is determined by fitting the dose-response curve to a standard inhibitory model.

YFP_Quenching_Assay_Workflow Start Seed cells in 96-well plate Wash Wash with Cl- buffer Start->Wash Measure_Baseline Measure baseline YFP fluorescence Wash->Measure_Baseline Stimulate Add CFTR agonist (e.g., Forskolin) Measure_Baseline->Stimulate Add_Inhibitor Add varying concentrations of this compound Stimulate->Add_Inhibitor Add_Iodide Replace with I- buffer Add_Inhibitor->Add_Iodide Measure_Quenching Monitor YFP fluorescence quenching Add_Iodide->Measure_Quenching Analyze Calculate IC50 Measure_Quenching->Analyze

Figure 2: Workflow for the YFP quenching assay.
In Vivo: Mouse Closed-Loop Model

Objective: To evaluate the in vivo efficacy of this compound in a model of cholera toxin-induced intestinal fluid secretion.

Protocol:

  • Animal Preparation: Adult mice are fasted for 24 hours with free access to water.

  • Surgical Procedure:

    • Mice are anesthetized.

    • A small abdominal incision is made to expose the small intestine.

    • A 2-3 cm segment of the distal ileum is isolated by ligation with surgical sutures at both ends, creating a "closed loop".

  • Inoculation: The closed ileal loop is injected with a solution containing cholera toxin.

  • Treatment: this compound or a vehicle control is administered orally.

  • Incubation: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 6-12 hours).

  • Measurement:

    • Mice are euthanized.

    • The ligated intestinal loop is excised.

    • The length and weight of the loop are measured.

    • The fluid accumulation is determined by the weight-to-length ratio (g/cm).

In Vivo: Cecetomized Rat Model

Objective: To assess the antisecretory effect of this compound in a rat model of secretory diarrhea.

Protocol:

  • Surgical Preparation: The cecum of the rats is surgically removed to prevent it from acting as a fluid reservoir, which allows for more consistent and measurable diarrhea.

  • Recovery: Animals are allowed to recover from the surgery.

  • Induction of Diarrhea: Secretory diarrhea is induced by oral administration of a secretagogue such as cholera toxin or prostaglandin E2.

  • Treatment: this compound or a vehicle control is administered orally.

  • Observation and Measurement: Fecal output is collected and weighed over a defined period to quantify the extent of diarrhea. The reduction in fecal output in the this compound treated group compared to the control group is calculated.

Clinical: Cholera Controlled Human Infection Model (CHIM)

Objective: To evaluate the safety and efficacy of this compound in healthy adult volunteers challenged with Vibrio cholerae.

Protocol:

  • Volunteer Recruitment: Healthy adult volunteers are screened and enrolled.

  • Inpatient Admission: Volunteers are admitted to a controlled inpatient facility.

  • Challenge:

    • Volunteers ingest a sodium bicarbonate buffer to neutralize stomach acid.

    • This is followed by the ingestion of a standardized dose of live, virulent Vibrio cholerae (e.g., El Tor Inaba strain N16961).[1]

  • Treatment: At the onset of diarrhea, volunteers are randomized to receive either oral this compound (e.g., 500 mg every 8 hours) or a matching placebo for a specified duration (e.g., 3 days).[1]

  • Monitoring and Data Collection:

    • All stool output is collected, and the volume is meticulously measured.

    • The rate of diarrheal stool output (mL/hour) is a primary endpoint.

    • Safety is monitored through clinical observation and laboratory tests.

    • Blood samples are collected for pharmacokinetic analysis of this compound plasma concentrations.[1]

  • Supportive Care: All volunteers receive standard oral rehydration solution and intravenous fluids as needed to maintain hydration.

  • Antibiotic Treatment: After the study period, all participants are treated with antibiotics to clear the Vibrio cholerae infection.

CHIM_Workflow Recruitment Volunteer Screening & Enrollment Admission Inpatient Admission Recruitment->Admission Challenge Oral V. cholerae Challenge Admission->Challenge Diarrhea_Onset Onset of Diarrhea Challenge->Diarrhea_Onset Randomization Randomization Diarrhea_Onset->Randomization Treatment This compound (500 mg q8h) Randomization->Treatment Placebo Placebo Randomization->Placebo Monitoring Monitor Stool Output, Safety, PK Treatment->Monitoring Placebo->Monitoring Supportive_Care Hydration (ORS/IV) Monitoring->Supportive_Care Antibiotics Antibiotic Treatment Monitoring->Antibiotics Discharge Discharge Antibiotics->Discharge

Figure 3: Workflow of the Cholera Controlled Human Infection Model (CHIM).

Conclusion

This compound is a potent inhibitor of the CFTR chloride channel that has demonstrated efficacy in preclinical models of secretory diarrhea. While a Phase 2a clinical trial in a cholera challenge model showed that the compound was safe and well-tolerated, it did not achieve a statistically significant reduction in diarrheal output at the dose tested.[1] The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CFTR inhibitors and novel therapeutics for secretory diarrheas. Further investigation into the pharmacokinetics and optimal dosing of this compound or structurally related compounds may be warranted.

References

Beyond Cholera: Exploring the Therapeutic Potential of the CFTR Inhibitor Iowh-032

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iowh-032, a novel, low-molecular-weight synthetic small molecule, has been primarily investigated as an antisecretory agent for the treatment of cholera. Its mechanism of action lies in the inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a key player in intestinal fluid secretion. While clinical trials for cholera have yielded disappointing results regarding its efficacy, the well-defined mechanism of this compound opens avenues for its therapeutic application in other pathologies driven by aberrant CFTR activity. This technical guide provides an in-depth analysis of the core science behind this compound, its preclinical and clinical data, and explores its potential utility in conditions such as other secretory diarrheas and, most notably, Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the broader therapeutic landscape of CFTR inhibitors like this compound.

Introduction: this compound and its Mechanism of Action

This compound is a synthetic compound designed to specifically inhibit the CFTR chloride channel.[1] The CFTR protein is a cAMP-regulated ion channel crucial for transepithelial fluid and electrolyte transport in various organs, including the intestines, lungs, and kidneys.[2] In cholera, the toxin produced by Vibrio cholerae leads to a dramatic increase in intracellular cyclic AMP (cAMP), causing hyperactivation of CFTR and massive secretion of chloride ions, followed by water, into the intestinal lumen, resulting in severe diarrhea.[3] this compound, by blocking this channel, was developed to reduce this fluid loss and act as an adjunct to oral rehydration therapy.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 (μM)Reference
CHO-CFTRCell-based assay1.01--INVALID-LINK--
T84-CFTRCell-based assay6.87--INVALID-LINK--

Table 2: Preclinical In Vivo Efficacy of this compound in Secretory Diarrhea Models

Animal ModelTreatmentKey FindingReference
Mouse closed-loop modelThis compoundStatistically significant inhibition of cholera toxin-induced secretion--INVALID-LINK--
Cecetomized rat modelThis compound (5 mg/kg)~70% reduction in fecal output index--INVALID-LINK--

Table 3: Phase 2a Clinical Trial Results in a Controlled Human Cholera Infection Model (NCT04150250)

ParameterThis compound Group (500 mg, every 8 hrs for 3 days)Placebo Groupp-valueReference
Median Diarrheal Stool Output Rate (mL/hour)25.4 (95% CI: 8.9, 58.3)32.6 (95% CI: 15.8, 48.2)Not statistically significant[5]
Mean Plasma Level (after 3 days of dosing)4,270 ng/mL (±2,170)--[5]

Potential Therapeutic Application Beyond Cholera: Autosomal Dominant Polycystic Kidney Disease (ADPKD)

A significant and compelling potential application for this compound and other CFTR inhibitors lies in the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). ADPKD is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement, pain, and eventual renal failure.[6]

The pathophysiology of cyst growth in ADPKD is intrinsically linked to CFTR-mediated fluid secretion.[2][3] In the epithelial cells lining the renal cysts, CFTR is a key driver of chloride ion transport into the cyst lumen. This creates an osmotic gradient that draws water into the cysts, causing them to expand. Therefore, inhibiting CFTR presents a direct and logical therapeutic strategy to slow the progression of ADPKD by reducing cyst fluid accumulation and thus retarding cyst growth.[2][3] Studies in animal models of ADPKD have provided proof-of-concept for this approach, demonstrating that CFTR inhibitors can indeed retard cyst expansion and kidney enlargement.[3]

Signaling Pathways

CFTR-Mediated Secretion in Cholera

The following diagram illustrates the signaling pathway leading to fluid secretion in cholera and the point of intervention for this compound.

cholera_pathway CTX Cholera Toxin AC Adenylyl Cyclase CTX->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (active) CFTR_inactive->CFTR_active Cl_out Cl- Secretion CFTR_active->Cl_out Mediates H2O_out Water Efflux Cl_out->H2O_out Osmotic pull Iowh032 This compound Iowh032->CFTR_active Inhibits

Caption: Signaling pathway of cholera toxin-induced fluid secretion and this compound inhibition.

CFTR's Role in ADPKD Cyst Growth

This diagram illustrates the proposed mechanism of CFTR-mediated cyst fluid accumulation in ADPKD and the therapeutic rationale for this compound.

adpkd_pathway cluster_cell cluster_lumen Cyst_Cell Cyst-lining Epithelial Cell Lumen Cyst Lumen cAMP_adpkd Elevated cAMP PKA_adpkd Protein Kinase A cAMP_adpkd->PKA_adpkd Activates CFTR_apical Apical CFTR PKA_adpkd->CFTR_apical Activates Cl_lumen Cl- Accumulation CFTR_apical->Cl_lumen Secretion Iowh032_adpkd This compound Iowh032_adpkd->CFTR_apical Inhibits H2O_lumen Water Accumulation (Cyst Growth) Cl_lumen->H2O_lumen Osmotic pull

Caption: Proposed mechanism of CFTR-mediated cyst growth in ADPKD and this compound's point of action.

Experimental Protocols

Detailed, step-by-step protocols are essential for the replication and extension of preclinical findings. The following sections outline the methodologies for key experiments cited in the evaluation of this compound and other CFTR inhibitors.

Mouse Closed-Loop Model for Cholera Toxin-Induced Secretion

This model is a standard in vivo assay to evaluate the efficacy of antisecretory compounds against cholera toxin.

  • Animals: Adult mice (specific strain, age, and weight to be specified as per the original study, e.g., C57BL/6, 8-10 weeks old).

  • Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the small intestine.

    • The intestine is carefully handled to minimize tissue damage.

    • A segment of the distal small intestine (ileum) of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical silk suture, creating a "closed-loop." Care is taken not to obstruct major blood vessels.

  • Treatment Administration:

    • A solution of cholera toxin (e.g., 1 µg in 100 µL of phosphate-buffered saline - PBS) is injected into the lumen of the ligated loop using a fine-gauge needle.

    • The test compound (this compound) or vehicle control is administered, typically via intraperitoneal injection or oral gavage, at a specified time relative to the cholera toxin challenge.

  • Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 6-12 hours).

  • Endpoint Measurement:

    • After the incubation period, mice are euthanized.

    • The ligated intestinal loop is carefully excised.

    • The length and weight of the loop are measured.

    • The degree of fluid accumulation is determined by the weight-to-length ratio (g/cm). A higher ratio indicates greater fluid secretion.

  • Data Analysis: The weight/length ratios of the treated groups are compared to the vehicle control group to determine the percentage of inhibition of secretion.

Cecetomized Rat Model of Secretory Diarrhea

This model provides a more physiologically relevant system for studying diarrhea in conscious animals by removing the cecum, which can act as a fluid reservoir and mask diarrheal responses.

  • Animals: Adult rats (e.g., Sprague-Dawley, specific weight range).

  • Surgical Procedure (Cecectomy):

    • Rats are anesthetized.

    • A laparotomy is performed to expose the cecum.

    • The cecum is surgically resected, ensuring the patency of the ileocecal junction is maintained.

    • The intestinal continuity is restored, and the abdominal incision is closed.

    • Animals are allowed a recovery period of several days.

  • Induction of Diarrhea:

    • After recovery, rats are fasted with free access to water.

    • A secretagogue, such as cholera toxin or prostaglandin E2, is administered orally to induce diarrhea.

  • Treatment and Observation:

    • The test compound (this compound) or vehicle is administered orally at a specified dose and time relative to the secretagogue.

    • Animals are housed in individual cages with a pre-weighed absorbent paper on the floor.

    • The total fecal output (diarrhea) is measured gravimetrically over a defined period (e.g., 4-6 hours).

  • Data Analysis: The total fecal output in the treated groups is compared to the vehicle control group to assess the antisecretory efficacy of the compound.

Pkd1-Deficient Mouse Model of ADPKD

This genetic mouse model is used to study the pathogenesis of ADPKD and evaluate potential therapeutic interventions.

  • Animal Model: Mice with a kidney-specific knockout of the Pkd1 gene (e.g., Pkd1flox/-;Ksp-Cre mice). This results in the development of a cystic kidney phenotype that mimics human ADPKD.

  • Treatment Protocol:

    • Neonatal mice (e.g., starting at postnatal day 2) are treated with the CFTR inhibitor or vehicle control.

    • The compound (e.g., dissolved in DMSO and saline) is administered via a specified route, such as subcutaneous injection, at a defined dose and frequency (e.g., 5-10 mg/kg/day, administered in multiple daily injections).

  • Duration of Study: Treatment is continued for a predefined period (e.g., 7 days).

  • Endpoint Analysis:

    • Kidney Morphology: At the end of the study, mice are euthanized, and the kidneys are excised and weighed. The kidney weight to body weight ratio is a key indicator of disease severity. Kidneys are then fixed for histological analysis to assess the cystic index (the proportion of the kidney occupied by cysts).

    • Renal Function: Blood samples are collected to measure markers of renal function, such as blood urea nitrogen (BUN) and serum creatinine.

    • Compound Levels: Urine and kidney tissue can be collected to measure the concentration of the administered inhibitor to correlate drug exposure with efficacy.

  • Data Analysis: The kidney-to-body weight ratio, cystic index, and renal function parameters of the treated group are compared to the vehicle-treated group to evaluate the therapeutic effect of the CFTR inhibitor.

Conclusion and Future Directions

While this compound did not meet its primary efficacy endpoint in a human cholera challenge study, its role as a CFTR inhibitor provides a strong rationale for its investigation in other CFTR-mediated diseases. The most promising of these is Autosomal Dominant Polycystic Kidney Disease, where the underlying pathophysiology of cyst growth is directly linked to CFTR-dependent fluid secretion. The preclinical data for other CFTR inhibitors in ADPKD models are encouraging and warrant the investigation of this compound in this context. Further preclinical studies using established ADPKD animal models are necessary to evaluate the efficacy of this compound in reducing cyst growth and preserving renal function. Such studies, guided by the detailed protocols outlined in this guide, will be crucial in determining the future therapeutic trajectory of this compound beyond its initial focus on cholera. Additionally, its potential utility in other secretory diarrheas, such as that caused by enterotoxigenic E. coli, could be further explored. The journey of this compound underscores the importance of a mechanism-based approach to drug development, where a deep understanding of the molecular target can unveil therapeutic opportunities beyond the primary indication.

References

Methodological & Application

Application Notes and Protocols for Iowh-032 in a Mouse Model of Cholera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholera, a severe diarrheal illness caused by the bacterium Vibrio cholerae, remains a significant global health threat. The primary virulence factor, cholera toxin (CT), leads to a massive secretion of fluid and electrolytes from intestinal epithelial cells, resulting in life-threatening dehydration. The final step in this pathological cascade is the opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride ion channel. Iowh-032 is a synthetic small molecule inhibitor of the CFTR channel, representing a promising host-directed therapeutic strategy.[1][2][3] By blocking the CFTR channel, this compound aims to reduce the severe fluid loss associated with cholera, independent of the antibiotic resistance profile of the infecting V. cholerae strain.[1]

These application notes provide a detailed protocol for utilizing this compound in a well-established mouse model of cholera, the ligated ileal loop model. This model allows for the direct and quantitative assessment of intestinal fluid accumulation and the efficacy of therapeutic interventions.

Mechanism of Action of Cholera Toxin and this compound

Cholera toxin initiates its pathogenic effect by binding to the GM1 ganglioside receptors on the surface of intestinal epithelial cells.[4] The active subunit of the toxin then enters the cell and ADP-ribosylates the Gs alpha subunit of a G-protein, locking it in an active state.[4][5] This persistently active G-protein continuously stimulates adenylyl cyclase, leading to an accumulation of intracellular cyclic AMP (cAMP).[4][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CFTR chloride channel.[6][7][8] The activated CFTR channel mediates a massive efflux of chloride ions into the intestinal lumen, followed by the osmotic movement of water, resulting in profuse watery diarrhea.[6]

This compound exerts its therapeutic effect by directly inhibiting the CFTR chloride ion channel, thus blocking the final step in the cholera toxin-induced fluid secretion pathway.[1][9]

Signaling Pathway Diagram

Cholera_Toxin_Pathway CTX Cholera Toxin (CT) GM1 GM1 Ganglioside Receptor CTX->GM1 Binds G_protein Gsα-GTP (Active) GM1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Open) PKA->CFTR Phosphorylates & Activates Cl_ion Cl- Efflux CFTR->Cl_ion H2O Water Efflux Cl_ion->H2O Osmotic pull Iowh_032 This compound Iowh_032->CFTR Inhibits

Caption: Cholera toxin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Mouse Model: Ligated Ileal Loop

The ligated ileal loop model is a robust and widely used method to study intestinal secretion in vivo. A segment of the small intestine is surgically isolated to form a closed loop, into which cholera toxin or V. cholerae can be injected. The accumulation of fluid within this loop is then measured to quantify the secretory response.

Materials:

  • 6-8 week old mice (e.g., C57BL/6 or ICR)

  • Vibrio cholerae O1, El Tor strain (e.g., N16961) or purified Cholera Toxin

  • This compound

  • Vehicle for this compound (e.g., DMSO and/or polyethylene glycol)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps, sutures)

  • Heating pad

  • Phosphate-buffered saline (PBS), sterile

  • Luria-Bertani (LB) broth

  • Animal balance

  • Calipers

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure & Dosing cluster_incubation Incubation & Monitoring cluster_analysis Data Collection & Analysis A1 Fast mice overnight (with access to water) A2 Prepare V. cholerae inoculum or Cholera Toxin solution A3 Prepare this compound solution and vehicle control B4 Inject V. cholerae or CT into the loop A2->B4 B5 Administer this compound or vehicle (e.g., intraperitoneally) A3->B5 B1 Anesthetize mouse B2 Perform laparotomy to expose the small intestine B1->B2 B3 Create ligated ileal loop (2-3 cm) B2->B3 B3->B4 B4->B5 B6 Suture the abdominal wall and skin B5->B6 C1 Allow mouse to recover on a heating pad B6->C1 C2 Incubate for 6-12 hours C1->C2 D1 Euthanize mouse C2->D1 D2 Excise the ligated loop D1->D2 D3 Measure loop length and weight D2->D3 D4 Calculate Fluid Accumulation (FA) ratio (weight/length) D3->D4 D5 Optional: Homogenize tissue for bacterial CFU count D4->D5

Caption: Experimental workflow for the ligated ileal loop mouse model.

Detailed Protocol:

  • Animal Preparation:

    • Fast mice for 12-16 hours prior to surgery, with free access to water. This helps to clear the intestines of food content.

  • Inoculum Preparation:

    • V. cholerae: Culture V. cholerae in LB broth overnight at 37°C with shaking. Dilute the culture in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU in 100 µL).

    • Cholera Toxin: Prepare a solution of purified cholera toxin in sterile PBS (e.g., 1 µg in 100 µL).

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Further dilute in PBS or saline for injection. A final DMSO concentration of <5% is recommended for in vivo use.

    • Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (IP) injection immediately before or after the cholera toxin/bacterial challenge. The optimal timing of administration should be determined empirically.

  • Surgical Procedure:

    • Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation or IP injection of ketamine/xylazine).

    • Place the anesthetized mouse on a heating pad to maintain body temperature.

    • Make a midline abdominal incision to expose the peritoneal cavity.

    • Gently exteriorize the small intestine and locate the ileum.

    • Create a 2-3 cm ligated loop in the distal ileum using surgical sutures. Be careful not to obstruct major blood vessels.

    • Using a fine-gauge needle, inject 100 µL of the V. cholerae suspension or cholera toxin solution into the lumen of the ligated loop.

    • Return the intestine to the abdominal cavity and close the incision with sutures.

  • Post-operative Care and Incubation:

    • Allow the mouse to recover from anesthesia in a clean cage on a heating pad.

    • Monitor the animal for the duration of the experiment (typically 6-12 hours).

  • Data Collection:

    • At the end of the incubation period, humanely euthanize the mouse.

    • Re-open the abdominal incision and carefully excise the ligated ileal loop.

    • Measure the length of the loop in centimeters using calipers.

    • Weigh the loop in grams.

    • Calculate the Fluid Accumulation (FA) ratio as the loop weight (g) divided by the loop length (cm).

  • Bacterial Load (Optional):

    • The excised loop can be homogenized in sterile PBS.

    • Serial dilutions of the homogenate can be plated on selective agar (e.g., TCBS agar) to determine the number of viable V. cholerae (CFU/g of tissue).

Data Presentation

The efficacy of this compound is determined by its ability to reduce the FA ratio in treated animals compared to vehicle-treated controls.

Treatment GroupDosageRoute of AdministrationFluid Accumulation (FA) Ratio (g/cm) (Mean ± SEM)% Inhibition of Fluid AccumulationBacterial Load (log10 CFU/g tissue) (Mean ± SEM)
Control (No CT) --~0.05 ± 0.01N/AN/A
Vehicle + CT -IP~0.20 ± 0.030%N/A
This compound + CT 5 mg/kgIPSignificantly reduced vs. Vehicle + CT*>90%[9]Not significantly different from Vehicle
Vehicle + V. cholerae -IP~0.18 ± 0.040%~9.0 ± 0.5
This compound + V. cholerae 5 mg/kgIPSignificantly reduced vs. Vehicle + V. cholerae**Data not availableNot significantly different from Vehicle

*Note: The quantitative data for this compound in the mouse closed-loop model is based on published findings indicating a greater than 90% inhibition of cholera toxin-induced intestinal secretion.[9] A study on a similar CFTR inhibitor, CFTRinh-172, also showed a complete abolishment of V. cholerae-induced fluid secretion. Detailed dose-response studies for this compound in this specific model are not publicly available. Researchers should generate their own dose-response curves to determine the optimal concentration for their experimental conditions.

Conclusion

The ligated ileal loop mouse model provides a reliable and quantitative method for evaluating the in vivo efficacy of this compound as a treatment for cholera. By directly inhibiting the CFTR-mediated fluid secretion, this compound has demonstrated significant potential in preclinical models to alleviate the primary symptom of cholera. These protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other host-directed therapies for secretory diarrheas.

References

Application Notes and Protocols: Iowh-032 for CFTR Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Iowh-032, a potent and synthetic inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in a cell culture setting. This document includes quantitative data on its efficacy, detailed experimental protocols for assessing its inhibitory activity, and diagrams to illustrate key processes.

Introduction to this compound

This compound is a small molecule inhibitor that targets the CFTR chloride channel.[1] Its primary mechanism of action is the blockage of the CFTR channel, thereby inhibiting the transmembrane flow of chloride ions.[1] This activity makes it a valuable tool for studying the physiological roles of CFTR and for the development of therapeutics for conditions associated with CFTR hyperactivity, such as secretory diarrheas.[2][3]

Quantitative Data: Efficacy of this compound

The inhibitory potency of this compound has been characterized in various cell lines. The half-maximal inhibitory concentration (IC50) values and other effective concentrations are summarized in the table below.

Cell LineAssay TypeParameterValueReference
T84Cell-based assayIC506.87 µM[2][4]
CHO-CFTRCell-based assayIC501.01 µM[4][5]
CFBE41o-SARS-CoV-2 replication inhibitionIC504.52 µM[6]
CHO cells expressing human CFTRIn vitro inhibitionIC50~5 µM[3]
T84 colon carcinoma cellsIn vitro inhibitionIC50~5 µM[3]
CFBE41o- WT cellsAntiviral effectEffective Concentration10 µM[6][7]
MucilAir™ wt-CFTRAntiviral effectEffective Concentration10 µM[6]

Experimental Protocols

The following are detailed protocols for two common methods used to assess the inhibitory effect of this compound on CFTR function in cell culture: the Iodide Efflux Assay and the Ussing Chamber Assay.

Experimental Workflow for Assessing CFTR Inhibition

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay CFTR Activity Assay cluster_analysis Data Analysis cell_culture Culture CFTR-expressing cells (e.g., T84, CHO-CFTR) plate_cells Plate cells in appropriate format (e.g., 96-well plate or Snapwell inserts) cell_culture->plate_cells pre_treat Pre-treat cells with This compound at various concentrations plate_cells->pre_treat Incubate stimulate Stimulate CFTR activity (e.g., with Forskolin) pre_treat->stimulate Assay Start measure Measure CFTR-mediated ion flux stimulate->measure calculate Calculate inhibition of CFTR activity measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Experimental workflow for evaluating this compound's inhibition of CFTR.

Protocol 1: Iodide Efflux Assay

This assay measures CFTR-mediated iodide transport out of cells. Inhibition of this efflux is a direct measure of CFTR inhibition.

Materials:

  • CFTR-expressing cells (e.g., CHO-CFTR, T84)

  • 96-well black, clear-bottom plates

  • Iodide Loading Buffer (136 mM KI, 3 mM KNO3, 2 mM Ca(NO3)2, 11 mM glucose, 20 mM HEPES, pH 7.4)

  • Iodide Efflux Buffer (136 mM NaNO3, 3 mM KNO3, 2 mM Ca(NO3)2, 11 mM glucose, 20 mM HEPES, pH 7.4)

  • Forskolin (to stimulate CFTR)

  • This compound

  • Iodide-sensitive electrode or a fluorescence plate reader and appropriate fluorescent dye (e.g., YFP-based halide sensor)

Procedure:

  • Cell Plating: Plate CFTR-expressing cells in a 96-well plate and grow to confluence.

  • Iodide Loading: Wash the cells once with Iodide Efflux Buffer. Then, incubate the cells with Iodide Loading Buffer for 1 hour at 37°C to load the cells with iodide.

  • Compound Incubation: Wash the cells three times with Iodide Efflux Buffer to remove extracellular iodide. Add Iodide Efflux Buffer containing various concentrations of this compound or vehicle control (DMSO) to the wells. Incubate for the desired pre-treatment time (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Using Iodide-Sensitive Electrode: At timed intervals (e.g., every minute), collect the supernatant and replace it with fresh Iodide Efflux Buffer containing this compound. After a baseline is established, add Forskolin (e.g., 10 µM) to the replacement buffer to stimulate CFTR. Continue collecting the supernatant at timed intervals. Measure the iodide concentration in the collected samples.

    • Using Fluorescence Plate Reader: If using a halide-sensitive YFP-expressing cell line, measure the baseline fluorescence. Inject a solution of Iodide Efflux Buffer containing Forskolin and this compound. Immediately begin kinetic reading of the fluorescence. The efflux of iodide will lead to a change in fluorescence.

  • Data Analysis: Calculate the rate of iodide efflux. Plot the rate of efflux against the concentration of this compound to determine the IC50 value.

Protocol 2: Ussing Chamber Assay

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.[8] It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion transport.

Materials:

  • Polarized epithelial cells (e.g., T84, CFBE41o-) grown on permeable supports (e.g., Snapwell™ inserts)

  • Ussing Chamber system

  • Ringer's solution (e.g., 115 mM NaCl, 2.5 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, 10 mM Glucose), gassed with 95% O2/5% CO2

  • Amiloride (to block epithelial sodium channels, ENaC)

  • Forskolin (to stimulate CFTR)

  • This compound

Procedure:

  • Monolayer Preparation: Grow epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.

  • Ussing Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed Ringer's solution.

  • Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium transport. The remaining Isc is primarily due to other ion channels, including CFTR.

  • Compound Addition: Add this compound to the apical chamber at the desired concentration and incubate for 15-30 minutes.

  • CFTR Stimulation: Add Forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR. An increase in Isc will be observed.

  • Inhibition Measurement: The magnitude of the forskolin-stimulated Isc in the presence of this compound is compared to the response in its absence. A reduction in the forskolin-stimulated Isc indicates inhibition of CFTR by this compound.

  • Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated Isc by this compound. By testing a range of concentrations, an IC50 value can be determined.

Mechanism of Action: CFTR Inhibition

CFTR is an ATP-gated anion channel. Its activation is triggered by a signaling cascade initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of CFTR. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change that opens the channel pore, allowing the passage of chloride ions.

This compound acts as a direct blocker of the CFTR channel pore, preventing the flow of chloride ions even when the channel is in its open state.

cftr_pathway cluster_activation CFTR Activation Pathway cluster_channel CFTR Channel Gating cluster_inhibition Inhibition by this compound AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylates R-Domain ATP_binding ATP Binding to NBDs CFTR_open CFTR (Open) CFTR_closed->CFTR_open Gating ATP_binding->CFTR_open Channel Opening Cl_out Cl- CFTR_open->Cl_out Efflux CFTR_blocked CFTR (Blocked) Cl_in Cl- Iowh032 This compound Iowh032->CFTR_open Blocks Pore

Caption: Signaling pathway of CFTR activation and inhibition by this compound.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO.[2] For in vitro experiments, stock solutions are typically prepared in DMSO.

  • Storage: Store this compound powder at -20°C for long-term storage.[5] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5]

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Testing Iowh-032 in Intestinal Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model system that recapitulates the cellular diversity and complex architecture of the intestinal epithelium.[1][2][3][4] These three-dimensional structures, derived from adult stem cells, provide a physiologically relevant platform for studying intestinal biology, disease modeling, and drug discovery.[3][5][6] This document provides detailed protocols for testing the effects of Iowh-032, a synthetic small molecule, on intestinal organoids. This compound has been identified as a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and has been investigated for its anti-secretory properties in the context of diarrheal diseases such as cholera.[7][8][9][10][11][12][13] These protocols are designed to assess the impact of this compound on the viability, proliferation, and specific cellular functions of intestinal organoids.

This compound: Mechanism of Action

This compound is a synthetic compound that functions as an inhibitor of the CFTR chloride channel.[8][9][10][13] The CFTR protein is a key regulator of ion and fluid transport across epithelial surfaces, including the intestinal lining. In secretory diarrheas, such as that caused by cholera toxin, the over-activation of CFTR leads to excessive chloride and water secretion into the intestinal lumen, resulting in severe dehydration.[11][14] By blocking the CFTR channel, this compound aims to reduce this fluid loss and alleviate the symptoms of secretory diarrhea.[12][13]

Experimental Protocols

Culture of Murine or Human Intestinal Organoids

This protocol describes the general procedure for establishing and maintaining intestinal organoid cultures.

Materials:

  • IntestiCult™ Organoid Growth Medium (STEMCELL Technologies)[1]

  • Matrigel® Matrix (Corning)

  • Advanced DMEM/F12 (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • GlutaMAX™ Supplement (Thermo Fisher Scientific)

  • HEPES (Thermo Fisher Scientific)

  • N-2 Supplement (Thermo Fisher Scientific)

  • B-27™ Supplement (Thermo Fisher Scientific)

  • N-acetylcysteine (Sigma-Aldrich)

  • Recombinant Murine EGF (R&D Systems)

  • Recombinant Murine Noggin (R&D Systems)

  • Recombinant Murine R-Spondin1 (R&D Systems)

  • Y-27632 (ROCK inhibitor) (Selleck Chemicals)

  • Gentle Cell Dissociation Reagent (STEMCELL Technologies)

  • PBS (calcium and magnesium-free)

Procedure:

  • Isolation of Intestinal Crypts: Isolate intestinal crypts from fresh mouse or human intestinal tissue following established protocols.[1][15]

  • Seeding in Matrigel®: Resuspend the isolated crypts in Matrigel® on ice. Pipette 50 µL domes of the Matrigel®-crypt suspension into the center of each well of a pre-warmed 24-well plate.[16]

  • Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.

  • Addition of Culture Medium: Gently add 500 µL of complete IntestiCult™ Organoid Growth Medium, supplemented with Y-27632 for the initial culture, to each well.[2]

  • Incubation: Culture the organoids at 37°C in a humidified incubator with 5% CO2.

  • Medium Change: Replace the culture medium every 2-3 days.[15]

  • Passaging: Passage the organoids every 7-10 days by mechanically disrupting them and reseeding them in fresh Matrigel®.[2]

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Selleck Chemicals)[8]

  • Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the organoid culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Organoid Viability and Proliferation Assays

This protocol assesses the effect of this compound on the viability and growth of intestinal organoids.

Materials:

  • Established intestinal organoid cultures

  • This compound stock solution

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Bright-field microscope

Procedure:

  • Seeding: Plate organoids in a 96-well plate as described in the culture protocol.

  • Treatment: After 2-3 days of growth, treat the organoids with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).[17]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Bright-field Imaging: At each time point, capture bright-field images of the organoids to visually assess morphology and size.

  • Viability Assay:

    • Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.[17][18]

    • Measure the luminescence using a plate reader.

    • Normalize the results to the vehicle control to determine the percentage of viable organoids.

Data Presentation:

This compound Concentration (µM)Organoid Viability (%) - 24hOrganoid Viability (%) - 48hOrganoid Viability (%) - 72h
Vehicle (DMSO)100100100
0.1
1
10
100
This compound Concentration (µM)Average Organoid Size (µm²) - 24hAverage Organoid Size (µm²) - 48hAverage Organoid Size (µm²) - 72h
Vehicle (DMSO)
0.1
1
10
100
CFTR Function Assay (Forskolin-Induced Swelling)

This assay measures the inhibitory effect of this compound on CFTR function by assessing the swelling of organoids in response to forskolin, a CFTR activator.

Materials:

  • Established intestinal organoid cultures

  • This compound stock solution

  • Forskolin (Sigma-Aldrich)

  • Live-cell imaging microscope

Procedure:

  • Seeding: Plate organoids in a 96-well plate.

  • Pre-treatment: Pre-incubate the organoids with different concentrations of this compound or vehicle control for 1-2 hours.

  • Forskolin Stimulation: Add forskolin (10 µM) to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen, leading to swelling.

  • Live Imaging: Immediately begin time-lapse imaging of the organoids for 2-4 hours, capturing images every 10-15 minutes.

  • Analysis: Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ).

  • Quantification: Calculate the percentage increase in organoid area over time for each condition.

Data Presentation:

TreatmentFold Change in Organoid Area (at 2 hours)
Vehicle + Forskolin
This compound (1 µM) + Forskolin
This compound (10 µM) + Forskolin
This compound (100 µM) + Forskolin
Vehicle (no Forskolin)

Visualizations

Experimental_Workflow cluster_culture Organoid Culture cluster_treatment This compound Treatment cluster_assays Functional Assays Crypt_Isolation Isolate Intestinal Crypts Seeding Seed in Matrigel Crypt_Isolation->Seeding Culture Culture in Growth Medium Seeding->Culture Passaging Passage Organoids Culture->Passaging Treat_Organoids Treat Organoids Culture->Treat_Organoids Passaging->Culture Prepare_Drug Prepare this compound Stock Prepare_Drug->Treat_Organoids Viability_Assay Viability/Proliferation Assay (CellTiter-Glo) Treat_Organoids->Viability_Assay CFTR_Assay CFTR Function Assay (Forskolin-Induced Swelling) Treat_Organoids->CFTR_Assay

Caption: Experimental workflow for testing this compound in intestinal organoids.

CFTR_Signaling_Pathway cluster_membrane Apical Membrane CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Efflux Cholera_Toxin Cholera Toxin AC Adenylate Cyclase Cholera_Toxin->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates Iowh_032 This compound Iowh_032->CFTR Inhibits Lumen Intestinal Lumen Cl_ion->Lumen

Caption: this compound mechanism of action on the CFTR signaling pathway.

References

Troubleshooting & Optimization

troubleshooting Iowh-032 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iowh-032, with a focus on addressing its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] It has been investigated as a potential treatment for secretory diarrheas, such as cholera, by reducing fluid and electrolyte loss from intestinal cells.[1][3][4]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: this compound has relatively poor aqueous solubility, a common characteristic of many small-molecule drugs.[4] Its chemical structure, which includes multiple ring structures, contributes to its hydrophobic nature, making it challenging to dissolve in water-based solutions like buffers and cell culture media.[1][5]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is practically insoluble in water and has very low solubility in ethanol.[1]

Q4: What should I do if my this compound precipitates out of solution during my experiment?

A4: If you observe precipitation, it is likely that the concentration of this compound has exceeded its solubility limit in the aqueous-based experimental medium. To address this, you can try lowering the final concentration of this compound in your assay. Additionally, ensure that the concentration of the organic solvent (e.g., DMSO) used to introduce the compound is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

Troubleshooting Guide

Problem: I am having trouble dissolving the this compound powder.

  • Question: What is the best way to dissolve this compound powder to make a stock solution?

    • Answer: For preparing a stock solution, use a good quality, anhydrous grade of DMSO.[2] To aid dissolution, sonication is recommended.[1] Gentle warming can also be attempted, but be cautious of potential compound degradation at high temperatures.

  • Question: I've added DMSO, but the compound is still not fully dissolved. What should I do?

    • Answer: Ensure you are using a sufficient volume of DMSO to stay within the known solubility limits (see table below). If solubility issues persist, brief sonication can help break up any clumps and facilitate dissolution.[1] It is also crucial to use freshly opened DMSO, as it can absorb moisture over time, which can negatively impact the solubility of hydrophobic compounds.[2]

Problem: My this compound precipitates when I dilute my stock solution into my aqueous experimental buffer or media.

  • Question: How can I prevent my compound from precipitating upon dilution?

    • Answer: To minimize precipitation, it is advisable to add the this compound stock solution to your aqueous buffer or media while vortexing or stirring to ensure rapid and even dispersion. Adding the stock solution dropwise to the final volume can also be beneficial. Preparing intermediate dilutions in a solvent/co-solvent system before the final aqueous dilution may also improve solubility.

  • Question: Are there any alternative formulation strategies for in vitro or in vivo experiments?

    • Answer: Yes, for in vivo studies, a common formulation involves using a co-solvent system. One such formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] For cellular assays, the final concentration of DMSO should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts or toxicity.

Quantitative Data Summary

For ease of reference, the solubility of this compound in various solvents is summarized in the table below.

SolventSolubilityMolar Concentration (mM)Notes
DMSO≥100 mg/mL[2]183.43Hygroscopic DMSO can impact solubility; use a fresh, anhydrous grade.[2]
DMSO93 mg/mL[1]170.59Sonication is recommended to aid dissolution.[1]
Water< 1 mg/mL[1]Insoluble/Slightly SolublePredicted water solubility is approximately 0.0342 mg/mL.[5]
Ethanol< 1 mg/mL[1]Insoluble/Slightly Soluble
In Vivo Formulation3.3 mg/mL[1]6.05Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 545.18 g/mol )[1]

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.45 mg of this compound.

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Visualizations

TroubleshootingWorkflow start Start: this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved sonicate Sonicate for 5-10 min check_dissolved->sonicate No stock_solution Stock Solution Ready (Store at -20°C/-80°C) check_dissolved->stock_solution Yes sonicate->vortex dilute Dilute into Aqueous Buffer stock_solution->dilute check_precipitate Precipitation observed? dilute->check_precipitate final_solution Experiment-Ready Solution check_precipitate->final_solution No troubleshoot Troubleshooting Options check_precipitate->troubleshoot Yes option1 1. Lower final concentration troubleshoot->option1 option2 2. Use co-solvent system troubleshoot->option2 option3 3. Ensure rapid mixing troubleshoot->option3

Caption: Workflow for dissolving and troubleshooting this compound.

CFTR_Inhibition_Pathway cluster_cell Apical Membrane of Intestinal Epithelial Cell cftr CFTR Channel lumen Intestinal Lumen iowh032 This compound iowh032->cftr Inhibition cl_ion Cl- cl_ion->cftr efflux h2o_na H2O, Na+ h2o_na->lumen Follows Cl- diarrhea Secretory Diarrhea (Fluid & Electrolyte Loss) lumen->diarrhea cell_interior Cell Interior

Caption: this compound inhibits the CFTR channel, blocking chloride secretion.

References

Technical Support Center: Optimizing Iowh-032 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Iowh-032 for animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic small molecule that acts as a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] By blocking this channel, this compound can reduce intestinal fluid secretion, making it a candidate for treating secretory diarrheas such as cholera.[1][2]

Q2: What is a good starting dose for this compound in a rodent model of secretory diarrhea?

A2: A previously reported effective dose in a cecectomized rat model was 5 mg/kg administered orally (p.o.).[2] This serves as an excellent starting point for dose-ranging studies in your specific model. It is recommended to test a range of doses above and below this value to determine the optimal dose for your experimental conditions.

Q3: What are the known in vitro IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined in different cell-based assays. For example, in T84-CFTR cells, the IC50 is approximately 6.87 μM.[2] Another study reported an IC50 of 8 µM.[3]

Q4: What is the known safety profile of this compound in animals?

A4: In Good Laboratory Practice (GLP)-compliant toxicology studies, this compound was found to be well-tolerated in rats and dogs. The No Observed Adverse Effect Level (NOAEL) was established at 2,000 mg/kg/day in rats and 1,000 mg/kg/day in dogs in repeat-dose studies.[1]

Q5: How should I prepare this compound for oral administration in animals?

A5: this compound is a powder that is insoluble in water. A common vehicle for oral administration in preclinical studies is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension before each administration.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor efficacy or high variability in results. 1. Suboptimal Dose: The dose may be too low for your specific animal model or disease severity. 2. Poor Bioavailability: The drug may not be adequately absorbed. 3. Improper Formulation/Administration: The drug may not be properly suspended, leading to inaccurate dosing.1. Conduct a dose-response study to determine the optimal dose. 2. Consider formulation optimization. While oral administration is common, other routes could be explored if oral bioavailability is a persistent issue. 3. Ensure the vehicle is appropriate and that the suspension is homogenous. Use a vortex mixer immediately before each gavage.
Unexpected adverse effects observed (e.g., weight loss, lethargy). 1. Dose is too high: You may be exceeding the maximum tolerated dose in your specific animal strain or model. 2. Off-target effects: Although the NOAEL is high, specific models or strains may be more sensitive.1. Reduce the dose. Refer to the established NOAELs as a guide for the upper limits.[1] 2. Carefully monitor the animals for any signs of toxicity. If adverse effects persist even at lower effective doses, consider the possibility of off-target effects in your model.
Difficulty in dissolving or suspending this compound. Inherent low solubility: this compound is poorly soluble in aqueous solutions.1. Do not attempt to dissolve this compound in water. Prepare it as a suspension. 2. A common vehicle is 0.5% CMC. Sonication may aid in creating a finer, more homogenous suspension.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineIC50 (µM)Reference
T84-CFTR6.87[2]
Not Specified8[3]

Table 2: In Vivo Efficacy and Safety of this compound

SpeciesModelDoseEfficacyNOAELReference
RatCecectomized model of secretory diarrhea5 mg/kg (p.o.)~70% reduction in fecal output2,000 mg/kg/day[1][2]
DogN/A (Toxicology study)N/AN/A1,000 mg/kg/day[1]

Table 3: Human Pharmacokinetic Parameters (Single 300 mg Oral Dose)

PopulationCmax (ng/mL)Tmax (hours)AUC∞ (ng*h/mL)t1/2 (hours)Reference
Healthy US Volunteers1,380 ± 539~3-428,200 ± 12,20011.5 ± 3.1[4]
Healthy Bangladeshi Volunteers1,280 ± 491~3-422,700 ± 10,4008.5 ± 1.5[4]
Bangladeshi Cholera Patients482 ± 388~3-46,250 ± 4,9108.2 ± 1.4[4]

Note: Human pharmacokinetic data is provided for context and may not be directly translatable to animal models.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Oral gavage needles appropriate for the animal size

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg), the concentration of the dosing solution (e.g., mg/mL), and the number of animals.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 0.5% CMC vehicle to the tube.

    • Vortex the tube vigorously for 1-2 minutes to create a suspension.

    • (Optional) If clumps persist, sonicate the suspension for 5-10 minutes.

    • Visually inspect the suspension to ensure it is homogenous.

    • Immediately before dosing each animal, vortex the suspension again to ensure uniformity.

    • Administer the calculated volume to the animal via oral gavage.

Protocol 2: Dose-Response Study Design

  • Animal Model: Select a relevant animal model for secretory diarrhea (e.g., cholera toxin-induced intestinal fluid secretion in mice or rats).

  • Group Allocation: Randomly assign animals to different treatment groups (n=6-10 animals per group is recommended).

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 3 mg/kg)

    • Group 4: this compound (5 mg/kg - reference dose)

    • Group 5: this compound (e.g., 10 mg/kg)

    • Group 6: this compound (e.g., 30 mg/kg)

  • Drug Administration: Administer the vehicle or the corresponding dose of this compound orally at a consistent time point relative to the disease induction.

  • Efficacy Readout: Measure the primary efficacy endpoint at a predetermined time. For secretory diarrhea models, this is often intestinal fluid accumulation (e.g., gut weight to carcass weight ratio) or total diarrheal output.

  • Data Analysis: Plot the dose of this compound against the measured efficacy parameter. Perform statistical analysis to determine the dose at which a statistically significant therapeutic effect is observed and to identify the dose that provides maximal efficacy (ED50 and Emax).

  • Toxicity Monitoring: Throughout the study, monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health.

Visualizations

Iowh_032_Signaling_Pathway cluster_epithelium Intestinal Epithelial Cell CTX Cholera Toxin AC Adenylyl Cyclase CTX->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Cl_ion Cl- CFTR->Cl_ion Efflux H2O Water Cl_ion->H2O Follows via osmosis Lumen Intestinal Lumen H2O->Lumen Iowh032 This compound Iowh032->CFTR Inhibits

Caption: Signaling pathway of cholera toxin-induced diarrhea and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Select Animal Model C Randomize Animals into Dose Groups A->C B Prepare this compound Suspension E Administer Vehicle or this compound B->E D Induce Secretory Diarrhea C->D D->E F Monitor Animals E->F G Measure Efficacy Endpoint F->G H Analyze Dose-Response Relationship G->H I Determine Optimal Dose H->I

Caption: Experimental workflow for a dose-response study to optimize this compound dosage.

Troubleshooting_Guide Start Observe Suboptimal Efficacy CheckDose Is the dose based on a prior effective dose? Start->CheckDose CheckFormulation Is the formulation a homogenous suspension? CheckDose->CheckFormulation Yes IncreaseDose Action: Perform a dose-escalation study. CheckDose->IncreaseDose No CheckAdmin Was the administration technique consistent? CheckFormulation->CheckAdmin Yes Reformulate Action: Improve suspension (e.g., vortexing, sonication). CheckFormulation->Reformulate No RefineTechnique Action: Ensure consistent gavage technique. CheckAdmin->RefineTechnique No ConsiderPK Problem may be related to PK/PD in your model. CheckAdmin->ConsiderPK Yes

Caption: Troubleshooting logic for addressing suboptimal efficacy of this compound in animal studies.

References

Iowh-032 stability and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Iowh-032.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] Its primary mechanism is to block the flow of chloride ions through the CFTR channel, which plays a critical role in regulating fluid and electrolyte transport across epithelial surfaces.[4][5][6] In conditions like cholera, where toxins cause over-activation of CFTR leading to severe secretory diarrhea, this compound acts to reduce this fluid and electrolyte loss.[5][6]

Q2: How should I store the solid (powder) form of this compound? A2: For long-term storage, the powdered form of this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[2][7] It is typically shipped at ambient temperature as a non-hazardous chemical.[3][7]

Q3: What are the recommended storage conditions for this compound in a solvent? A3: Once dissolved, stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles.[2][7] For maximum stability, store these aliquots at -80°C, where they can be viable for up to 2 years.[2][7] Storage at -20°C is also possible, with stability for at least 1 year.[7]

Q4: Which solvents are recommended for reconstituting this compound? A4: this compound exhibits high solubility in Dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[1][2] For best results, use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[1][2]

Q5: The powdered compound is adhering to the inside of the vial. How can I collect it? A5: If the powder is stuck to the walls or cap of the vial, it is recommended to centrifuge the vial at approximately 3000 rpm for a few minutes to pellet the powder at the bottom before opening and weighing.[1]

Q6: I am experiencing difficulty dissolving this compound in DMSO. What can I do? A6: To aid dissolution, gentle warming and/or sonication of the solution is recommended.[1][7] Ensure you are using a high grade of fresh, anhydrous DMSO. It is advised to prepare working solutions for experiments fresh on the same day of use.[7]

Q7: What are the typical effective concentrations for in vitro experiments? A7: The effective concentration of this compound can vary by cell type. The reported IC50 (the concentration at which 50% of CFTR activity is inhibited) is 1.01 μM in CHO-CFTR cells and 6.87 μM in T84-CFTR cells.[2][4] For cell-based assays, it is common practice to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration.[1]

Quantitative Data Summary

Table 1: Storage Conditions and Stability
FormStorage TemperatureShelf Life
Powder -20°C3 years[1][2][7]
4°C2 years[7]
In Solvent -80°C1-2 years[1][2][7]
-20°C1 year[2][7]
Table 2: Solubility Data
SolventConcentrationMolarity (approx.)Notes
DMSO ≥ 100 mg/mL[2][7]183.4 mMUse fresh, anhydrous DMSO. Sonication is recommended.[1][2]
Water Insoluble (<1 mg/mL)[1][2]-Not a suitable solvent.
Ethanol Insoluble (<1 mg/mL)[1]-Not a suitable solvent.
In Vivo Formulation 3.3 mg/mL[1]6.05 mMExample: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[1]
Table 3: In Vitro Efficacy (IC₅₀)
Cell LineIC₅₀ Value
CHO-CFTR1.01 μM[2][4]
T84-CFTR6.87 μM[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation : Before opening, centrifuge the vial of this compound powder to ensure all product is at the bottom.

  • Calculation : this compound has a molecular weight of 545.18 g/mol .[1][2][3][7] To prepare 1 mL of a 10 mM stock solution, you will need 5.45 mg of the compound.

  • Dissolution : Aseptically add 1 mL of fresh, anhydrous DMSO to the vial containing 5.45 mg of this compound.

  • Mixing : Cap the vial tightly and vortex thoroughly. If needed, use a sonicator bath for several minutes until the solution is clear and all solid has dissolved.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.

Protocol 2: Example In Vivo Formulation for Oral Administration

This protocol provides an example formulation for achieving a solution for animal studies. Specific experimental needs may require optimization.

  • Initial Dissolution : Dissolve the required amount of this compound in DMSO.

  • Vehicle Preparation : In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline (vol/vol/vol).

  • Combining Solutions : Slowly add the this compound/DMSO solution to the vehicle, ensuring the final concentration of DMSO is 10% of the total volume. For example, to make a 1 mL final solution, add 100 µL of the this compound/DMSO stock to 900 µL of the PEG300/Tween 80/Saline vehicle.

  • Homogenization : Vortex the final solution thoroughly. Sonication can be used to ensure homogeneity.

  • Administration : This formulation should be prepared fresh immediately before use.[1][7] A homogeneous suspension in CMC-Na has also been used for oral administration in animal models.[2]

Visual Guides

G cluster_cell Intestinal Epithelial Cell cftr CFTR Channel (Over-activated) ions Excessive Cl- and Water Efflux cftr->ions Secretion diarrhea Secretory Diarrhea ions->diarrhea toxin Cholera Toxin toxin->cftr Activates iowh This compound iowh->cftr Inhibits

Caption: Mechanism of action for this compound in inhibiting cholera toxin-induced secretion.

G powder This compound Powder in Vial weigh Weigh 5.45 mg powder->weigh dmso Add 1 mL Anhydrous DMSO weigh->dmso mix Vortex and/or Sonicate to Dissolve dmso->mix stock 10 mM Stock Solution mix->stock aliquot Aliquot into Single-Use Tubes stock->aliquot dilute Dilute with Culture Media stock->dilute store Store at -80°C aliquot->store working Final Working Solution dilute->working

Caption: Experimental workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Mitigating Iowh-032 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate Iowh-032-induced cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3][4] Its primary mechanism of action is to block the flow of chloride ions through the CFTR protein, which is crucial for transepithelial fluid transport.[3][4] It has been investigated as a potential treatment for secretory diarrheas, such as cholera.[5][6]

Q2: Is cytotoxicity a known issue with this compound and other CFTR inhibitors?

While clinical studies in humans have shown this compound to be generally well-tolerated, in vitro studies with other CFTR inhibitors, such as CFTRinh-172 and GlyH-101, have demonstrated cytotoxic effects at higher concentrations.[7][8] Therefore, it is plausible that this compound may also exhibit cytotoxicity in cell-based assays, particularly at elevated concentrations or with prolonged exposure.

Q3: What are the common signs of this compound induced cytotoxicity in my cell-based assay?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Observable changes in cell morphology, such as rounding, detachment, or membrane blebbing.

  • Increased activity of markers for cell death, such as lactate dehydrogenase (LDH) release or caspase activation.

Q4: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?

Yes. This compound is soluble in DMSO.[1][5] High concentrations of DMSO can be toxic to cells.[9][10][11] It is crucial to use the lowest possible concentration of DMSO in your final culture medium, typically well below 1%, with many cell lines tolerating up to 0.5% without significant effects.[10][12] A recent study suggests that for most cell lines, a DMSO concentration of 0.3125% shows minimal cytotoxicity.[9][13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the root causes of this compound cytotoxicity in your experiments.

Problem 1: High levels of cell death observed after this compound treatment.

This is the most direct indication of cytotoxicity. The following workflow can help you troubleshoot this issue.

cluster_0 Troubleshooting Workflow: High Cell Death A High Cell Death Observed B Step 1: Verify this compound Concentration and Purity A->B Start Here C Step 2: Optimize Assay Conditions B->C Concentration Verified D Step 3: Investigate Mechanism of Cell Death C->D Conditions Optimized E Step 4: Implement Mitigation Strategies D->E Mechanism Investigated F Resolution: Reduced Cytotoxicity E->F Strategies Implemented

Figure 1. A stepwise workflow for troubleshooting high cytotoxicity observed with this compound treatment.

Step 1: Verify this compound Concentration and Purity

  • Action: Double-check all calculations for the dilution of your this compound stock solution. If possible, verify the concentration and purity of your this compound compound using analytical methods.

  • Rationale: Errors in dilution can lead to unintentionally high concentrations of the compound, causing acute cytotoxicity. Impurities in the compound could also be contributing to the toxic effects.

Step 2: Optimize Assay Conditions

Refer to the tables and protocols below to systematically optimize your experimental setup.

  • Optimize Cell Density: Both sparse and overly confluent cell cultures can show increased sensitivity to cytotoxic compounds.[14] It is essential to determine the optimal seeding density for your specific cell line and assay duration.[15]

  • Adjust Serum Concentration: Serum components can sometimes interact with test compounds or provide protective effects.[16] Testing a range of serum concentrations can help identify conditions that minimize cytotoxicity while maintaining cell health.

  • Control for Solvent (DMSO) Toxicity: As mentioned in the FAQs, the concentration of the vehicle (DMSO) can significantly impact cell viability.[9][10][11]

Step 3: Investigate the Mechanism of Cell Death

Understanding how this compound is inducing cell death can guide the selection of appropriate mitigation strategies.

  • Perform a Caspase Activity Assay: This will determine if the observed cytotoxicity is due to apoptosis (programmed cell death).[17][18][19][20][21] An increase in caspase-3/7 activity is a hallmark of apoptosis.

Step 4: Implement Mitigation Strategies

Based on your findings, implement one or more of the following strategies:

  • Reduce Incubation Time: If cytotoxicity is time-dependent, reducing the exposure time of the cells to this compound may be sufficient to mitigate the toxic effects while still observing the desired biological activity.

  • Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway and reduce cell death.

  • Co-treatment with an Antioxidant: Some drug-induced cytotoxicity is mediated by the production of reactive oxygen species (ROS). Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may reduce this oxidative stress.[22]

Problem 2: Inconsistent or irreproducible cytotoxicity results.

Variability in your results can be due to several factors.

cluster_1 Troubleshooting Workflow: Inconsistent Results G Inconsistent Cytotoxicity Data H Review Cell Culture Practices G->H Start Here I Standardize Assay Protocol H->I Practices Reviewed J Check Reagent Stability I->J Protocol Standardized K Resolution: Reproducible Data J->K Stability Confirmed

Figure 2. A workflow to address and resolve inconsistencies in cytotoxicity assay results.

  • Review Cell Culture Practices: Ensure that cells are healthy, within a consistent passage number range, and are not allowed to become over-confluent in flasks before seeding for an assay.[14]

  • Standardize Assay Protocol: Pay close attention to consistent incubation times, temperatures, and CO2 levels.[14] Ensure even cell seeding across all wells of your microplate.

  • Check Reagent Stability: Prepare fresh dilutions of this compound for each experiment. Ensure that all other reagents, including media and supplements, are within their expiration dates and stored correctly.

Data Presentation: Quantitative Assay Parameters

Table 1: Recommended Starting Cell Densities for Cytotoxicity Assays

Cell Line TypeSeeding Density (cells/well in 96-well plate)Rationale
Adherent (e.g., T84, CHO)5,000 - 10,000Aims for 70-80% confluency at the time of assay to avoid stress from overgrowth or sparseness.
Suspension (e.g., Jurkat)20,000 - 50,000Higher density is often needed to obtain a robust signal in viability assays.

Note: These are starting recommendations. The optimal density should be determined empirically for your specific cell line and assay duration.[15]

Table 2: DMSO Concentration and its Effect on Cell Viability

DMSO ConcentrationGeneral Effect on Cell ViabilityRecommendation
> 2%Significant cytotoxicity observed in many cell lines.Avoid.
0.5% - 1%Tolerated by some robust cell lines, but may still cause stress or off-target effects.[10][12]Use with caution and include a vehicle control.
< 0.5%Generally considered safe for most cell lines with minimal cytotoxic effects.[10]Recommended for most applications.
0.3125%Minimal cytotoxicity across a range of cancer cell lines.[9][13]Ideal target concentration.

Experimental Protocols

Protocol 1: Optimization of Cell Seeding Density
  • Prepare a single-cell suspension of your chosen cell line.

  • Perform a serial dilution of the cell suspension to achieve a range of densities (e.g., from 1,000 to 20,000 cells per well for adherent cells in a 96-well plate).[15]

  • Seed the cells in a 96-well plate with at least 3-4 replicate wells for each density.

  • Incubate the plate for your intended assay duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Plot the viability signal against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where a change in cell number results in a proportional change in the signal.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general guideline.

  • Seed cells in a 96-well, black, clear-bottom plate at the optimized density and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control (DMSO).

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., Ac-DEVD-AMC) with a reaction buffer.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add an equal volume of the prepared caspase-3/7 reagent to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[17]

  • An increase in fluorescence in the this compound-treated wells compared to the vehicle control indicates the activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.

cluster_2 Apoptotic Signaling Pathway Iowh032 This compound CellularStress Cellular Stress Iowh032->CellularStress ProCaspases Pro-Caspases CellularStress->ProCaspases Activation ActiveCaspases Active Caspases (e.g., Caspase-3/7) ProCaspases->ActiveCaspases Cleavage Apoptosis Apoptosis ActiveCaspases->Apoptosis Execution

Figure 3. A simplified diagram of a potential apoptotic pathway induced by this compound-mediated cellular stress.

References

Technical Support Center: Improving the Bioavailability of Iowh-032 for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of Iowh-032, a potent CFTR inhibitor. Given its poor aqueous solubility, achieving adequate bioavailability is critical for successful preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] In conditions like cholera, bacterial toxins lead to an over-activation of CFTR, causing excessive secretion of chloride ions and water into the intestinal lumen, resulting in severe diarrhea.[1][3] this compound directly blocks this channel, thereby reducing intestinal fluid loss.[1]

Q2: What are the main challenges in using this compound for in vivo experiments?

A2: The primary challenge with this compound is its low aqueous solubility.[1] This characteristic can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability. Consequently, achieving therapeutic concentrations at the target site can be difficult, potentially leading to inconclusive or misleading results in efficacy and pharmacokinetic studies.

Q3: What are some proven formulation strategies to enhance the in vivo bioavailability of this compound?

A3: For preclinical studies in rats, a successful formulation has been a solution/suspension consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For clinical use in humans, an immediate-release oral tablet has been developed containing 40% this compound (w/w) with excipients such as Pearlitol 160 C, Avicel PH-102, Kollidon CL-F, Kollidon 30, Aerosil 200 Pharma, and magnesium stearate.[1]

Q4: Are there general strategies I can explore to improve the bioavailability of poorly soluble compounds like this compound?

A4: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous form of the drug, which typically has higher solubility than its crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve drug solubilization in the gastrointestinal tract.

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) in the formulation can enhance the solubility of the drug.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Low or no detectable plasma levels of this compound after oral administration. Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.1. Formulation Optimization: Prepare a solution or fine suspension using a vehicle known to improve solubility. For initial studies, a vehicle containing co-solvents (e.g., PEG 300, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) is recommended. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization to enhance the dissolution rate.
High variability in plasma concentrations between experimental subjects. Inconsistent wetting and dissolution of the drug formulation. Precipitation of the drug in the gastrointestinal fluids.1. Use of Wetting Agents: Incorporate surfactants in your formulation to ensure uniform wetting of the drug particles. 2. Lipid-Based Formulations: Consider using a self-emulsifying drug delivery system (SEDDS) which can form a fine emulsion in the gut, leading to more consistent absorption.
Lack of efficacy in in vivo models despite using a high dose. Insufficient drug exposure at the target site (intestinal epithelium) due to poor absorption.1. Confirm Target Engagement: If possible, measure the concentration of this compound in the intestinal tissue to confirm it is reaching the site of action. 2. Increase Bioavailability: Employ more advanced formulation strategies such as solid dispersions or lipid-based formulations to significantly enhance absorption. 3. Alternative Administration Route: For initial proof-of-concept studies, consider intraperitoneal (IP) administration to bypass the gastrointestinal absorption barrier.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a clinical study involving an oral tablet formulation.

Population Dose Cmax (ng/mL) (mean ± SD) Tmax (hours) (mean ± SD) AUC∞ (ng*h/mL) (mean ± SD) Half-life (hours) (mean ± SD)
Healthy US Volunteers 300 mg (single dose)1,380 ± 5394.8 ± 2.628,200 ± 12,20011.5 ± 3.1
Healthy Bangladeshi Volunteers 300 mg (single dose)1,280 ± 4914.8 ± 2.622,700 ± 10,4008.5 ± 1.5
Bangladeshi Cholera Patients 300 mg (single dose)482 ± 3883.8 ± 1.66,250 ± 4,9108.2 ± 1.4
Human Challenge Study Participants 500 mg (every 8 hours for 3 days)4,270 ± 2,170 (plasma level after 3 days)N/AN/AN/A

Data for single 300 mg dose from a poster presentation by PATH at Digestive Disease Week 2014. Data for the 500 mg dose is from a Phase 2a clinical trial.[1]

Experimental Protocols

Protocol 1: Preparation of a Simple Suspension of this compound for Initial In Vivo Screening in Rodents

Objective: To prepare a homogenous suspension of this compound for oral gavage to achieve consistent, albeit potentially low, exposure.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose sodium) in deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired dose and number of animals.

  • Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This step is crucial to break down any large agglomerates.

  • Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously with a magnetic stir bar until administration.

  • If available, use a homogenizer to further reduce the particle size and improve the homogeneity of the suspension.

  • Administer the suspension to the animals via oral gavage using a suitable gauge needle. Ensure the suspension is continuously stirred during dosing to maintain uniformity.

Protocol 2: Example Formulation of this compound for Enhanced Oral Bioavailability in Rats

Objective: To prepare a solution/suspension of this compound with improved solubility for oral administration in rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (v/v/v/v).

  • First, dissolve the required amount of this compound in DMSO. Gentle warming and vortexing may be required to facilitate dissolution.

  • Add the PEG300 to the this compound/DMSO solution and mix thoroughly.

  • Add the Tween 80 and mix until a clear solution is formed.

  • Finally, add the saline dropwise while continuously stirring to form the final formulation. Depending on the final concentration of this compound, it may remain in solution or form a fine suspension.

  • Administer the formulation to rats via oral gavage.

Protocol 3: Composition of an Oral Tablet Formulation of this compound for Human Clinical Trials

Objective: To provide the composition of a clinically tested immediate-release oral tablet of this compound. The manufacturing of such tablets typically involves complex processes like wet granulation or direct compression which require specialized equipment.

Composition:

  • Active Pharmaceutical Ingredient (API): this compound (40% w/w)

  • Excipients (60% w/w):

    • Pearlitol 160 C (Mannitol) - Diluent

    • Avicel PH-102 (Microcrystalline Cellulose) - Diluent/Binder

    • Kollidon CL-F (Crospovidone) - Disintegrant

    • Kollidon 30 (Povidone) - Binder

    • Aerosil 200 Pharma (Colloidal Silicon Dioxide) - Glidant

    • Magnesium Stearate - Lubricant

Visualizations

Iowh_032_Mechanism_of_Action cluster_intestinal_lumen Intestinal Lumen cluster_epithelial_cell Intestinal Epithelial Cell Excess Fluid Excess Fluid Cholera Toxin Cholera Toxin Adenylate Cyclase Adenylate Cyclase Cholera Toxin->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA (active) cAMP->PKA Activates CFTR CFTR Channel (open) PKA->CFTR Phosphorylates & Activates Cl- Cl⁻ CFTR->Cl- Efflux This compound This compound This compound->CFTR Inhibits H2O H₂O Cl-->H2O Osmotic pull H2O->Excess Fluid

Caption: Mechanism of action of this compound in inhibiting cholera toxin-induced diarrhea.

Bioavailability_Enhancement_Workflow cluster_problem Problem Definition cluster_formulation Formulation Strategies cluster_evaluation In Vivo Evaluation cluster_outcome Desired Outcome Poor Solubility Poor Aqueous Solubility of this compound Low Bioavailability Low In Vivo Bioavailability Poor Solubility->Low Bioavailability Simple Suspension Simple Suspension (e.g., in Methylcellulose) Low Bioavailability->Simple Suspension Initial Screening PK Study Pharmacokinetic (PK) Study in Rodents Simple Suspension->PK Study Co-solvent Formulation Co-solvent/Surfactant Formulation Co-solvent Formulation->PK Study Advanced Formulation Advanced Formulations (SEDDS, Solid Dispersion) Advanced Formulation->PK Study PK Study->Co-solvent Formulation If exposure is too low or variable PK Study->Advanced Formulation For further optimization Efficacy Study Efficacy Study (e.g., Cholera Model) PK Study->Efficacy Study Select best formulation Improved Exposure Improved Plasma Exposure (AUC, Cmax) Efficacy Study->Improved Exposure

Caption: Workflow for selecting a suitable formulation to improve this compound bioavailability.

References

addressing inconsistencies in Iowh-032 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with Iowh-032.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anti-diarrheal effects of this compound in our cholera model. What could be the reason for this?

A1: This observation is consistent with the results of a Phase 2a clinical trial in a controlled human infection model for cholera. The study found that while this compound was generally safe, it did not produce a statistically significant reduction in diarrheal stool output, severity, or frequency when compared to a placebo.[1] The median diarrheal stool output rate for the this compound group was 25.4 mL/hour, compared to 32.6 mL/hour for the placebo group, a reduction of 23%, which was not statistically significant.[1] Therefore, the lack of a strong anti-diarrheal effect in your experimental model may reflect the clinical findings. It is recommended to review the clinical trial data to align your experimental expectations.

Q2: What is the established mechanism of action for this compound?

A2: this compound is a synthetic small molecule that acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[2][3][4] By blocking this channel, this compound is intended to reduce the secretion of fluid and electrolytes, which is the mechanism underlying its potential as an anti-diarrheal agent.[2]

Q3: What are the known IC50 values for this compound?

A3: this compound is a potent CFTR inhibitor with an IC50 value of 8 µM in certain experimental systems.[3][5] In another study involving SARS-CoV-2 replication in wild-type (WT)-CFTR bronchial cells, the IC50 for this compound's antiviral activity was found to be 4.52 μM.[6]

Q4: Is this compound cytotoxic at its effective concentrations?

A4: Studies have shown that this compound is not significantly cytotoxic at its CFTR inhibitory concentrations. One study reported a CC50 (50% cytotoxic concentration) of > 50 μM at 48 hours post-treatment.[6] No significant cytotoxicity was observed at a concentration of 10 µM.[6]

Q5: What are the recommended solvents and storage conditions for this compound?

A5: For stock solutions, DMSO is a common solvent.[4] It is recommended to use freshly opened DMSO to avoid moisture absorption.[4] For in vivo formulations, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been suggested, with sonication recommended for dissolution.[4]

  • Storage of Stock Solution:

    • -80°C for up to 2 years.[3]

    • -20°C for up to 1 year.[3]

  • General Storage: Store in a dry, dark environment.[7]

Troubleshooting Guides

Issue: Inconsistent results in in vitro CFTR inhibition assays.

Possible Cause Troubleshooting Step
Compound Solubility Ensure this compound is fully dissolved. Sonication may be required.[4] Prepare fresh dilutions for each experiment.
Cell Line Variability Use a well-characterized cell line with consistent CFTR expression levels (e.g., T84-CFTR cells).[4] Passage number can affect experimental outcomes; use cells within a consistent passage range.
Assay Conditions Optimize assay parameters such as incubation time and concentration of this compound. Verify the functionality of your assay with a known CFTR inhibitor as a positive control.

Issue: Lack of efficacy in animal models of secretory diarrhea.

Possible Cause Troubleshooting Step
Pharmacokinetics & Bioavailability The compound may not be reaching the target tissue at sufficient concentrations. A study in healthy volunteers and cholera patients provided pharmacokinetic data that could be used as a reference.[8] Consider optimizing the drug formulation and route of administration.
Animal Model Specifics The chosen animal model may not accurately recapitulate the pathophysiology of human cholera. For instance, a rat model with the cecum removed has been used to demonstrate the effects of this compound.[4]
Clinical Translation Gap As seen in the Phase 2a clinical trial, promising preclinical results may not always translate to human efficacy.[1] It is crucial to manage expectations based on the available clinical data.

Data Presentation

Table 1: Summary of this compound Efficacy in a Cholera Human Infection Model [1]

Parameter This compound Group Placebo Group p-value
Median Diarrheal Stool Output Rate (mL/hour) 25.432.6Not Statistically Significant
Mean Plasma Level (ng/mL) 4,270 (±2,170)N/AN/A

Table 2: Most Frequently Reported Study Drug-Related Treatment-Emergent Adverse Events (TEAEs) [1]

Adverse Event This compound Group (n=23) Placebo Group (n=24)
Nausea 2 (8.7%)1 (4.2%)
Abdominal Discomfort 1 (4.3%)2 (8.3%)
Vomiting 1 (4.3%)1 (4.2%)

Experimental Protocols

Key Experiment: In Vitro CFTR Inhibition Assay (Conceptual)

This is a generalized protocol based on common methods for assessing CFTR inhibitors.

  • Cell Culture: Culture a suitable cell line (e.g., Fischer Rat Thyroid (FRT) cells co-transfected with human wild-type CFTR and a halide-sensitive YFP) in an appropriate medium.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay buffer.

  • Assay Procedure: a. Wash the cells with a suitable buffer (e.g., PBS). b. Add the this compound dilutions to the cells and incubate for a specified period. c. Induce CFTR channel opening using a cocktail of forskolin and IBMX. d. Measure the halide influx by monitoring the quenching of the YFP fluorescence using a plate reader.

  • Data Analysis: Calculate the rate of YFP quenching and determine the IC50 value for this compound by fitting the data to a dose-response curve.

Visualizations

Iowh032_Mechanism_of_Action cluster_epithelial_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen Cholera_Toxin Cholera Toxin AC Adenylyl Cyclase Cholera_Toxin->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel (Phosphorylated & Active) PKA->CFTR Phosphorylates & Activates Cl_ion Cl- CFTR->Cl_ion Secretes Iowh032 This compound Iowh032->CFTR Inhibits H2O_Na Water & Na+ Cl_ion->H2O_Na Drives Secretion of Diarrhea Secretory Diarrhea H2O_Na->Diarrhea

Caption: Mechanism of this compound in inhibiting cholera toxin-induced secretory diarrhea.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial cluster_outcome This compound Outcome in_vitro In Vitro Screening (CFTR Inhibition Assay) animal_model Animal Model Testing (e.g., Mouse Model) in_vitro->animal_model Promising Candidates pharmacokinetics Pharmacokinetics & Toxicology Studies animal_model->pharmacokinetics Lead Compound phase1 Phase 1 (Safety in Healthy Volunteers) pharmacokinetics->phase1 IND Submission phase2a Phase 2a (Efficacy in Human Challenge Model) phase1->phase2a Demonstrated Safety phase3 Phase 3 (Large-scale Efficacy Trial) phase2a->phase3 Evidence of Efficacy no_efficacy No Significant Efficacy Observed in Phase 2a phase2a->no_efficacy Inconsistent with Preclinical Data

Caption: Drug development workflow and the observed outcome for this compound.

References

Iowh-032 Technical Support Center: Optimizing Treatment Duration for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iowh-032, a potent and synthetic inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment duration for optimal inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic, small-molecule inhibitor that directly targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] By inhibiting CFTR, this compound blocks the transport of chloride ions across the apical membrane of epithelial cells, which is a key process in fluid secretion in various tissues.[1] This mechanism of action makes it a valuable tool for studying the role of CFTR in normal physiology and in diseases characterized by excessive fluid secretion, such as cholera.[2]

Q2: What is a recommended starting point for this compound concentration and treatment duration in cell culture experiments?

A2: Based on available in vitro data, a starting concentration of 1-10 µM is often used.[2][3] For example, in one study, CFBE41o- cells were treated with 10 µM this compound for time points of 0, 24, 48, and 72 hours to assess its effect on ACE-2 expression.[4] The optimal concentration and duration will ultimately depend on the cell type and the specific experimental endpoint. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific model system.

Q3: How can I determine the optimal treatment duration of this compound for my specific cell line and experimental goals?

A3: The optimal treatment duration should be determined empirically by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound (determined from a dose-response curve) and assessing both the inhibitory effect on CFTR activity and cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal duration will be the time point that provides maximal inhibition of CFTR function without inducing significant cytotoxicity.

Q4: What are the potential signs of cytotoxicity with prolonged exposure to this compound?

A4: Prolonged exposure to any small molecule inhibitor can potentially lead to cytotoxicity. Signs to monitor in your cell cultures include:

  • Changes in cell morphology (e.g., rounding, detachment from the culture surface).

  • A decrease in cell proliferation or cell death, which can be quantified using assays such as MTT, MTS, or trypan blue exclusion.

  • Activation of cellular stress pathways.

It is crucial to include a vehicle control (e.g., DMSO) in all experiments to distinguish the effects of this compound from those of the solvent.

Q5: How stable is this compound in cell culture media?

A5: The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported in the literature. The stability of a compound in media can be influenced by factors such as pH, temperature, and interaction with media components. For long-term experiments, it is advisable to refresh the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration. The stability of the stock solution is also a critical factor; this compound stock solutions in DMSO are stable for up to one year when stored at -80°C and for up to one month at -20°C.[3][4]

Q6: Could cells develop resistance or adapt to long-term this compound treatment?

A6: While specific studies on cellular adaptation to this compound are not available, cells can adapt to chronic inhibition of signaling pathways. This can occur through various mechanisms, such as the upregulation of compensatory pathways or changes in the expression of the target protein. If you observe a decrease in the inhibitory effect of this compound over a prolonged treatment period, it may be indicative of cellular adaptation. Transcriptional analysis of treated cells could provide insights into such adaptive responses.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Inhibitory Concentrations of this compound

Cell LineAssay TypeIC50Reference
CHO-CFTRCell-based assay1.01 µM
T84-CFTRCell-based assay6.87 µM[3]
CHO cells expressing human CFTRIn vitro~5 µM[2]
T84 colon carcinoma cellsIn vitro~5 µM[2]

Table 2: Pharmacokinetic Parameters of a Single 300 mg Oral Dose of this compound

PopulationCmax (ng/mL)Tmax (hours)AUC∞ (ng*h/mL)Half-life (hours)Reference
Healthy US Volunteers1,380 ± 5394.8 ± 2.628,200 ± 12,20011.5 ± 3.1[5]
Healthy Bangladeshi Volunteers1,280 ± 4914.8 ± 2.622,700 ± 10,4008.5 ± 1.5[5]
Bangladeshi Cholera Patients482 ± 3883.8 ± 1.66,250 ± 4,9108.2 ± 1.4[5]

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration

This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for achieving maximal CFTR inhibition with minimal cytotoxicity.

Materials:

  • Cell line expressing functional CFTR (e.g., T84, Calu-3, or a stably transfected cell line)

  • Complete cell culture medium

  • This compound (powder and DMSO for stock solution)

  • Forskolin and other CFTR activators (e.g., IBMX)

  • Reagents for a CFTR function assay (e.g., Ussing chamber buffers or iodide/chloride solutions for fluorescence assays)

  • Reagents for a cytotoxicity assay (e.g., MTT or MTS reagent)

  • Multi-well culture plates (e.g., 96-well plates)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and have formed a confluent monolayer (if required for the assay) at the time of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., the EC80 concentration determined from a prior dose-response experiment). Include a vehicle control (medium with the same final concentration of DMSO).

  • Time-Course Treatment:

    • Add the this compound-containing medium or vehicle control medium to the cells.

    • Incubate the cells for various durations (e.g., 0, 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Assessment of CFTR Inhibition:

    • At each time point, measure CFTR activity using a suitable functional assay (e.g., Ussing chamber or iodide flux assay).

    • For endpoint assays, a separate set of plates will be needed for each time point.

  • Assessment of Cytotoxicity:

    • At each time point, assess cell viability in parallel wells using a standard cytotoxicity assay (e.g., MTT or MTS assay).

  • Data Analysis:

    • Normalize the CFTR inhibition data to the vehicle control at each time point.

    • Normalize the cytotoxicity data to the vehicle control at each time point.

    • Plot the percentage of CFTR inhibition and the percentage of cell viability against the treatment duration. The optimal treatment duration is the time point that provides the highest level of CFTR inhibition with the lowest level of cytotoxicity.

Protocol 2: Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.

Materials:

  • Polarized epithelial cells grown on permeable supports (e.g., Transwell® inserts)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Krebs-bicarbonate Ringer (KBR) solution

  • CFTR activators (e.g., forskolin, IBMX)

  • This compound

  • Amiloride (to block epithelial sodium channels, ENaC)

Procedure:

  • Chamber Setup: Assemble the Ussing chamber and pre-warm the KBR solution to 37°C, bubbling with 95% O2/5% CO2.

  • Mounting the Epithelium: Carefully mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber.

  • Equilibration: Add KBR solution to both the apical and basolateral chambers and allow the system to equilibrate.

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc), which represents the net ion transport.

    • Add amiloride to the apical chamber to inhibit ENaC-mediated sodium absorption.

    • Add a CFTR activator cocktail (e.g., forskolin and IBMX) to the basolateral chamber to stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.

    • Once a stable stimulated Isc is achieved, add this compound to the apical chamber and record the decrease in Isc, which represents the inhibition of CFTR activity.

Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Cl- Cl- CFTR->Cl- Transports Out This compound This compound This compound->CFTR Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates

Caption: CFTR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Time-Course Treatment cluster_assay Parallel Assays at Each Time Point cluster_analysis Data Analysis A Seed cells in multi-well plates B Prepare this compound and vehicle control A->B C Treat cells for 0, 6, 12, 24, 48, 72h B->C D Measure CFTR function (e.g., Iodide Flux Assay) C->D E Measure cell viability (e.g., MTT Assay) C->E F Normalize data to vehicle control D->F E->F G Plot % Inhibition and % Viability vs. Time F->G H Determine optimal treatment duration G->H

Caption: Workflow for determining the optimal treatment duration of this compound.

Troubleshooting_Guide cluster_problems Identify the Issue cluster_solutions Potential Solutions Start Problem Encountered P1 Low Inhibition of CFTR Activity Start->P1 P2 High Cytotoxicity Start->P2 P3 High Variability in Results Start->P3 S1a Increase this compound concentration P1->S1a S1b Increase treatment duration P1->S1b S1c Verify CFTR expression and activity in your cell line P1->S1c S1d Check stability of this compound stock solution P1->S1d S2a Decrease this compound concentration P2->S2a S2b Decrease treatment duration P2->S2b S2c Check for solvent (DMSO) toxicity P2->S2c S3a Ensure consistent cell seeding density P3->S3a S3b Standardize all incubation times and reagent additions P3->S3b S3c Check for plate edge effects P3->S3c S3d Increase the number of replicates P3->S3d

Caption: Troubleshooting guide for this compound experiments.

References

Navigating the Translational Gap of Iowh-032: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the challenges encountered during the bench-to-bedside translation of Iowh-032, a synthetic inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions that may arise during experimental work with this compound.

Troubleshooting Guides & FAQs

Q1: We are observing potent inhibition of CFTR-mediated chloride secretion in our in vitro assays with this compound, but our in vivo models are showing variable results. What could be the cause?

A1: This is a key challenge observed with this compound. Several factors could contribute to this discrepancy:

  • Pharmacokinetics: The pharmacokinetic profile of this compound can be significantly influenced by the physiological state of the subject. For instance, in clinical studies involving cholera patients with severe diarrhea, the exposure (Cmax and AUC∞) to this compound was markedly lower and more variable compared to healthy volunteers[1]. This suggests that the gastrointestinal environment in a disease state may alter drug absorption and bioavailability.

  • Animal Model Selection: While preclinical studies in mouse and rat models showed significant reductions in cholera toxin-induced intestinal secretions, the predictive value of these models for human efficacy has not been firmly established[2]. The anatomical and physiological differences between rodent and human gastrointestinal tracts could influence the drug's local concentration and efficacy.

  • Drug Formulation: this compound was administered as an immediate-release oral tablet in clinical trials[2]. The disintegration and dissolution characteristics of the tablet, especially in the context of the altered gut motility and fluid content in diarrheal disease, could impact the amount of drug available at the target site in the intestine.

Q2: Our team is designing a new preclinical study for a CFTR inhibitor similar to this compound. What are the key lessons learned from the this compound development program?

A2: The development of this compound offers several important insights for future projects:

  • Early Human Challenge Studies: The use of a controlled human infection model (CHIM) for cholera was instrumental in evaluating the efficacy of this compound in a controlled setting[2]. Such models can provide early proof-of-concept in humans and help de-risk later-stage clinical development.

  • Bridging the Preclinical-Clinical Efficacy Gap: A significant challenge for this compound was the lack of translation of robust preclinical efficacy into a statistically significant clinical benefit[2]. Future programs should invest in understanding the reasons for this disconnect, potentially through more sophisticated preclinical models or the use of translational biomarkers.

  • PK/PD Modeling: A thorough understanding of the relationship between the pharmacokinetic profile of the drug and its pharmacodynamic effect (CFTR inhibition) at the site of action is critical. For orally administered, gut-restricted drugs like this compound, measuring local drug concentrations in the intestinal lumen could be more informative than plasma levels.

Q3: What is the established mechanism of action for this compound?

A3: this compound is a synthetic, low-molecular-weight compound that acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel[1][3]. By blocking this channel, this compound is intended to reduce the excessive secretion of chloride ions, and subsequently water, into the intestinal lumen, which is the primary driver of secretory diarrhea in diseases like cholera[2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeIC50Reference
CHO cells expressing human CFTRCell-based assay~5 µM[2]
T84 colon carcinoma cellsCell-based assayNot specified[2]

Table 2: Preclinical Efficacy of this compound

Animal ModelEndpointEfficacyReference
Mouse closed-loop modelCholera toxin-induced intestinal secretion>90% inhibition[2]
Cecectomized rat modelCholera toxin-induced fecal output~70% reduction[2]

Table 3: Pharmacokinetic Parameters of a Single 300 mg Oral Dose of this compound

PopulationCmax (ng/mL)Tmax (h)AUC∞ (ng*h/mL)Half-life (h)Reference
Healthy American Volunteers1,380 ± 5394.8 ± 2.628,200 ± 12,2008.5 ± 1.5[1]
Healthy Bangladeshi Volunteers1,280 ± 491Not specified22,700 ± 10,400Not specified[1]
Bangladeshi Cholera Patients482 ± 3883.8 ± 1.66,250 ± 4,9108.2 ± 1.4[1]

Table 4: Clinical Efficacy of this compound in a Cholera Human Challenge Model (500 mg every 8 hours for 3 days)

ParameterThis compound GroupPlacebo Groupp-valueReference
Median Diarrheal Stool Output Rate (mL/hour)25.432.6Not statistically significant[2]
Reduction in Stool Output Rate23%-Not statistically significant[2]

Experimental Protocols

1. Mouse Closed-Loop Model for Intestinal Secretion

  • Objective: To assess the in vivo efficacy of a compound in inhibiting cholera toxin-induced intestinal fluid accumulation.

  • Methodology:

    • Mice are fasted with free access to water.

    • Animals are anesthetized, and a midline laparotomy is performed to expose the small intestine.

    • A segment of the distal small intestine is ligated at both ends to create a "closed loop," taking care not to obstruct major blood vessels.

    • Cholera toxin, with or without the test compound (e.g., this compound), is injected into the lumen of the ligated loop.

    • The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 6 hours).

    • At the end of the experiment, animals are euthanized, and the ligated intestinal loop is excised.

    • The length and weight of the loop are measured. The ratio of loop weight to length (in g/cm) is used as an index of fluid accumulation. A lower ratio in the treated group compared to the cholera toxin-only group indicates inhibition of secretion.

2. Cholera Controlled Human Infection Model (CHIM)

  • Objective: To evaluate the safety and efficacy of a therapeutic agent against cholera in a controlled clinical setting.

  • Methodology:

    • Healthy adult volunteers are screened and enrolled.

    • Subjects are admitted to an inpatient clinical research facility.

    • A baseline assessment is performed.

    • Volunteers ingest a buffered solution containing a known, infectious dose of Vibrio cholerae.

    • Subjects are closely monitored for the development of diarrhea and other symptoms of cholera.

    • Upon the onset of diarrhea, subjects are randomized to receive the investigational drug (e.g., this compound) or a placebo at a predefined dosing schedule.

    • All diarrheal output is collected and measured for volume. The rate of stool output is a primary efficacy endpoint.

    • Supportive care, including oral or intravenous rehydration, is provided as needed.

    • Safety and tolerability are assessed throughout the study.

Visualizations

Cholera_Toxin_MOA cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Vibrio cholerae Vibrio cholerae Cholera Toxin (CTX) Cholera Toxin (CTX) Vibrio cholerae->Cholera Toxin (CTX) GM1 Ganglioside GM1 Ganglioside Cholera Toxin (CTX)->GM1 Ganglioside Adenylate Cyclase Adenylate Cyclase GM1 Ganglioside->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Phosphorylates & Activates Cl- Cl- CFTR->Cl- Efflux H2O H2O Cl-->H2O Follows via osmosis Diarrhea Diarrhea H2O->Diarrhea This compound This compound This compound->CFTR Inhibits

Caption: Mechanism of cholera toxin-induced diarrhea and this compound inhibition.

Translational_Workflow In_Vitro_Studies In Vitro Studies (e.g., CHO-CFTR, T84 cells) IC50 Determination Preclinical_Models Preclinical In Vivo Models (Mouse, Rat) Efficacy Assessment In_Vitro_Studies->Preclinical_Models Toxicology GLP Toxicology Studies (Rat, Dog) Safety Assessment Preclinical_Models->Toxicology Phase1 Phase 1 Clinical Trials (Healthy Volunteers) Safety & Pharmacokinetics Toxicology->Phase1 Phase2 Phase 2a Clinical Trial (Cholera CHIM) Efficacy & Safety Phase1->Phase2 Decision Development Decision: Discontinued for Cholera Phase2->Decision Challenge Translational Challenge: Preclinical Efficacy Not Replicated in Humans Decision->Challenge

Caption: this compound bench to bedside translational workflow.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Iowh-032 and Other CFTR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel involved in regulating fluid and electrolyte balance across epithelial surfaces. Its dysfunction is implicated in the pathophysiology of cystic fibrosis and secretory diarrheas. Consequently, the development of CFTR inhibitors and modulators has become a significant area of therapeutic research. This guide provides an objective comparison of the investigational CFTR inhibitor Iowh-032 with other prominent CFTR inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

I. Overview of Compared CFTR Inhibitors

This guide focuses on a selection of CFTR inhibitors and modulators, chosen for their distinct mechanisms of action and stages of development:

  • This compound: An investigational synthetic small molecule designed as an anti-secretory agent for the treatment of cholera and other secretory diarrheas.

  • CFTR Modulators for Cystic Fibrosis:

    • Ivacaftor (Kalydeco®): A CFTR potentiator that increases the channel-open probability of the CFTR protein on the cell surface.

    • Lumacaftor/Ivacaftor (Orkambi®): A combination of a CFTR corrector (lumacaftor) that improves the processing and trafficking of the F508del-CFTR protein and a potentiator (ivacaftor).

    • Tezacaftor/Ivacaftor (Symdeko®): A combination of a different CFTR corrector (tezacaftor) and a potentiator (ivacaftor), with an improved safety profile over lumacaftor.

    • Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®): A triple-combination therapy with two correctors and a potentiator, effective for a broader range of CF mutations.

  • Other Investigational CFTR Inhibitors for Diarrhea:

    • CFTRinh-172: A potent and specific thiazolidinone-based CFTR inhibitor widely used in preclinical research for secretory diarrheas.

    • GlyH-101: A glycine hydrazide-based CFTR inhibitor that acts as a pore blocker.

    • Crofelemer (Mytesi®): A botanical drug approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. It inhibits both CFTR and the calcium-activated chloride channel (CaCC).[1]

II. Quantitative Efficacy Data

The following tables summarize the quantitative efficacy data for the selected CFTR inhibitors.

Table 1: Efficacy of this compound and Other Investigational Inhibitors in Diarrhea Models

InhibitorIndicationModelKey Efficacy EndpointResultCitation
This compound Secretory Diarrhea (Cholera)Human Cholera ChallengeDiarrheal stool output rate23% reduction (not statistically significant)[2]
CFTRinh-172 Secretory Diarrhea (Cholera)Mouse ModelCholera toxin-induced fluid secretion>90% reduction[3]
GlyH-101 Secretory Diarrhea (Cholera)Mouse ModelCholera toxin-induced intestinal fluid secretion~80% reduction[4][5]
Crofelemer HIV-Associated DiarrheaHuman Clinical Trial (ADVENT)Clinical response (≤2 watery stools/week)17.6% (Crofelemer) vs. 8.0% (Placebo)[6]

Table 2: Efficacy of CFTR Modulators in Cystic Fibrosis Clinical Trials

InhibitorCFTR Mutation(s)Key Efficacy EndpointMean Absolute ImprovementCitation
Ivacaftor G551DppFEV110-12 percentage points[7]
Sweat Chloride~50 mmol/L reduction[7]
Lumacaftor/Ivacaftor Homozygous F508delppFEV12.6 percentage points (vs. placebo)[8]
Pulmonary Exacerbations30-39% reduction[9]
Tezacaftor/Ivacaftor Homozygous F508delppFEV14 percentage points (vs. placebo)[10]
Pulmonary Exacerbations35% reduction[10]
Elexacaftor/Tezacaftor/Ivacaftor At least one F508del mutationppFEV19.76 percentage points (from baseline)[11]
Sweat Chloride-41.7 mmol/L reduction (from baseline)[11]

III. Experimental Protocols

This compound: Cholera Challenge Human Clinical Trial
  • Study Design: A Phase 2a randomized, single-center, double-blind, placebo-controlled study.

  • Participants: Healthy adult volunteers.

  • Procedure: Participants were experimentally infected with Vibrio cholerae. Following infection, they were randomized to receive either 500 mg of this compound or a placebo orally every 8 hours for 3 days.

  • Primary Efficacy Endpoint: The rate of diarrheal stool output. Stool was collected and weighed to determine the volume and rate of diarrhea.

CFTRinh-172: Mouse Model of Cholera Toxin-Induced Secretory Diarrhea
  • Animal Model: Male Swiss-Webster mice.

  • Procedure: Mice were anesthetized, and a laparotomy was performed to expose the small intestine. Closed ileal loops were created by ligation. Cholera toxin was injected into the loops, with or without the co-administration of CFTRinh-172. After a set period (e.g., 6 hours), the animals were euthanized, and the loops were excised.

  • Efficacy Measurement: The ratio of loop weight to length (in g/cm) was calculated to quantify the amount of intestinal fluid secretion.

GlyH-101: Mouse Closed-Loop Model of Cholera
  • Animal Model: Mice.

  • Procedure: Following a small abdominal incision, three closed ileal loops were isolated by sutures. The loops were injected with either a phosphate-buffered saline (PBS) control, cholera toxin in PBS, or cholera toxin with GlyH-101 in PBS. The abdominal incision was closed, and after 4 hours, the mice were euthanized.

  • Efficacy Measurement: The intestinal loops were removed, and their length and weight were measured to quantify net fluid secretion.[4]

Crofelemer: ADVENT Clinical Trial for HIV-Associated Diarrhea
  • Study Design: A randomized, double-blind, placebo-controlled, two-stage, phase 3 trial.[6]

  • Participants: HIV-seropositive patients with a history of chronic diarrhea who were on stable antiretroviral therapy.[6]

  • Procedure: In Stage I, patients were randomized to receive one of three doses of crofelemer or a placebo twice daily for 4 weeks. Based on an interim analysis, the optimal dose of 125 mg twice daily was selected for Stage II. In Stage II, new patients were randomized to receive either 125 mg of crofelemer or a placebo twice daily for 4 weeks.

  • Primary Efficacy Endpoint: The percentage of patients who achieved a clinical response, defined as having two or fewer watery stools per week for at least two of the four weeks of the placebo-controlled phase.[6]

CFTR Modulators: Pivotal Clinical Trials in Cystic Fibrosis
  • Study Design: Typically randomized, double-blind, placebo-controlled, multicenter clinical trials.

  • Participants: Patients with cystic fibrosis with specific CFTR gene mutations.

  • Procedure: Patients were randomized to receive the active CFTR modulator(s) or a placebo for a defined period (e.g., 24 to 48 weeks).

  • Key Efficacy Endpoints:

    • Percent predicted forced expiratory volume in one second (ppFEV1): A measure of lung function.

    • Sweat Chloride Concentration: A diagnostic marker for cystic fibrosis that reflects CFTR function.

    • Rate of Pulmonary Exacerbations: A measure of the frequency of worsening respiratory symptoms.

IV. Visualizations

Secretory_Diarrhea_Pathway cluster_enterocyte Intestinal Epithelial Cell Enterotoxin Enterotoxins (e.g., Cholera Toxin) Receptor Receptor Enterotoxin->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Closed) PKA->CFTR Phosphorylates CFTR_active CFTR Channel (Open) CFTR->CFTR_active Cl_out Chloride Efflux CFTR_active->Cl_out Mediates H2O_Na_out Water & Sodium Efflux (Paracellular) Cl_out->H2O_Na_out Lumen Intestinal Lumen H2O_Na_out->Lumen Secretory Diarrhea Iowh032 This compound Iowh032->CFTR_active Inhibits

Caption: Signaling pathway of enterotoxin-induced secretory diarrhea and the inhibitory action of this compound.

CFTR_Modulator_Mechanisms cluster_synthesis Protein Synthesis & Trafficking cluster_correctors CFTR Correctors (e.g., Lumacaftor, Tezacaftor, Elexacaftor) cluster_potentiators CFTR Potentiators (e.g., Ivacaftor) ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Membrane Cell Membrane Golgi->Membrane Gating_Defect_CFTR CFTR with Gating Defect (at cell membrane) Corrector Correctors Misfolded_CFTR Misfolded CFTR (e.g., F508del) Corrector->Misfolded_CFTR Binds & Rescues Folding Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Corrected_CFTR->Membrane Traffics to Potentiator Potentiators Potentiator->Gating_Defect_CFTR Binds & Increases Channel Opening Open_CFTR Open CFTR Channel Gating_Defect_CFTR->Open_CFTR

Caption: Mechanisms of action for CFTR correctors and potentiators in cystic fibrosis therapy.

V. Conclusion

The landscape of CFTR-targeted therapies is diverse, with compounds at various stages of development for distinct indications.

  • This compound , while demonstrating a rational mechanism of action for secretory diarrhea, did not achieve statistically significant efficacy in a human cholera challenge model, and its future development for this indication is uncertain.[2]

  • In contrast, preclinical inhibitors like CFTRinh-172 and GlyH-101 have shown potent efficacy in animal models of cholera, highlighting their potential as research tools and potential starting points for further drug development.[3][4][5]

  • Crofelemer represents a successfully developed CFTR inhibitor for a specific type of secretory diarrhea, demonstrating modest but statistically significant efficacy in patients with HIV-associated diarrhea.[6] Its dual mechanism of inhibiting both CFTR and CaCC may contribute to its clinical benefit.[12][13]

  • The CFTR modulators for cystic fibrosis (Ivacaftor, Orkambi®, Symdeko®, and Trikafta®) have revolutionized the treatment of this genetic disease. These drugs, which aim to restore CFTR function rather than inhibit it, have demonstrated significant and clinically meaningful improvements in lung function and other key clinical outcomes in patients with specific CFTR mutations.[7][9][10][11]

This comparative analysis underscores the importance of matching the therapeutic strategy to the specific pathophysiology. While CFTR inhibition is a viable approach for hypersecretion-driven diarrheas, the restoration of CFTR function through modulation is the cornerstone of therapy for cystic fibrosis, a disease of CFTR loss-of-function. Future research will likely focus on developing more potent and specific CFTR inhibitors for diarrheal diseases and expanding the range of mutations that can be targeted by CFTR modulators in cystic fibrosis.

References

A Head-to-Head Comparison of CFTR Inhibitors: Iowh-032 versus GlyH-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used small molecule inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Iowh-032 and GlyH-101. This document summarizes their performance based on available experimental data, details their mechanisms of action, and provides comprehensive experimental protocols for their evaluation.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory potency of this compound and GlyH-101 from various published studies. It is crucial to note that the experimental conditions, including the cell types and assay methods, differ between these studies, which may influence the observed potency.

Table 1: In Vitro Inhibitory Potency of this compound

Cell LineAssay TypeIC50 / KdReference
T84 and CHO-CFTR cellsNot SpecifiedIC50: 1.01 μM[1]
T84-CFTR cellsNot SpecifiedIC50: 6.87 μM[1][2]
Human CFTR (hCFTR)Not SpecifiedApparent Kd (block): 6.1 nM[1]
Mouse CFTR (mCFTR)Not SpecifiedApparent Kd (block): 42.9 μM[1]

Table 2: In Vitro Inhibitory Potency of GlyH-101

Cell Line/SystemAssay TypeKi / IC50Voltage DependenceReference
FRT cells expressing CFTRWhole-cell patch clampKi: 1.4 μM at +60 mVYes[3][4]
FRT cells expressing CFTRWhole-cell patch clampKi: 5.6 μM at -60 mVYes[3][4]
Shark Rectal Gland EpitheliaShort-circuit current64% inhibition at 90 µMNot specified[5]

Mechanism of Action

This compound: Extracellular CFTR Inhibitor

This compound is a potent, synthetic, and extracellular inhibitor of the CFTR chloride channel.[1] It has been developed as a novel anti-secretory drug for the treatment of cholera and other secretory diarrheas.[6] While its extracellular site of action is established, the precise binding location and the molecular interactions that lead to channel inhibition are not as extensively detailed as those for GlyH-101.

GlyH-101: Pore-Occluding CFTR Inhibitor

GlyH-101, a glycine hydrazide, functions by directly occluding the external pore of the CFTR channel.[3][4] This mechanism of action is supported by several key experimental findings:

  • Voltage-Dependent Inhibition: The inhibitory potency of GlyH-101 is dependent on the membrane potential. The apparent inhibitory constant (Ki) is lower at positive membrane potentials and higher at negative potentials, suggesting that the negatively charged inhibitor is drawn into the channel pore from the extracellular side.[3][4]

  • Reduced Open Time: Patch-clamp studies have shown that GlyH-101 reduces the mean open time of the CFTR channel by inducing fast channel closures within bursts of openings.[3][4]

  • Dependence on Extracellular Cl-: The apparent potency of GlyH-101 is reduced when the extracellular chloride concentration is lowered, further indicating an external binding site.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GlyH-101 GlyH-101 CFTR_pore CFTR Channel Pore GlyH-101->CFTR_pore Pore Occlusion This compound This compound This compound->CFTR_pore Extracellular Inhibition Cl_ion Cl- CFTR_pore->Cl_ion Chloride Ion Flow (Inhibited)

Figure 1. Mechanisms of action for this compound and GlyH-101 on the CFTR channel.

Experimental Protocols

Ussing Chamber Assay for CFTR Inhibition

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers. This technique allows for the precise control of the electrochemical environment on both the apical and basolateral sides of the epithelium.

Objective: To measure the effect of CFTR inhibitors on short-circuit current (Isc) in polarized epithelial cells.

Materials:

  • Ussing chamber system with voltage-clamp amplifier.

  • Polarized epithelial cells (e.g., T84, FRT, or primary human bronchial epithelial cells) cultured on permeable supports.

  • Krebs Bicarbonate Ringer's (KBR) solution.

  • CFTR activators (e.g., Forskolin, IBMX).

  • CFTR inhibitors (this compound or GlyH-101).

  • Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride).

Procedure:

  • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Add KBR solution to both chambers and maintain at 37°C, gassing with 95% O2 / 5% CO2.

  • Measure the baseline transepithelial potential difference and short-circuit current.

  • Add an ENaC inhibitor (e.g., 10 µM Amiloride) to the apical chamber to block sodium transport.

  • Stimulate CFTR-mediated chloride secretion by adding a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral side.

  • Once the Isc stabilizes, add the CFTR inhibitor (this compound or GlyH-101) in a cumulative, dose-dependent manner to the apical chamber.

  • Record the change in Isc after the addition of each inhibitor concentration.

  • Calculate the percent inhibition at each concentration and determine the IC50 value.

Start Start Mount_Cells Mount cell monolayer in Ussing chamber Start->Mount_Cells Equilibrate Equilibrate with KBR solution Mount_Cells->Equilibrate Block_ENaC Add Amiloride (apical) Equilibrate->Block_ENaC Activate_CFTR Add Forskolin/IBMX (basolateral) Block_ENaC->Activate_CFTR Add_Inhibitor Add this compound or GlyH-101 (apical, cumulative doses) Activate_CFTR->Add_Inhibitor Record_Isc Record short-circuit current (Isc) Add_Inhibitor->Record_Isc Analyze Calculate % inhibition and IC50 Record_Isc->Analyze End End Analyze->End

Figure 2. Experimental workflow for the Ussing chamber assay.

Fluorescence-Based Assay for CFTR Inhibition

Fluorescence-based assays offer a higher-throughput alternative to the Ussing chamber for screening and characterizing CFTR inhibitors. A common method involves using a halide-sensitive yellow fluorescent protein (YFP) co-expressed with CFTR.

Objective: To measure CFTR-mediated halide transport and its inhibition using a fluorescence plate reader.

Materials:

  • Cells stably co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q).

  • 96-well black, clear-bottom microplates.

  • Phosphate-buffered saline (PBS).

  • Sodium iodide (NaI) solution.

  • CFTR activators (e.g., Forskolin, Genistein).

  • CFTR inhibitors (this compound or GlyH-101).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in the 96-well microplate and grow to confluence.

  • Wash the cells with PBS.

  • Add a PBS solution containing the CFTR inhibitor at various concentrations to the wells and incubate.

  • Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.

  • Add a solution containing a CFTR activator and NaI to all wells. The influx of iodide through active CFTR channels will quench the YFP fluorescence.

  • Monitor the rate of fluorescence quenching over time.

  • The rate of quenching is proportional to CFTR activity. Calculate the inhibitory effect of this compound or GlyH-101 by comparing the quenching rates in treated versus untreated wells.

Start Start Plate_Cells Plate CFTR-YFP cells in 96-well plate Start->Plate_Cells Incubate_Inhibitor Incubate with This compound or GlyH-101 Plate_Cells->Incubate_Inhibitor Measure_Baseline Measure baseline YFP fluorescence Incubate_Inhibitor->Measure_Baseline Add_Activator_Iodide Add CFTR activator and Iodide Measure_Baseline->Add_Activator_Iodide Monitor_Quenching Monitor fluorescence quenching over time Add_Activator_Iodide->Monitor_Quenching Analyze_Data Calculate quenching rate and % inhibition Monitor_Quenching->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for a fluorescence-based CFTR inhibition assay.

Concluding Remarks

Both this compound and GlyH-101 are effective inhibitors of CFTR and valuable pharmacological tools. GlyH-101 is particularly well-suited for mechanistic studies due to its well-defined pore-occluding action and voltage-dependent characteristics. This compound shows promise as a therapeutic agent for secretory diarrheas, with in vivo data supporting its efficacy. The choice between these inhibitors will depend on the specific research question, the experimental system, and the desired application. For direct comparisons of novel inhibitors, it is recommended to evaluate them alongside a well-characterized standard like GlyH-101 under identical experimental conditions. Researchers should also be mindful of potential off-target effects, as some studies have indicated that GlyH-101 may also inhibit other chloride channels at concentrations used to inhibit CFTR.[7]

References

A Comparative Analysis of Iowh-032 and Existing Cholera Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the investigational drug Iowh-032 and existing treatments for cholera. The content is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by available experimental data.

Introduction to this compound

This compound is a novel, synthetic small molecule developed as a potential adjunctive treatment for secretory diarrhea, a hallmark of cholera.[1][2] It functions as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] The primary goal of this compound is to reduce the substantial fluid and electrolyte loss that leads to severe dehydration in cholera patients.[1] It is envisioned as a complementary therapy to the current standard of care, oral rehydration solution (ORS).[3]

Mechanism of Action: this compound

Cholera toxin, produced by the bacterium Vibrio cholerae, leads to a cascade of events within intestinal epithelial cells that results in the overactivation of the CFTR channel. This overactivation causes a massive efflux of chloride ions into the intestinal lumen, followed by sodium and water, leading to profuse watery diarrhea. This compound is designed to directly target and block this channel, thereby reducing intestinal fluid secretion.

Cholera_Toxin_Pathway_and_Iowh_032_Intervention cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_fluid_secretion Fluid and Electrolyte Secretion Vibrio_cholerae Vibrio cholerae Cholera_Toxin Cholera Toxin Vibrio_cholerae->Cholera_Toxin releases G_Protein G Protein Activation Cholera_Toxin->G_Protein activates Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CFTR_Channel CFTR Channel PKA->CFTR_Channel phosphorylates and activates Chloride_Secretion Cl- Secretion CFTR_Channel->Chloride_Secretion Iowh_032 This compound Iowh_032->CFTR_Channel inhibits Sodium_Water_Secretion Na+ and H2O Secretion Chloride_Secretion->Sodium_Water_Secretion drives Diarrhea Secretory Diarrhea Sodium_Water_Secretion->Diarrhea

Caption: Signaling pathway of cholera toxin and the inhibitory action of this compound.

Comparative Efficacy: this compound vs. Existing Treatments

The current cornerstones of cholera management are Oral Rehydration Therapy (ORT), antibiotics, and preventive oral cholera vaccines. The following tables present a comparative overview of the performance of this compound against these established treatments based on available clinical trial data.

Table 1: Comparison of Therapeutic Interventions for Cholera
TreatmentMechanism of ActionKey Efficacy Endpoints
This compound CFTR chloride channel inhibitorDid not show a statistically significant reduction in diarrheal stool output rate compared to placebo in a Phase 2a trial.[4]
Oral Rehydration Therapy (ORT) Replaces lost fluids and electrolytesReduces mortality to less than 1% when administered effectively.[3] Does not reduce stool volume or duration of diarrhea.[5]
Antibiotics (e.g., Doxycycline, Azithromycin) Inhibit bacterial growth and toxin productionReduce stool volume by approximately 50% and shorten the duration of diarrhea by about 1.5 days.[6][7]
Table 2: Quantitative Data from Clinical Trials - Therapeutic Interventions
InterventionStudy PopulationDosageMedian Stool OutputDuration of DiarrheaReference
This compound Adults (Human Challenge Model)500 mg every 8 hours for 3 days25.4 mL/hourNot significantly different from placebo[4]
Placebo (for this compound trial) Adults (Human Challenge Model)N/A32.6 mL/hourN/A[4]
Doxycycline AdultsSingle 300 mg dose255 ml/kg (total)Not specified[8]
Tetracycline Adults500 mg every 6 hours254 ml/kg (total)Not specified[8]
Azithromycin AdultsSingle 1 g dose114 ml/kg (total)30 hours[9]
Ciprofloxacin (in same study as Azithromycin) AdultsSingle 1 g dose322 ml/kg (total)78 hours[9]
Standard WHO ORS AdultsAd libitum273 g/kg (total)43 hours[10]
Reduced Osmolarity ORS AdultsAd libitum284 g/kg (total)46 hours[10]
Rice-based ORS ChildrenAd libitum155 ml/kg/24hNot specified[11]
Glucose-based ORS ChildrenAd libitum204 ml/kg/24hNot specified[11]

Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and endpoints.

Table 3: Efficacy of Oral Cholera Vaccines (Preventive)
VaccineDosing ScheduleProtective EfficacyDuration of ProtectionReference
Shanchol 2 doses65%5 years[12]
Shanchol 1 dose39%2 years[13]
Dukoral 2 dosesNot specified in provided results2 years[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound Phase 2a Clinical Trial (NCT04150250)
  • Study Design: A randomized, single-center, double-blind, placebo-controlled study in a controlled human infection model.[4][14]

  • Participants: Healthy adults.[4]

  • Intervention: Participants were challenged with Vibrio cholerae. Upon onset of diarrhea (or 48 hours post-challenge), they received either 500 mg of this compound or a matching placebo orally every 8 hours for 3 days.[14]

  • Primary Outcome: Rate of diarrheal stool output.[4]

  • Standard Care: All participants received standard of care, including intravenous fluids for rehydration and a course of antibiotics after the initial treatment period.[14]

Iowh032_Trial_Workflow Screening Healthy Adult Volunteers Screened Enrollment Enrollment and Randomization (1:1) Screening->Enrollment Challenge Oral Challenge with Vibrio cholerae Enrollment->Challenge Onset_Diarrhea Onset of Diarrhea (or 48h post-challenge) Challenge->Onset_Diarrhea Treatment_Iowh032 This compound (500 mg every 8h for 3 days) Onset_Diarrhea->Treatment_Iowh032 Treatment_Placebo Placebo (every 8h for 3 days) Onset_Diarrhea->Treatment_Placebo Monitoring Inpatient Monitoring (Stool output, Safety) Treatment_Iowh032->Monitoring Treatment_Placebo->Monitoring Antibiotics Standard Antibiotic Treatment Monitoring->Antibiotics Follow_up Follow-up Antibiotics->Follow_up

Caption: Experimental workflow for the this compound Phase 2a clinical trial.
Oral Rehydration Therapy (ORT) Protocol

  • Rehydration Phase: The primary goal is to correct dehydration, typically within 4 hours. For severe dehydration, intravenous fluids are administered at a rate of 50-100 mL/kg/hr. Lactated Ringer's solution is preferred.[15]

  • Maintenance Phase: Once dehydration is corrected, the goal is to maintain normal hydration by replacing ongoing fluid losses. Oral rehydration solution (ORS) is administered at a rate of 500-1000 mL/hr.[15] The amount of ORS required is adjusted based on the volume of stool passed, which can be measured using a cholera cot.[15]

Antibiotic Treatment Protocols (Example from Clinical Trials)
  • Doxycycline: A single oral dose of 300 mg for adults.[8]

  • Azithromycin: A single oral dose of 1 gram for adults.[9]

  • Administration: Antibiotics are typically administered after the initial rehydration phase when the patient is able to tolerate oral medications.

Conclusion

This compound, with its targeted mechanism of inhibiting the CFTR channel, represents a novel approach to managing the symptoms of cholera. However, the initial Phase 2a clinical trial did not demonstrate a statistically significant reduction in diarrheal output compared to placebo.[4] In contrast, existing treatments, particularly Oral Rehydration Therapy, have a proven and dramatic impact on reducing mortality. Antibiotics, when used as an adjunct to ORT, significantly reduce the duration and severity of the illness.[6][7] Oral cholera vaccines are an effective preventive measure, with demonstrated efficacy in reducing the incidence of the disease.[12]

Further research and development would be necessary to determine if this compound or other CFTR inhibitors could play a role in the management of cholera, potentially in specific patient populations or in combination with other therapies. For now, ORT remains the cornerstone of cholera treatment, with antibiotics providing significant adjunctive benefits.

References

Cross-Validation of Iowh-032's Antisecretory Effects: A Comparative Analysis in Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antisecretory effects of the investigational drug Iowh-032 against established treatments, racecadotril and loperamide, across various experimental models of secretory diarrhea. The data presented herein summarizes the preclinical efficacy and sheds light on the clinical outcomes of this compound, offering valuable insights for researchers in the field of diarrheal diseases.

Executive Summary

This compound is a novel, low-molecular-weight compound that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel inhibitor[1][2][3]. Developed with the aim of reducing fluid and electrolyte loss in secretory diarrheas such as cholera, this compound demonstrated promising antisecretory activity in preclinical animal models. However, a Phase 2a clinical trial in a human cholera challenge model did not show a statistically significant reduction in diarrheal output, leading to the cessation of its development for this indication[3]. This guide provides a detailed cross-validation of its effects in different models and compares its performance with the established antisecretory agent racecadotril and the anti-motility/antisecretory drug loperamide.

Mechanism of Action: A Tale of Three Pathways

The antisecretory actions of this compound, racecadotril, and loperamide are mediated by distinct molecular mechanisms.

  • This compound: Directly inhibits the CFTR chloride channel, a key final step in cholera toxin-induced fluid secretion[1][2][3]. By blocking this channel, this compound aims to prevent the efflux of chloride ions and subsequently water into the intestinal lumen.

  • Racecadotril: Acts as a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits neprilysin (formerly known as enkephalinase), an enzyme that degrades endogenous enkephalins. Increased levels of enkephalins in the gastrointestinal tract lead to a reduction in cyclic AMP (cAMP) levels, which in turn inhibits intestinal hypersecretion[4].

  • Loperamide: Primarily known for its anti-motility effects through agonism of μ-opioid receptors in the gut, which slows intestinal transit and increases water absorption. It also possesses antisecretory effects by acting on opioid receptors on enterocytes, which is independent of its anti-motility action[5][6].

cluster_Iowh032 This compound Pathway cluster_Racecadotril Racecadotril Pathway cluster_Loperamide Loperamide Pathway This compound This compound CFTR Channel CFTR Channel This compound->CFTR Channel Inhibits Cl- Secretion Cl- Secretion CFTR Channel->Cl- Secretion Mediates Racecadotril Racecadotril Thiorphan Thiorphan Racecadotril->Thiorphan Metabolized to Neprilysin Neprilysin Thiorphan->Neprilysin Inhibits Enkephalins Enkephalins Neprilysin->Enkephalins Degrades cAMP Reduction cAMP Reduction Enkephalins->cAMP Reduction Leads to Loperamide Loperamide μ-Opioid Receptor μ-Opioid Receptor Loperamide->μ-Opioid Receptor Activates Reduced Motility Reduced Motility μ-Opioid Receptor->Reduced Motility Antisecretory Effect Antisecretory Effect μ-Opioid Receptor->Antisecretory Effect

Fig. 1: Signaling pathways of this compound, Racecadotril, and Loperamide.

Preclinical Efficacy: A Comparative Look at Animal Models

The antisecretory effects of this compound, racecadotril, and loperamide have been evaluated in various animal models of secretory diarrhea. Due to the lack of head-to-head studies, this section presents the available data for each compound in its respective tested model.

This compound: In Vivo Rodent Models

This compound demonstrated significant antisecretory effects in two key preclinical models of cholera toxin-induced secretion.

Experimental ModelSpeciesInducing AgentThis compound DoseOutcome MeasureResult
Mouse Closed-Loop Model MouseCholera ToxinNot SpecifiedIntestinal Fluid Secretion>90% inhibition[3]
Cecectomized Rat Model RatCholera Toxin5 mg/kgFecal Output~70% reduction[2][3]

Table 1: Preclinical Efficacy of this compound in Rodent Models of Cholera Toxin-Induced Secretion.

Racecadotril: Canine Model of Cholera Toxin-Induced Secretion

Racecadotril has been shown to be effective in a dog model where intestinal secretion was induced by cholera toxin.

Experimental ModelSpeciesInducing AgentRacecadotril DoseOutcome MeasureResult
Thiry-Vella Loop DogCholera Toxin10 mg/kgWater SecretionSignificant decrease from 0.73 to 0.37 mL/min

Table 2: Preclinical Efficacy of Racecadotril in a Canine Model of Cholera Toxin-Induced Secretion.

Loperamide: Rat Models of Cholera Toxin-Induced Secretion

Loperamide has demonstrated antisecretory effects in rat models of cholera toxin-induced intestinal fluid secretion.

Experimental ModelSpeciesInducing AgentLoperamide DoseOutcome MeasureResult
Ligated Colon Loop RatCholera Toxin4 mg/kgFluid Secretion75% reduction
Jejunal Perfusion RatCholera ToxinNot SpecifiedWater, Sodium, and Chloride SecretionSignificant inhibition

Table 3: Preclinical Efficacy of Loperamide in Rat Models of Cholera Toxin-Induced Secretion.

Clinical Trial Outcome: this compound in a Human Cholera Challenge Model

Despite the promising preclinical data, a Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in a controlled human infection model of cholera. The results of this trial were pivotal in the decision to halt the development of this compound for this indication.

ParameterThis compound (500 mg every 8 hours)Placebop-value
Median Diarrheal Stool Output Rate (mL/hour) 25.432.6Not Significant
Reduction in Stool Output vs. Placebo 22%--

Table 4: Key Efficacy Endpoint from the Phase 2a Clinical Trial of this compound in a Human Cholera Challenge Model.[3]

The study concluded that this compound was safe but did not result in a significant reduction in cholera illness based on several measurements of diarrheal symptoms and severity[3].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized protocols for the key experimental models cited in this guide.

Mouse Closed-Loop Model for Intestinal Secretion

This model is used to directly measure fluid accumulation in a ligated segment of the small intestine in response to a secretagogue.

Anesthetize Mouse Anesthetize Mouse Laparotomy Laparotomy Anesthetize Mouse->Laparotomy Ligate Ileal Loop Ligate Ileal Loop Laparotomy->Ligate Ileal Loop Inject CTX +/- this compound Inject CTX +/- this compound Ligate Ileal Loop->Inject CTX +/- this compound Incubate Incubate Inject CTX +/- this compound->Incubate Excise Loop Excise Loop Incubate->Excise Loop Measure Length and Weight Measure Length and Weight Excise Loop->Measure Length and Weight Calculate Fluid Accumulation Calculate Fluid Accumulation Measure Length and Weight->Calculate Fluid Accumulation

Fig. 2: Workflow for the mouse closed-loop intestinal secretion model.
  • Animal Preparation: Mice are fasted with free access to water before the experiment.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the small intestine. A segment of the ileum is ligated at both ends to create a "closed loop."

  • Treatment Administration: Cholera toxin, with or without the test compound (e.g., this compound), is injected into the lumen of the ligated loop.

  • Incubation: The abdominal incision is closed, and the animal is allowed to recover for a defined period (e.g., 6 hours).

  • Data Collection: The animal is euthanized, and the ligated intestinal loop is excised. The length and weight of the loop are measured.

  • Analysis: Fluid accumulation is determined by the ratio of the loop weight to its length (g/cm).

Cecectomized Rat Model for Diarrhea

This model is designed to produce a more consistent and measurable diarrheal response in rats by surgically removing the cecum, which acts as a fluid reservoir.

Cecectomy Surgery Cecectomy Surgery Recovery Period Recovery Period Cecectomy Surgery->Recovery Period Administer this compound (p.o.) Administer this compound (p.o.) Recovery Period->Administer this compound (p.o.) Administer CTX (p.o.) Administer CTX (p.o.) Administer this compound (p.o.)->Administer CTX (p.o.) Collect Feces Collect Feces Administer CTX (p.o.)->Collect Feces Measure Fecal Output Measure Fecal Output Collect Feces->Measure Fecal Output

Fig. 3: Workflow for the cecectomized rat model of secretory diarrhea.
  • Surgical Preparation: Rats undergo a surgical procedure to remove the cecum (cecectomy) and are allowed to recover.

  • Induction of Diarrhea: After a recovery period, diarrhea is induced by oral administration of cholera toxin.

  • Treatment: The test compound (e.g., this compound) is administered orally before or after the cholera toxin challenge.

  • Data Collection: The animals are housed in metabolic cages that allow for the separation and collection of feces. Fecal output is measured over a specified time period.

  • Analysis: The total weight or volume of feces is used as the primary measure of diarrheal severity.

Conclusion

The investigation into this compound provides a valuable case study in drug development for secretory diarrheas. While demonstrating clear antisecretory efficacy in preclinical rodent models through its targeted inhibition of the CFTR chloride channel, this did not translate into a significant clinical benefit in a human cholera challenge model[3]. This discrepancy highlights the challenges in extrapolating preclinical findings to human disease and underscores the importance of robust clinical trial design.

In contrast, racecadotril and loperamide, acting through different mechanisms, remain established therapeutic options. Racecadotril's targeted antisecretory action without affecting intestinal motility offers a distinct advantage in reducing fluid and electrolyte loss. Loperamide's dual anti-motility and antisecretory effects make it a potent antidiarrheal agent, though its use can be associated with constipation.

Future research in the development of novel antisecretory drugs will benefit from a deeper understanding of the complexities of intestinal fluid and electrolyte transport in human disease states and the development of preclinical models with greater predictive validity for clinical outcomes.

References

A Comparative Guide to Iowh-032 and Other Small Molecules for the Treatment of Secretory Diarrhea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secretory diarrhea, a major global health concern, is characterized by excessive fluid and electrolyte secretion into the intestinal lumen, often triggered by bacterial enterotoxins. A key mediator in this process is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Its overactivation leads to massive chloride and water secretion. This guide provides a comparative analysis of Iowh-032, a novel small molecule CFTR inhibitor, with other therapeutic agents, supported by experimental data to inform research and drug development in this area.

Mechanism of Action: Targeting Intestinal Fluid Secretion

Secretory diarrhea is primarily driven by the hyperactivation of the CFTR chloride channel on the apical membrane of intestinal epithelial cells. Enterotoxins from bacteria like Vibrio cholerae elevate intracellular cyclic adenosine monophosphate (cAMP), leading to protein kinase A (PKA)-mediated phosphorylation and opening of the CFTR channel. This results in a large efflux of chloride ions into the intestinal lumen, followed by the osmotic movement of water and sodium, causing voluminous watery diarrhea.

Small molecules that inhibit the CFTR channel are a promising therapeutic strategy to reduce this fluid loss. This compound is one such molecule, designed to directly block the CFTR channel and mitigate the downstream effects of enterotoxin-induced signaling cascades.

This compound: A Novel CFTR Inhibitor

This compound is a synthetic, low-molecular-weight compound that acts as an inhibitor of the CFTR chloride channel.[1][2] Its development was aimed at providing an adjunctive therapy to oral rehydration solution (ORS) to reduce the volume and duration of secretory diarrhea.[1][2]

Preclinical and Clinical Efficacy of this compound

In vitro studies have demonstrated the inhibitory activity of this compound on the CFTR channel. In T84 human colon carcinoma cells and Chinese hamster ovary (CHO) cells expressing human CFTR, this compound exhibited a 50% inhibitory concentration (IC50) of approximately 5-7 μM.

Preclinical studies in animal models of cholera showed significant efficacy. In a mouse closed-loop model, this compound reduced cholera toxin-induced intestinal secretion by over 90%.[3] Furthermore, in a cecectomized rat model, it decreased fecal output by nearly 70%.[3]

Despite promising preclinical data, a Phase 2a human challenge study of this compound in volunteers infected with Vibrio cholerae did not demonstrate a statistically significant reduction in the primary efficacy endpoint of stool volume output rate.[3] While generally safe and well-tolerated, the median diarrheal stool output rate for the this compound group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, a non-significant 23% reduction.[3]

Comparative Analysis with Other Small Molecules

Several other small molecules with different mechanisms of action are used or are under investigation for the treatment of secretory diarrhea. This section compares this compound with key alternatives.

CFTR Inhibitors: CFTRinh-172 and GlyH-101

CFTRinh-172 and GlyH-101 are two other well-characterized small molecule inhibitors of CFTR.

  • CFTRinh-172 : This thiazolidinone compound is a potent and selective CFTR inhibitor with a reported Ki of approximately 300 nM.[4] It acts in a voltage-independent manner to alter channel gating.[5] Like this compound, CFTRinh-172 has been shown to block cholera toxin-induced intestinal fluid secretion in animal models.[4][6]

  • GlyH-101 : This glycine hydrazide is another potent CFTR inhibitor that acts by occluding the channel pore from the extracellular side.[7][8] It exhibits voltage-dependent inhibition with a Ki ranging from 1.4 µM at +60 mV to 5.6 µM at -60 mV.[8] In a mouse closed-loop model of cholera, GlyH-101 (2.5 µg) reduced cholera toxin-induced intestinal fluid secretion by approximately 80%.[8]

Clinically Utilized Antidiarrheal Agents

Crofelemer

Crofelemer is a botanical drug derived from the latex of the Croton lechleri tree.[9] It is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[10]

  • Mechanism of Action : Crofelemer has a dual mechanism, inhibiting both the CFTR chloride channel and the Calcium-Activated Chloride Channel (CaCC).[1][11]

  • Potency : It has an IC50 of approximately 6-7 µM for CFTR and a similar IC50 of about 6.5 µM for CaCC.[11][12] The estimated gastrointestinal lumen concentration of crofelemer following a standard oral dose is significantly higher than its IC50 for CFTR, suggesting target saturation.[12]

Loperamide

Loperamide is a widely used over-the-counter antidiarrheal agent.

  • Mechanism of Action : Loperamide is a µ-opioid receptor agonist that acts on receptors in the intestinal wall.[4] Its primary antidiarrheal effect is to decrease peristalsis, which increases intestinal transit time and allows for more absorption of water and electrolytes.[8][13] It also has some antisecretory effects.[14]

  • Efficacy : In a rat model of castor oil-induced diarrhea, loperamide at a dose of 0.31 mg/kg caused a 50% reduction in diarrheal output.[13]

Data Presentation

Compound Target(s) Mechanism of Action IC50 / Ki In Vivo Efficacy (Animal Models) Clinical Status
This compound CFTRChannel Blocker~5-7 µM (IC50)>90% reduction in fluid secretion (mouse cholera model)[3]Phase 2a completed (no significant efficacy)[3]
CFTRinh-172 CFTRGating Modifier~300 nM (Ki)[4]>90% reduction in fluid secretion (mouse cholera model)[4][6]Preclinical
GlyH-101 CFTRPore Occluder1.4-5.6 µM (Ki, voltage-dependent)[8]~80% reduction in fluid secretion (mouse cholera model)[8]Preclinical
Crofelemer CFTR, CaCCChannel Inhibitor~6-7 µM (IC50 for CFTR), ~6.5 µM (IC50 for CaCC)[11][12]Effective in various diarrhea modelsApproved for HIV-associated diarrhea[10]
Loperamide µ-opioid receptorAgonist (reduces motility and secretion)N/A50% reduction in diarrheal output at 0.31 mg/kg (rat model)[13]Widely used clinically

Experimental Protocols

Ussing Chamber Assay for CFTR Inhibition

The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues.[2][15]

Protocol Outline:

  • Tissue Preparation : Intestinal tissue (e.g., from mouse ileum or colon) or a monolayer of cultured epithelial cells (e.g., T84 or CFBE cells) is mounted between two halves of the Ussing chamber, separating the mucosal and serosal sides.[15][16]

  • Solutions : Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2/5% CO2.[15]

  • Electrophysiological Measurements : The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.[16]

  • CFTR Activation : CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the serosal side.[17] This will induce an increase in the Isc.

  • Inhibitor Addition : The test compound (e.g., this compound) is added to the mucosal (apical) side at varying concentrations.

  • Data Analysis : The inhibition of the forskolin-stimulated Isc is measured, and the IC50 value is calculated from the dose-response curve.[16]

Mouse Closed-Loop Model of Cholera

This in vivo model is used to assess the efficacy of antisecretory compounds against cholera toxin-induced fluid accumulation.[6][18]

Protocol Outline:

  • Animal Preparation : Mice are anesthetized, and a midline abdominal incision is made to expose the small intestine.[19]

  • Loop Creation : A closed loop of the mid-jejunum (approximately 1-2 cm in length) is created by ligating both ends with surgical silk, taking care not to obstruct major blood vessels.[6]

  • Toxin and Drug Administration : Cholera toxin (e.g., 1 µg in 100 µL of saline) is injected into the lumen of the ligated loop. The test compound (e.g., this compound) can be administered systemically (e.g., intraperitoneally) or co-injected with the toxin into the loop.[6]

  • Incubation : The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 6 hours).[6]

  • Endpoint Measurement : After the incubation period, the animals are euthanized, and the ligated loop is excised. The fluid accumulation is quantified by measuring the ratio of the loop's weight (in grams) to its length (in centimeters). A significant reduction in the weight-to-length ratio in the treated group compared to the vehicle control group indicates efficacy.[6]

Mandatory Visualizations

Signaling_Pathway_Secretory_Diarrhea cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Fluid_Secretion Fluid and Electrolyte Secretion (Diarrhea) Cholera_Toxin Cholera Toxin AC Adenylyl Cyclase Cholera_Toxin->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR_inactive CFTR (inactive) PKA->CFTR_inactive phosphorylates CFTR_active CFTR (active) (Cl- Channel) CFTR_inactive->CFTR_active Cl_out Cl- CFTR_active->Cl_out efflux Cl_out->Fluid_Secretion drives Iowh032 This compound Iowh032->CFTR_active inhibits

Caption: Signaling pathway of cholera toxin-induced secretory diarrhea and the inhibitory action of this compound.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mount_Tissue Mount intestinal tissue or cell monolayer Add_Ringer Add Ringer's solution to both chambers Mount_Tissue->Add_Ringer Equilibrate Equilibrate to 37°C and gas with O2/CO2 Add_Ringer->Equilibrate Clamp_Voltage Voltage clamp to 0 mV Equilibrate->Clamp_Voltage Measure_Isc Measure baseline short-circuit current (Isc) Clamp_Voltage->Measure_Isc Activate_CFTR Add Forskolin to activate CFTR Measure_Isc->Activate_CFTR Measure_Stim_Isc Measure stimulated Isc Activate_CFTR->Measure_Stim_Isc Add_Inhibitor Add this compound (or other inhibitor) Measure_Stim_Isc->Add_Inhibitor Measure_Inhib_Isc Measure inhibited Isc Add_Inhibitor->Measure_Inhib_Isc Calculate_Inhibition Calculate % inhibition Measure_Inhib_Isc->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the Ussing chamber assay to determine CFTR inhibitor potency.

Mouse_Closed_Loop_Workflow Anesthetize Anesthetize mouse Laparotomy Perform midline laparotomy Anesthetize->Laparotomy Create_Loop Create ligated intestinal loop Laparotomy->Create_Loop Inject Inject Cholera Toxin +/- this compound Create_Loop->Inject Close_Incise Close abdominal incision Inject->Close_Incise Incubate Incubate for 6 hours Close_Incise->Incubate Euthanize Euthanize mouse Incubate->Euthanize Excise_Loop Excise ligated loop Euthanize->Excise_Loop Measure Measure loop weight and length Excise_Loop->Measure Calculate Calculate Weight/Length ratio Measure->Calculate Compare Compare treated vs. control Calculate->Compare

Caption: Workflow for the mouse closed-loop model to assess in vivo efficacy of antisecretory agents.

References

Iowh-032 Clinical Trial Data Assessment Against Placebo in Cholera Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available clinical trial data for the investigational drug Iowh-032 in comparison to a placebo for the treatment of cholera-induced diarrhea reveals that while the drug was found to be safe and well-tolerated, it did not demonstrate a statistically significant reduction in diarrheal output in a Phase 2a clinical trial. This guide provides a detailed analysis of the study's findings, experimental protocols, and the drug's mechanism of action for researchers, scientists, and drug development professionals.

This compound, a novel small molecule, is designed to reduce the significant fluid and electrolyte loss associated with secretory diarrhea, a hallmark of cholera infection.[1] The drug functions by inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2]

Efficacy and Safety Data: A Comparative Analysis

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of orally administered this compound in a controlled human infection model of cholera.[3] The key findings from this trial are summarized below.

Primary Efficacy Endpoint

The primary measure of efficacy was the rate of diarrheal stool output. The study found a 23% reduction in the median diarrheal stool output rate in the this compound group compared to the placebo group. However, this difference was not statistically significant.[3]

Efficacy EndpointThis compound (n=16)Placebo (n=20)Statistical Significance
Median Diarrheal Stool Output Rate (mL/hour)25.4 (95% CI: 8.9, 58.3)32.6 (95% CI: 15.8, 48.2)p = 0.2254 (Van Elteren test)
Table 1: Comparison of the primary clinical efficacy endpoint between the this compound and placebo groups.[3]

Furthermore, there were no significant decreases observed in the severity of diarrhea or the number and frequency of stools with this compound treatment.[3]

Safety and Tolerability

This compound was generally found to be safe and well-tolerated.[3] The majority of treatment-emergent adverse events (TEAEs) were mild and similar between the this compound and placebo groups.

Safety EndpointThis compound (n=23)Placebo (n=24)
Participants with at least one TEAE18 (78.3%)21 (87.5%)
Participants with study drug-related TEAE4 (17.4%)3 (12.5%)
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs).[3]

The most commonly reported TEAEs in both groups were headache, nausea, diarrhea, and pyrexia.[3] Notably, no participants discontinued the study due to adverse events, and no deaths occurred.[3]

Experimental Protocols

The clinical trial (NCT04150250) was a single-center, randomized, double-blind, placebo-controlled, parallel, group-sequential Phase 2a study.[3]

Study Population and Challenge Agent

Healthy adult volunteers were screened and, if eligible, admitted to an inpatient facility. Participants were challenged with Vibrio cholerae.[3]

Treatment Regimen

Participants who developed moderate to severe diarrhea after the cholera challenge were randomized to receive either 500 mg of this compound or a placebo, administered orally every 8 hours for 3 consecutive days.[3]

Sample Collection and Analysis

Stool samples or rectal swabs were collected regularly to monitor for the presence of V. cholerae. Blood samples were also collected to analyze the pharmacokinetic profile of this compound.[3] After three days of treatment, a mean plasma level of 4,270 ng/mL (±2,170) of this compound was achieved.[3]

Mechanism of Action: CFTR Inhibition

This compound is a synthetic inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR).[2] In cholera, the cholera toxin leads to a persistent activation of adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP hyperactivates the CFTR chloride ion channel, leading to a massive efflux of chloride ions into the intestinal lumen, followed by sodium and water, resulting in profuse secretory diarrhea. By inhibiting the CFTR channel, this compound aims to reduce this fluid and electrolyte loss.

G cluster_enterocyte Intestinal Epithelial Cell cluster_lumen Intestinal Lumen CTX Cholera Toxin AC Adenylate Cyclase CTX->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Cl_ion Cl- Efflux CFTR->Cl_ion Iowh032 This compound Iowh032->CFTR Inhibits H2O Water and Electrolyte Secretion Cl_ion->H2O H2O->Diarrhea

Caption: Signaling pathway of cholera toxin and the inhibitory action of this compound.

Experimental Workflow

The clinical trial followed a structured workflow from participant screening to follow-up.

G Screening Participant Screening Admission Inpatient Admission Screening->Admission Challenge Cholera Challenge Admission->Challenge Diarrhea Development of Moderate-to-Severe Diarrhea Challenge->Diarrhea Randomization Randomization Diarrhea->Randomization Treatment This compound (500mg, q8h, 3 days) Randomization->Treatment Group A Placebo Placebo (q8h, 3 days) Randomization->Placebo Group B Monitoring Clinical & Laboratory Monitoring Treatment->Monitoring Placebo->Monitoring FollowUp Follow-up Monitoring->FollowUp

Caption: Workflow of the Phase 2a this compound clinical trial.

References

Iowh-032: A Comparative Analysis of Potency in Human vs. Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iowh-032, a synthetic small molecule, has been investigated as a potential therapeutic for secretory diarrheas, such as cholera, through its targeted inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This guide provides a comparative analysis of the potency of this compound in human and murine models, supported by available experimental data.

Data Presentation

The following tables summarize the quantitative data on the potency of this compound in various experimental models.

In Vitro Potency
Model SystemSpeciesParameterValueReference
T84 colon carcinoma cellsHumanIC506.87 µM[1]
CHO cells expressing hCFTRHumanIC50~5 µM
T84 and CHO-CFTR cellsHumanIC501.01 µM[2][3]
Generic CFTR inhibitionNot SpecifiedIC508 µM[2]
hCFTRHumanApparent Kd (block)6.1 nM[2]
mCFTRMurineApparent Kd (block)42.9 µM[2]
In Vivo Efficacy
Model SystemSpeciesTreatmentEffectReference
Closed-loop modelMouseThis compound>90% inhibition of cholera toxin-induced intestinal secretion
Cecectomized modelRat5 mg/kg this compoundSuppression of waste excretion[1]
Controlled Human Infection ModelHuman500 mg this compound (every 8 hrs for 3 days)Not statistically significant reduction in diarrheal stool output

Experimental Protocols

In Vitro Inhibition of CFTR in T84 Cells

The potency of this compound on human CFTR has been assessed using the T84 human colon carcinoma cell line, which endogenously expresses CFTR. While specific, detailed protocols from the cited studies are not publicly available, a general methodology for such an assay would involve:

  • Cell Culture: T84 cells are cultured in a suitable medium, such as a 1:1 mixture of Ham's F-12 medium and Dulbecco's modified Eagle's medium supplemented with fetal bovine serum, until a confluent monolayer is formed on permeable supports.

  • CFTR Activation: CFTR-mediated chloride secretion is stimulated using a cocktail of activators, typically including forskolin and IBMX, which increase intracellular cyclic AMP (cAMP) levels.

  • This compound Treatment: Various concentrations of this compound are added to the apical side of the cell monolayer.

  • Measurement of Chloride Secretion: The inhibition of CFTR-mediated chloride secretion is measured by monitoring the short-circuit current (Isc) in Ussing chambers. The Isc is a measure of the net ion transport across the epithelial monolayer.

  • Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the stimulated Isc, is calculated from the dose-response curve.

In Vivo Mouse Closed-Loop Model

This model is used to assess the in vivo efficacy of this compound in reducing intestinal fluid secretion induced by cholera toxin. A generalized protocol is as follows:

  • Animal Preparation: Mice are anesthetized, and a midline abdominal incision is made to expose the small intestine.

  • Ligation: A small section of the distal small intestine is ligated at both ends to create a closed loop, taking care not to obstruct major blood vessels.

  • Injection: A solution containing cholera toxin, with or without this compound, is injected into the lumen of the ligated loop.

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover for a set period (e.g., 6-8 hours).

  • Assessment: After the incubation period, the animals are euthanized, and the ligated loop is excised. The length and weight of the loop are measured. The fluid accumulation in the loop is determined by the ratio of the loop weight to its length (mg/cm). A reduction in this ratio in the this compound-treated group compared to the cholera toxin-only group indicates inhibition of secretion.

Mandatory Visualization

Signaling Pathway of Cholera Toxin-Induced Diarrhea and this compound Inhibition

Cholera_Iowh032_Pathway cluster_enterocyte Intestinal Enterocyte CTX Cholera Toxin AC Adenylyl Cyclase CTX->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel (Phosphorylated & Active) PKA->CFTR Phosphorylates & Activates Cl_out Cl- Efflux CFTR->Cl_out Iowh032 This compound Iowh032->CFTR Inhibits H2O_Na_out Water & Na+ Efflux (Diarrhea) Cl_out->H2O_Na_out Drives Mouse_Model_Workflow A Anesthetize Mouse B Abdominal Incision A->B C Ligate Intestinal Loop B->C D Inject Cholera Toxin +/- this compound C->D E Close Incision & Incubate D->E F Euthanize & Excise Loop E->F G Measure Loop Weight & Length F->G H Calculate Fluid Accumulation (Weight/Length Ratio) G->H

References

Validating the Antiviral Activity of Iowh-032 Against SARS-CoV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Iowh-032 against SARS-CoV-2 with other established antiviral agents. Experimental data is presented to support the findings, along with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound and comparator drugs against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented from various studies, highlighting the cell lines used. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Antiviral Agent Mechanism of Action Cell Line IC50 / EC50 (µM) Reference
This compound CFTR InhibitorBronchial Epithelial CellsIC50: 4.52[1]
Bronchial Epithelial CellsIC50 (intracellular): 6.66[1]
Remdesivir RdRp InhibitorVero E6-GFPEC50: Not specified, but potent[2]
Caco-2EC50: 0.018[3]
HeLa-ACE2IC50: 0.08 ± 0.01[4]
Molnupiravir (EIDD-1931) RdRp InhibitorVero E6-GFPEC50: Not specified, but potent[2]
HeLa-ACE2IC50: 0.8 ± 0.01[4]
Nirmatrelvir (Paxlovid) Mpro InhibitorVero E6-GFPEC50: Not specified, but potent[2]
HeLa-ACE2IC50: 0.04 ± 0.01[4]

Experimental Protocols

Detailed methodologies for quantifying the antiviral activity of compounds against SARS-CoV-2 are crucial for the accurate interpretation of results. Below are protocols for two standard assays: the Real-Time Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) assay and the Plaque Reduction Neutralization Test (PRNT).

SARS-CoV-2 Antiviral Activity Assessment using RT-qPCR

This protocol outlines the steps to determine the inhibitory effect of a compound on SARS-CoV-2 replication by quantifying viral RNA.

a. Cell Culture and Infection:

  • Seed host cells (e.g., Vero E6, Calu-3, or primary human bronchial epithelial cells) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the day of the experiment, prepare serial dilutions of the test compound (e.g., this compound) in a cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a 5% CO2 incubator for the desired time period (e.g., 48 or 72 hours).

b. RNA Extraction and RT-qPCR:

  • After incubation, carefully collect the cell culture supernatant.

  • Extract viral RNA from the supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.

  • Perform a one-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene (e.g., E gene or RdRp gene)[5][6].

  • Include a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

  • The cycle threshold (Ct) values are used to determine the viral RNA copy number.

c. Data Analysis:

  • Calculate the percentage of viral inhibition for each compound concentration compared to the untreated virus control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to neutralize SARS-CoV-2 and prevent the formation of plaques (zones of cell death) in a cell monolayer.

a. Cell Plating:

  • Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

b. Virus Neutralization and Infection:

  • Prepare serial dilutions of the test compound.

  • In a separate plate, mix the compound dilutions with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU).

  • Incubate the virus-compound mixture for 1 hour at 37°C to allow for neutralization.

  • Remove the growth medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

c. Overlay and Incubation:

  • After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until visible plaques are formed.

d. Plaque Visualization and Counting:

  • Fix the cells with a solution such as 4% formaldehyde.

  • Stain the cell monolayer with a crystal violet solution, which stains viable cells, leaving the plaques unstained.

  • Count the number of plaques in each well.

e. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound, the established mechanisms of the comparator drugs, and a general experimental workflow for antiviral testing.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_quantification Quantification Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Compound Dilution Compound Dilution Compound Dilution->Drug Treatment Virus Stock Virus Stock Viral Infection Viral Infection Virus Stock->Viral Infection Drug Treatment->Viral Infection RNA Extraction RNA Extraction Viral Infection->RNA Extraction Plaque Assay Plaque Assay Viral Infection->Plaque Assay RT-qPCR RT-qPCR RNA Extraction->RT-qPCR

Caption: Experimental workflow for in vitro antiviral activity testing.

Iowh032_Mechanism Iowh032 This compound CFTR CFTR Ion Channel Iowh032->CFTR inhibits Ionic_Imbalance Ionic Imbalance (e.g., Cl- efflux inhibition) CFTR->Ionic_Imbalance leads to pH_Change Intracellular pH Alteration Ionic_Imbalance->pH_Change Post_Entry Post-Entry Viral Replication (Protein Assembly, Trafficking) pH_Change->Post_Entry disrupts Inhibition Inhibition of Viral Replication Post_Entry->Inhibition

Caption: Proposed antiviral mechanism of this compound against SARS-CoV-2.

Comparator_Mechanisms cluster_remdesivir_molnupiravir Remdesivir & Molnupiravir cluster_paxlovid Paxlovid (Nirmatrelvir) Remdesivir_Molnupiravir Remdesivir / Molnupiravir (Nucleoside Analogs) RdRp RNA-dependent RNA Polymerase (RdRp) Remdesivir_Molnupiravir->RdRp target RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis inhibited Paxlovid Nirmatrelvir Mpro Main Protease (Mpro/3CLpro) Paxlovid->Mpro inhibits Polyprotein_Cleavage Viral Polyprotein Cleavage Mpro->Polyprotein_Cleavage inhibited

Caption: Mechanism of action of comparator antiviral drugs.

References

Iowh-032: A Comparative Analysis of an Oxadiazole-Carboxamide CFTR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Iowh-032 with other oxadiazole-carboxamide core compounds that modulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document outlines the quantitative performance of these compounds, supported by detailed experimental methodologies and visual diagrams of relevant biological pathways and workflows.

This compound is a synthetic, small-molecule inhibitor of the CFTR chloride channel, featuring a characteristic 1,2,4-oxadiazole-carboxamide core. It has been investigated for its potential therapeutic applications in conditions characterized by excessive intestinal fluid secretion, such as cholera and other secretory diarrheas. This guide will compare the inhibitory activity of this compound with other oxadiazole-containing compounds that also modulate CFTR function, including correctors and potentiators, to provide a broader context for its activity.

Quantitative Comparison of this compound and Other Oxadiazole CFTR Modulators

The following tables summarize the quantitative data for this compound and other oxadiazole-based CFTR modulators. It is important to note that these compounds have different mechanisms of action: this compound is a direct inhibitor, while others act as correctors (rescuing misfolded CFTR) or potentiators (increasing channel open probability).

Table 1: In Vitro Inhibitory Activity of this compound on CFTR

CompoundAssay SystemIC50 (µM)Reference
This compoundCHO cells expressing wild-type CFTR1.01[1]
This compoundT84 human colon carcinoma cells6.87[2]

Table 2: In Vitro Activity of Other Oxadiazole-Based CFTR Modulators

Compound ClassCompound ExampleMechanism of ActionAssay SystemEC50 (µM)Reference
Thiazole-tethered OxadiazoleCompound 2cCorrector (ΔF508-CFTR)Fischer Rat Thyroid (FRT) cells~10[3]
Thiazole-tethered OxadiazoleCompound 2eCorrector (ΔF508-CFTR)Fischer Rat Thyroid (FRT) cells~10-20[3]
1,2,4-Oxadiazole TRIDsNV914, NV930Readthrough (Nonsense mutations)HeLa cells with luciferase reporterNot specified[4]
Macrocyclic 1,3,4-OxadiazolesRepresentative CompoundsModulatorNot specified<0.5 to >1[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

YFP-Based Halide Transport Assay for CFTR Activity

This assay is a common high-throughput method to screen for CFTR modulators by measuring halide influx into cells.[7][8]

Principle: Cells are co-transfected to express both the CFTR channel and a halide-sensitive Yellow Fluorescent Protein (YFP). The fluorescence of this specific YFP variant is quenched upon binding of halides, such as iodide. The rate of fluorescence quenching is proportional to the rate of halide influx through CFTR channels.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in 96- or 384-well plates.

    • Cells are co-transfected with plasmids encoding the desired CFTR variant (e.g., wild-type or F508del) and the halide-sensitive YFP (e.g., YFP-H148Q/I152L).[9]

    • Allow 24-48 hours for protein expression.

  • Assay Procedure:

    • Wash the cells with a halide-free buffer (e.g., containing nitrate as the principal anion).

    • Add the test compound (e.g., this compound, a potentiator, or a corrector) at various concentrations and incubate for the desired period. For correctors, a longer incubation (16-24 hours) is typical to allow for protein trafficking.

    • Stimulate CFTR channel activity by adding a cAMP agonist cocktail (e.g., forskolin and IBMX).

    • Place the plate in a fluorescence plate reader.

    • Initiate the quenching measurement by adding a buffer containing a high concentration of iodide (e.g., 100 mM NaI).

    • Record the YFP fluorescence over time.

  • Data Analysis:

    • The initial rate of fluorescence decay is calculated for each well.

    • For inhibitors, the IC50 is determined by plotting the rate of quenching against the inhibitor concentration.

    • For potentiators and correctors, the EC50 is determined by plotting the rate of quenching against the compound concentration.

Ussing Chamber Short-Circuit Current (Isc) Measurement

The Ussing chamber is the gold standard for measuring electrogenic ion transport across epithelial monolayers.[2][10]

Principle: An epithelial cell monolayer (e.g., T84 or primary human bronchial epithelial cells) is mounted in a chamber that separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current, Isc) is measured. The Isc is a direct measure of net ion transport across the epithelium.

Protocol:

  • Cell Culture:

    • Epithelial cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup:

    • The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber.

    • Both chambers are filled with identical Ringer's solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of CFTR-dependent Isc:

    • To isolate CFTR-mediated current, other ion channels are often blocked. For example, amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • A baseline Isc is established.

    • CFTR is activated by adding a cAMP agonist (e.g., forskolin) to the basolateral side. This results in an increase in Isc, which corresponds to chloride secretion through CFTR.

    • To test an inhibitor like this compound, the compound is added (typically to the apical side) after CFTR activation, and the decrease in Isc is measured.

    • To test a potentiator, the compound is added along with or after the cAMP agonist, and the enhancement of the Isc is measured.

    • Finally, a specific CFTR inhibitor (like CFTRinh-172) can be added to confirm that the measured current is indeed CFTR-dependent.

  • Data Analysis:

    • The change in Isc (ΔIsc) in response to the test compound is calculated.

    • Dose-response curves are generated by plotting ΔIsc against the compound concentration to determine IC50 or EC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CFTR signaling pathway and a typical experimental workflow for identifying CFTR modulators.

CFTR_Signaling_Pathway cluster_activation Activation Pathway cluster_channel CFTR Channel cluster_inhibition Inhibition Hormone Hormone/Neurotransmitter Receptor GPCR Hormone->Receptor AC Adenylyl Cyclase Receptor->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Phosphorylated CFTR_inactive->CFTR_active Cl_ion Cl- Ion CFTR_active->Cl_ion ATP-gated channel opening Efflux Chloride Efflux Cl_ion->Efflux Iowh032 This compound Iowh032->CFTR_active Inhibits

Caption: CFTR channel activation and inhibition pathway.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization HTS Primary Screen (e.g., YFP Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 / EC50 Determination) Hit_ID->Dose_Response Secondary_Assay Secondary Assay (e.g., Ussing Chamber) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: Workflow for identifying and characterizing CFTR modulators.

Conclusion

This compound is a potent inhibitor of the CFTR chloride channel with a well-defined oxadiazole-carboxamide core structure. Its inhibitory activity has been quantified in cellular assays, demonstrating its potential as a pharmacological tool and a lead compound for the development of anti-secretory diarrheal agents. When compared to other oxadiazole-based compounds, it is evident that this chemical scaffold is versatile, giving rise to molecules with distinct mechanisms of action, including CFTR correctors and potentiators. This highlights the rich structure-activity relationships within this class of compounds and their potential for addressing various aspects of CFTR dysfunction. The experimental protocols provided herein offer a standardized approach for the further evaluation and comparison of this compound and novel analogs.

References

Safety Operating Guide

Proper Disposal of Iowh-032: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Iowh-032, a synthetic CFTR inhibitor, to maintain a safe laboratory environment and comply with standard chemical waste regulations.

As a brominated aromatic compound often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, this compound and its solutions require specific disposal protocols. Due to its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste.

Summary of Key Data

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValueSource
Molecular Formula C22H15Br2N3O4Xcess Biosciences
Molecular Weight 545.18 g/mol Xcess Biosciences
Appearance Solid PowderXcess Biosciences
Purity ≥98%Xcess Biosciences
Solubility in DMSO 93 mg/mL (170.59 mM)TargetMol
IC50 (CFTR) 1.01 µM (in CHO-CFTR cells)Selleck Chemicals

Experimental Protocols for Disposal

The following step-by-step procedures are based on general best practices for the disposal of halogenated organic compounds, DMSO solutions, and cytotoxic waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), it is mandatory to wear appropriate PPE, including:

  • Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Segregation of Waste: Proper segregation is the first critical step in waste management.

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound, particularly those in DMSO, should be collected in a separate, compatible liquid waste container. Do not mix with aqueous waste unless specifically instructed by your institution's environmental health and safety (EHS) office. Halogenated solvent waste should be kept separate from non-halogenated solvent wastes.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled.

  • Use a hazardous waste label provided by your institution.

  • Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents (e.g., "Dimethyl Sulfoxide").

  • Indicate the approximate concentrations or quantities.

  • Keep the container closed except when adding waste.

4. Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and drains.

  • Provide secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound or its solutions down the drain or in the regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal. Incineration at a licensed hazardous waste facility is a common disposal method for this type of chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate this compound Waste ppe->waste_gen waste_type Type of Waste? waste_gen->waste_type solid_waste Solid Waste (powder, gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (DMSO solution) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Iowh-032

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, application, and disposal of Iowh-032, a potent CFTR inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a synthetic, anti-secretory small molecule with the following properties:

PropertyValue
Chemical Formula C₂₂H₁₅Br₂N₃O₄
Molecular Weight 545.18 g/mol
CAS Number 1191252-49-9
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store powder at -20°C and solutions in DMSO at -80°C

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and its classification as a halogenated organic compound, the following personal protective equipment is mandatory when handling this substance.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.
Body Protection Lab Coat/GownDisposable, polyethylene-coated polypropylene gown with demonstrated resistance to chemical permeability.
Eye Protection Safety GogglesChemical splash goggles.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when handling the powder form or creating solutions.
Respiratory Protection RespiratorAn N95 or higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood.

Operational Plan: Handling and Preparation of this compound Solutions

3.1. Engineering Controls:

  • All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

3.2. Preparation of Stock Solution (10 mM in DMSO):

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, add 183.4 µl of DMSO to 1 mg of this compound powder.

  • Slowly add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial securely and vortex gently until the solid is completely dissolved. Sonication may be used to aid dissolution.[6]

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]

Disposal Plan

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8][9][10][11][12]

Waste StreamDisposal Procedure
Solid this compound Place in a clearly labeled, sealed container for halogenated organic waste.
This compound Solutions Collect in a designated, sealed waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[8][10][12]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container for halogenated materials.

Note: Never dispose of this compound or its solutions down the drain. Follow all local and institutional regulations for hazardous waste disposal.

Experimental Protocol: In Vitro CFTR Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on CFTR function using a cell-based fluorescence assay.[13][14][15][16][17]

5.1. Materials:

  • Fischer Rat Thyroid (FRT) cells stably expressing human CFTR and a halide-sensitive YFP.

  • Assay buffer (e.g., PBS with Ca²⁺/Mg²⁺).

  • Stimulation solution (e.g., forskolin and IBMX in assay buffer).

  • This compound stock solution (10 mM in DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

5.2. Procedure:

  • Seed FRT-CFTR-YFP cells into a 96-well plate and culture until a confluent monolayer is formed.

  • Wash the cells twice with assay buffer.

  • Add assay buffer containing varying concentrations of this compound (prepared by serial dilution from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control (a known CFTR inhibitor).

  • Incubate the plate at 37°C for 15-30 minutes.

  • Add the stimulation solution to all wells to activate CFTR.

  • Immediately place the plate in a fluorescence plate reader and measure the YFP fluorescence quenching over time as an indicator of halide influx and CFTR activity.

Visualization of this compound Mechanism of Action

The following diagrams illustrate the mechanism of this compound as a CFTR inhibitor and a general experimental workflow.

CFTR_Inhibition cluster_membrane Cell Membrane CFTR_Channel CFTR Channel Ion_Flux Chloride Ion Efflux CFTR_Channel->Ion_Flux allows No_Ion_Flux Blocked Ion Efflux CFTR_Channel->No_Ion_Flux prevents Agonist Agonist (e.g., Forskolin) Activation Channel Activation Agonist->Activation stimulates Activation->CFTR_Channel opens Iowh_032 This compound Inhibition Channel Inhibition Iowh_032->Inhibition causes Inhibition->CFTR_Channel blocks Experimental_Workflow Cell_Seeding Seed FRT-CFTR-YFP Cells Compound_Addition Add this compound Cell_Seeding->Compound_Addition Stimulation Activate CFTR (Forskolin/IBMX) Compound_Addition->Stimulation Measurement Measure Fluorescence Quenching Stimulation->Measurement Data_Analysis Analyze Inhibition Measurement->Data_Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.